molecular formula C18H17N3O3S2 B15578613 ML202

ML202

Número de catálogo: B15578613
Peso molecular: 387.5 g/mol
Clave InChI: MORBXZMIXGYQDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-[(3-methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and an organic heterobicyclic compound.

Propiedades

IUPAC Name

10-[(3-methoxyphenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-20-14-8-15(26(3)23)25-17(14)13-9-19-21(18(22)16(13)20)10-11-5-4-6-12(7-11)24-2/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORBXZMIXGYQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)OC)SC(=C2)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Mechanism of ML204: A Potent and Selective TRPC4/C5 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial inquiries regarding "ML202" as a TRPC4 activator did not yield relevant scientific data. The available research literature points to a likely typographical error, with substantial evidence supporting ML204 as a well-characterized, potent, and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. This document will focus on the mechanism of action of ML204.

ML204 is a novel small molecule inhibitor of TRPC4 and TRPC5 channels, identified through a high-throughput screen of the Molecular Libraries Small Molecule Repository.[1] It serves as a critical tool for researchers investigating the physiological roles of these ion channels in various cellular processes, including smooth muscle contractility and synaptic transmission.[1]

Core Mechanism of Action

ML204 exerts its inhibitory effect directly on the TRPC4 channel.[2][3] This has been demonstrated in experiments where the channel is activated by different mechanisms, including G-protein coupled receptor (GPCR) stimulation and direct G-protein activation with intracellular dialysis of GTPγS.[1][3] The compound's ability to block the channel regardless of the activation pathway suggests that it does not interfere with the upstream signaling components but rather interacts with the channel protein itself.[1][3]

The primary function of TRPC4 is to form a calcium-permeable non-selective cation channel. Its activation, often downstream of GPCRs and phospholipase C, leads to an influx of cations, including Ca2+, which in turn triggers various cellular responses. ML204 effectively blocks this ion influx, thereby inhibiting the physiological consequences of TRPC4 activation.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of ML204 have been quantified across various in vitro assays. The following table summarizes the key quantitative data.

TargetAssay TypeActivation MethodMeasured ParameterValueReference
TRPC4βFluorescence (Ca2+ influx)µ-opioid receptor stimulation (DAMGO)IC500.96 µM[1][2]
TRPC4βFluorescence (Ca2+ influx)M3-like muscarinic receptor stimulation (ACh)IC502.91 ± 2.1 µM[3]
TRPC4βAutomated Electrophysiologyµ-opioid receptor stimulation (DAMGO)IC502.6 µM[2]
TRPC4βManual Electrophysiologyµ-opioid receptor stimulation (DAMGO)IC502.9 µM[2][4]
TRPC4βManual Electrophysiologyµ-opioid receptor stimulation (DAMGO), cumulative dosingIC503.55 ± 1.29 µM[4]
TRPC5Manual Electrophysiologyµ-opioid receptor stimulation% Inhibition @ 10 µM~65%[4]
TRPC6Fluorescence (Ca2+ influx)M5 muscarinic receptor stimulationSelectivity vs. TRPC419-fold[1][2]
TRPC6Manual ElectrophysiologyM5 muscarinic receptor stimulation% Inhibition @ 10 µM~38%[4]
TRPC6Manual ElectrophysiologyOAG stimulation% Inhibition @ 10 µMNo appreciable block[3][4]
TRPV1, TRPV3, TRPA1, TRPM8, KCNQ2, Voltage-gated Na+, K+, Ca2+ channelsElectrophysiology & FluorescenceVarious% Inhibition @ 10-20 µMNo appreciable block (<20%)[1][3]

Signaling Pathway and Inhibition by ML204

The following diagram illustrates a common pathway for TRPC4 activation and the point of intervention by ML204.

G cluster_membrane Plasma Membrane GPCR GPCR (e.g., µ-opioid R) G_protein Gαq/11 or Gαi/o GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC4 TRPC4 Channel Ca_influx Ca2+ Influx TRPC4->Ca_influx Mediates Agonist Agonist (e.g., DAMGO) Agonist->GPCR Binds to G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DAG->TRPC4 Activates Cellular_Response Cellular Response Ca_influx->Cellular_Response ML204 ML204 ML204->TRPC4 Inhibits

GPCR-mediated activation of TRPC4 and its inhibition by ML204.

Experimental Protocols

Fluorescence-Based Calcium Influx Assay

This high-throughput screening (HTS) assay was used for the initial identification of TRPC4 inhibitors.[2]

  • Cell Line: HEK293 cells stably co-expressing TRPC4 channels and µ-opioid receptors.[2]

  • Principle: Activation of the µ-opioid receptor by an agonist (e.g., DAMGO) triggers a G-protein signaling cascade that opens the TRPC4 channels, leading to an influx of Ca2+. This influx is detected by a calcium-sensitive fluorescent dye.

  • Protocol:

    • Cells are plated in multi-well plates and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).[2]

    • The compound library, including ML204, is added to the wells.

    • The µ-opioid receptor agonist DAMGO (300 nM) is added to activate the TRPC4 channels.[2]

    • Changes in intracellular calcium are measured by monitoring the fluorescence intensity using an instrument like a Functional Drug Screening System (FDSS).[2]

    • A decrease in the fluorescence signal in the presence of a compound indicates inhibition of TRPC4-mediated calcium influx.

    • IC50 values are calculated from the concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPC4 channels and is considered the gold standard for characterizing ion channel modulators.[2]

  • Cell Line: HEK293 cells expressing TRPC4 channels and a relevant GPCR (e.g., µ-opioid or muscarinic receptors).[2]

  • Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ion currents.

  • Protocol:

    • A cell is selected for recording, and a whole-cell configuration is established.

    • The internal solution within the pipette contains specific ions and, in some experiments, non-hydrolyzable GTP analogs like GTPγS to directly and persistently activate G-proteins.[3]

    • The external solution mimics physiological conditions.

    • TRPC4 currents are activated by applying an agonist (e.g., 50 nM DAMGO) to the bath solution or by the inclusion of GTPγS in the pipette solution.[2]

    • Voltage ramps are applied to the cell to determine the current-voltage (I-V) relationship, a characteristic feature of the ion channel.

    • ML204 is applied to the bath at various concentrations to assess its effect on the TRPC4 current.

    • The degree of inhibition is quantified, and IC50 values are determined from concentration-response curves.

Discovery Workflow for ML204

The identification of ML204 was a systematic process involving high-throughput screening followed by rigorous validation and characterization.

G HTS High-Throughput Screening (305,000 compounds) Fluorescence_Assay Fluorescence-Based Ca2+ Influx Assay (AID 2247) HTS->Fluorescence_Assay Utilized SAR Structure-Activity Relationship (SAR) Analysis Fluorescence_Assay->SAR Informed ML204_ID Identification of ML204 SAR->ML204_ID Led to Electrophys_Validation Electrophysiological Validation (Automated & Manual Patch-Clamp) ML204_ID->Electrophys_Validation Validated by Selectivity_Screen Selectivity Profiling (TRPC, TRPV, TRPA, TRPM, etc.) Electrophys_Validation->Selectivity_Screen Further Characterized by Native_Channel_Test Testing on Native Channels (e.g., Guinea Pig Ileal Myocytes) Selectivity_Screen->Native_Channel_Test Confirmed in Characterized_Probe Characterized Chemical Probe for TRPC4/C5 Native_Channel_Test->Characterized_Probe Established as

Workflow for the identification and characterization of ML204.

References

ML202: A Technical Guide to a Potent Pyruvate Kinase M2 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ML202, a potent and selective small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2). This document details the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the relevant signaling pathways modulated by this compound.

Introduction

Pyruvate kinase (PK) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP.[1] The M2 isoform, PKM2, is preferentially expressed in embryonic and tumor cells and plays a pivotal role in the metabolic reprogramming observed in cancer, often referred to as the Warburg effect.[2][3] In cancer cells, PKM2 typically exists in a low-activity dimeric state, which slows down glycolysis and allows for the accumulation of glycolytic intermediates to be shunted into biosynthetic pathways necessary for rapid cell proliferation.[3][4]

This compound is a member of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical series and acts as a specific allosteric activator of PKM2.[1][2] By promoting the formation of the highly active tetrameric state of PKM2, this compound effectively reverses the Warburg effect, shifting cancer cell metabolism from anabolic processes towards energy production, thereby inhibiting tumor growth.[5][6]

Quantitative Data for PKM2 Activators

The following tables summarize the key quantitative data for this compound and other relevant PKM2 activators.

CompoundTargetAC50 (nM)IC50 (nM)Cellular EC50 (µM)SelectivityReference
This compound hPKM2-73-Inactive against PKM1, PKR, PKL[Probe Reports]
TEPP-46 (ML265)hPKM292--Highly selective over PKM1, PKR, PKL[5][6]
DASA-58 (ML203)hPKM238-19.6 (in A549 cells)-[5]
PKM2 activator 3hPKM290---[7]

Table 1: Biochemical and Cellular Potency of Selected PKM2 Activators.

CompoundAdministrationBioavailabilityt1/2Reference
This compound IV, IP, Oral (mice)Moderate oral bioavailability~2 hours (oral)[8]
TEPP-46 (ML265)IV, IP, Oral (mice)Superior plasma concentrations to this compound>4 hours (oral)[6]

Table 2: Pharmacokinetic Parameters of this compound and TEPP-46 in Mice.

Mechanism of Action

This compound and other activators of its class bind to an allosteric site at the dimer-dimer interface of the PKM2 protein.[6] This binding event stabilizes the tetrameric conformation of the enzyme, which has a significantly higher affinity for its substrate, PEP.[3] This mode of action is distinct from the endogenous activator, fructose-1,6-bisphosphate (FBP).[5] Importantly, small-molecule activators like this compound can induce a constitutively active state of PKM2 that is resistant to inhibition by phosphotyrosine-containing proteins, a key mechanism for maintaining the low-activity state of PKM2 in cancer cells.[5]

Signaling Pathways and Cellular Effects

Activation of PKM2 by this compound has profound effects on cellular metabolism and signaling. By promoting the tetrameric form, this compound enhances the conversion of PEP to pyruvate, thereby increasing the rate of glycolysis and ATP production. This leads to a decrease in the availability of glycolytic intermediates for anabolic processes. Furthermore, by locking PKM2 in its active cytoplasmic form, this compound is thought to prevent its translocation to the nucleus, where it can act as a transcriptional co-activator for genes involved in cell proliferation and the Warburg effect, such as HIF-1α.[9][10] The metabolic shift induced by this compound leads to reduced lactate (B86563) production and can suppress tumor growth in vivo.[5][11]

PKM2_Activation_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound PKM2_dimer PKM2 (Dimer) Low Activity This compound->PKM2_dimer Binds to allosteric site PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Promotes Tetramerization PKM2_nuclear Nuclear PKM2 (as Co-activator) PKM2_dimer->PKM2_nuclear Translocation (Inhibited by this compound) Glycolysis Glycolysis PKM2_tetramer->Glycolysis Increases Rate PEP PEP Glycolysis->PEP Anabolic_Pathways Anabolic Pathways (e.g., PPP, Serine Synthesis) Glycolysis->Anabolic_Pathways Reduced Flux Pyruvate Pyruvate PEP->Pyruvate Catalyzed by PKM2 Tetramer Lactate Lactate Pyruvate->Lactate Reduced ATP ATP Pyruvate->ATP Increased Production HIF1a HIF-1α PKM2_nuclear->HIF1a Activates Warburg_Genes Warburg Effect Gene Expression HIF1a->Warburg_Genes Promotes caption Mechanism of this compound Action on PKM2.

Caption: Mechanism of this compound Action on PKM2.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

LDH-Coupled PKM2 Activity Assay

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[12][13][14]

Materials:

  • Recombinant Human PKM2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Lactate Dehydrogenase (LDH)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well, UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Master Mix: For each 200 µL reaction, prepare a master mix with the following final concentrations:

    • 0.5 mM PEP

    • 1 mM ADP

    • 0.2 mM NADH

    • ~8-10 units of LDH

    • 20 nM Recombinant Human PKM2

  • Prepare Compound Dilutions: Serially dilute this compound in DMSO and then in assay buffer to the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.

  • Assay Plate Setup:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the 96-well plate.

    • Initiate the reaction by adding 198 µL of the Reagent Master Mix to each well.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 30°C.

    • Measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control to determine the percent activation.

    • Plot percent activation against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the AC50 value.

LDH_Assay_Workflow start Start prep_reagents Prepare Reagent Master Mix start->prep_reagents prep_compounds Prepare Compound Dilutions (this compound) start->prep_compounds plate_setup Add Compounds and Master Mix to Plate prep_reagents->plate_setup prep_compounds->plate_setup kinetic_read Kinetic Measurement (Absorbance at 340 nm) plate_setup->kinetic_read data_analysis Data Analysis (Calculate V₀, % Activation) kinetic_read->data_analysis end End data_analysis->end caption LDH-Coupled PKM2 Assay Workflow.

Caption: LDH-Coupled PKM2 Assay Workflow.

Kinase-Glo® Luminescent Kinase Assay

This is a homogeneous, high-throughput assay that measures PKM2 activity by quantifying the amount of ATP remaining in the solution following the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.[15][16][17]

Materials:

  • Recombinant Human PKM2 enzyme

  • Assay Buffer: 0.1 M MES, 5 mM MgCl₂, 20 mM KCl, pH 6.5

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • This compound (or other test compounds) dissolved in DMSO

  • Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega)

  • 96-well solid white plate

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Dilute rhPKM2 to 4 µg/mL in Assay Buffer.

    • Prepare a substrate mixture of 5 mM ADP and 5 mM PEP in Assay Buffer.

  • Prepare Compound Dilutions: Serially dilute this compound in DMSO and then in assay buffer.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine 80 µL of diluted rhPKM2 with the desired concentration of this compound or DMSO.

    • Add 80 µL of the substrate mixture to initiate the reaction.

    • Incubate at room temperature for 15 minutes.

    • Stop the reaction by heating the tubes to 95-100°C for 3 minutes.

  • ATP Detection:

    • Transfer 50 µL of each reaction to a well of the 96-well white plate.

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.

    • Add 50 µL of Kinase-Glo® Reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • A decrease in luminescence compared to the no-enzyme control indicates ATP consumption and thus PKM2 activity.

    • Normalize the data to determine percent activation and calculate AC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify the engagement of a drug with its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[18][19][20]

Materials:

  • Cultured cells (e.g., A549)

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against PKM2 and a loading control)

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound at various concentrations or with DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble PKM2 by Western blotting using a specific anti-PKM2 antibody. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for PKM2 at each temperature.

    • Normalize the intensities to the intensity at the lowest temperature.

    • Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle and this compound-treated samples. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow start Start cell_treatment Treat Cells with This compound or DMSO start->cell_treatment heat_challenge Heat Challenge (Temperature Gradient) cell_treatment->heat_challenge cell_lysis Cell Lysis (Freeze-Thaw) heat_challenge->cell_lysis centrifugation Centrifugation to Pellet Aggregates cell_lysis->centrifugation supernatant_collection Collect Supernatant (Soluble Proteins) centrifugation->supernatant_collection western_blot Western Blot for PKM2 and Loading Control supernatant_collection->western_blot data_analysis Data Analysis (Generate Melt Curves) western_blot->data_analysis end End data_analysis->end caption Cellular Thermal Shift Assay (CETSA) Workflow.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Structure-Activity Relationship (SAR)

This compound belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone class of PKM2 activators.[1][2] SAR studies on this scaffold have revealed key structural features that contribute to its potency and selectivity. The core heterocyclic structure is essential for activity. Substitutions on the pyridazinone and thienopyrrole rings have been explored to optimize activity and pharmacokinetic properties. For instance, the nature and position of substituents on the phenyl ring attached to the pyridazinone nitrogen significantly influence potency. These studies have led to the development of analogs with improved properties, such as TEPP-46 (ML265), which exhibits enhanced in vivo efficacy.[1][2][6]

In Vivo Efficacy

Preclinical studies in mouse xenograft models of cancer have demonstrated that small-molecule activators of PKM2, including analogs of this compound, can significantly inhibit tumor growth.[5][6] Treatment with these activators leads to a metabolic shift in the tumor, characterized by decreased lactate production and increased oxygen consumption, consistent with a reversal of the Warburg effect.[5] These findings support the therapeutic potential of PKM2 activation as a novel anti-cancer strategy.

Conclusion

This compound is a valuable research tool and a lead compound for the development of novel cancer therapeutics targeting tumor metabolism. Its high potency, selectivity, and well-characterized mechanism of action make it an excellent probe for studying the role of PKM2 in cancer biology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area of oncology. Further optimization of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold may lead to the discovery of clinical candidates with improved efficacy and safety profiles.

References

The Discovery and Synthesis of ML202: A Potent and Selective Activator of Pyruvate Kinase M2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological characterization of ML202 (CID-44246498), a potent and selective small-molecule activator of the M2 isoform of human pyruvate (B1213749) kinase (PKM2). This compound emerged from a high-throughput screening campaign as a member of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical class. It allosterically activates PKM2, promoting the more active tetrameric state of the enzyme. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and embryonic tissues.[1][2] Unlike the constitutively active M1 isoform, PKM2 can exist in a highly active tetrameric state or a less active dimeric state. In cancer cells, the dimeric form of PKM2 is predominant, leading to a metabolic shift known as the Warburg effect, where glucose is fermented to lactate (B86563) even in the presence of oxygen. This metabolic reprogramming is thought to provide cancer cells with a growth advantage by shunting glycolytic intermediates into biosynthetic pathways.

The activation of PKM2 to its tetrameric form presents a novel therapeutic strategy to reverse the Warburg effect and redirect cancer cell metabolism towards a state more characteristic of normal differentiated cells.[2] The discovery of small-molecule activators of PKM2, such as this compound, provides valuable chemical tools to probe the therapeutic potential of this approach.

This compound was identified through the National Institutes of Health (NIH) Molecular Libraries Program as a potent and selective activator of PKM2.[1][2] This guide serves as a comprehensive resource for researchers interested in the discovery, synthesis, and application of this important chemical probe.

Discovery of this compound

The discovery of this compound was the result of a quantitative high-throughput screening (qHTS) of the NIH Molecular Libraries Small Molecule Repository, which contained approximately 300,000 compounds.[3] The screening assay was designed to identify activators of human PKM2.

Screening Workflow

The workflow for the discovery of this compound involved a primary screen, confirmation of activity, and subsequent characterization of the confirmed hits.

G cluster_0 Discovery Workflow Primary Screen Primary Screen Confirmation Confirmation Primary Screen->Confirmation Active Compounds Characterization Characterization Confirmation->Characterization Confirmed Hits This compound This compound Characterization->this compound Selected Probe

Caption: High-level workflow for the discovery of this compound.

Synthesis of this compound

This compound belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical class. The synthesis of this scaffold has been described in the scientific literature.[4][5] The following is a representative synthetic scheme.

Synthetic Workflow

The synthesis of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone core involves a multi-step process starting from a substituted thiophene (B33073).

G cluster_1 Synthetic Workflow Thiophene Derivative Thiophene Derivative Thienopyrrole Core Thienopyrrole Core Thiophene Derivative->Thienopyrrole Core Aldehyde Intermediate Aldehyde Intermediate Thienopyrrole Core->Aldehyde Intermediate Pyridazinone Ring Formation Pyridazinone Ring Formation Aldehyde Intermediate->Pyridazinone Ring Formation Final Modifications Final Modifications Pyridazinone Ring Formation->Final Modifications This compound This compound Final Modifications->this compound

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Data Presentation

This compound is a potent activator of PKM2 with an IC50 of 73 nM.[6] It exhibits high selectivity for PKM2 over the other pyruvate kinase isoforms, PKM1, PKL, and PKR.[6]

Table 1: Potency and Selectivity of this compound
TargetActivity (IC50/AC50)SelectivityReference
Human PKM273 nM-[6]
Human PKM1Little to no activityHigh[6]
Human PKLLittle to no activityHigh[6]
Human PKRLittle to no activityHigh[6]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC18H17N3O3S2Tocris Bioscience
Molecular Weight387.48Tocris Bioscience
Aqueous SolubilityComparable to ML265[7]
Microsomal StabilityComparable to ML265[7]

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric activator of PKM2. It binds to a site at the dimer-dimer interface of the PKM2 tetramer, stabilizing the enzyme in its more active tetrameric conformation.[7] This activation of PKM2 enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby reversing the metabolic phenotype of cancer cells.

PKM2 Signaling Pathway

The activation of PKM2 by this compound has significant downstream effects on cellular metabolism.

G cluster_2 PKM2 Signaling Pathway This compound This compound PKM2 (Dimer) PKM2 (Dimer) This compound->PKM2 (Dimer) binds & activates PKM2 (Tetramer) PKM2 (Tetramer) PKM2 (Dimer)->PKM2 (Tetramer) promotes tetramerization Glycolysis Glycolysis PKM2 (Tetramer)->Glycolysis enhances Biosynthesis Biosynthesis Glycolysis->Biosynthesis reduces flux to Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate reduces production of

Caption: Effect of this compound on the PKM2 signaling pathway.

Experimental Protocols

General Synthesis Protocol for Thieno[3,2-b]pyrrole[3,2-d]pyridazinones

The synthesis of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold, to which this compound belongs, generally follows a multi-step sequence. A representative procedure is outlined below, based on published methods.[4][5]

Step 1: Synthesis of the Thienopyrrole Core A substituted 2-aminothiophene-3-carbonitrile (B183302) is reacted with an appropriate reagent, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a suitable solvent (e.g., DMF). The reaction mixture is heated to afford the corresponding ethyl 5-amino-4-cyanothieno[2,3-b]pyrrole-2-carboxylate derivative.

Step 2: Formation of the Pyridazinone Ring The thienopyrrole intermediate is then treated with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol (B145695) and heated under reflux. This cyclization reaction forms the pyridazinone ring, yielding the core scaffold.

Step 3: Functionalization Further modifications, such as N-alkylation or substitution on the thiophene or pyrrole (B145914) rings, can be carried out to introduce the specific side chains present in this compound. For this compound, this would involve the introduction of the (3-methoxyphenyl)methyl group and the methylsulfinyl group.

PKM2 Activation Assay

The potency of this compound as a PKM2 activator was determined using a biochemical assay that measures the enzymatic activity of PKM2. A common method is a coupled enzyme assay.

Principle: The activity of pyruvate kinase is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Reagents:

  • Recombinant human PKM2 enzyme

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

  • This compound or other test compounds

Procedure:

  • A reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH is prepared.

  • The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.

  • The reaction is initiated by the addition of the PKM2 enzyme.

  • The decrease in absorbance at 340 nm is monitored over time.

  • The rate of the reaction is calculated and plotted against the concentration of the test compound to determine the AC50 (the concentration at which the compound elicits half-maximal activation).

Conclusion

This compound is a valuable chemical probe for studying the role of PKM2 in cancer metabolism and for exploring the therapeutic potential of PKM2 activation. Its discovery through a rigorous high-throughput screening campaign and its well-characterized potency and selectivity make it an important tool for the scientific community. This technical guide provides a centralized resource of key information and protocols to facilitate further research and drug development efforts targeting PKM2.

References

In-Depth Technical Guide to ML202: A Potent and Selective Pyruvate Kinase M2 (PKM2) Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML202 is a potent and highly selective small-molecule allosteric activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2). As PKM2 is a critical regulator of cancer cell metabolism and is overexpressed in numerous tumor types, this compound has emerged as a valuable research tool and a potential starting point for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate its use in research and drug discovery settings.

Chemical Structure and Properties

This compound, with the chemical name 4,6-Dihydro-6-[(3-methoxyphenyl)methyl]-4-methyl-2-(methylsulfinyl)-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one, is a novel heterocyclic compound. Its identity and fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 6-(3-methoxybenzyl)-4-methyl-2-(methylsulfinyl)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one[1]
CAS Number 1221186-52-2[1]
PubChem CID 44246498[2]
Molecular Formula C18H17N3O3S2[1]
Molecular Weight 387.48 g/mol [1]
SMILES O=C1C2=C(C3=C(N2C)C=C(S(C)=O)S3)C=NN1CC4=CC(OC)=CC=C4[3]
InChI Key MORBXZMIXGYQDB-UHFFFAOYSA-N[1]

Table 1: Chemical Identifiers and Properties of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in experimental settings and for any future drug development efforts.

PropertyValueExperimental Conditions/NotesSource
Solubility Soluble to 100 mM in DMSO.Can be prepared in corn oil (10% DMSO) for in vivo studies.[1][4]
A stock solution can be made in DMSO.For in vivo use, further dilution into aqueous solutions is possible.[1]
Storage Store at +4°C as a solid.Stock solutions can be stored at -20°C for one month or -80°C for six months.[4][5]

Table 2: Physicochemical Properties of this compound

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective activator of the tumor-specific M2 isoform of human pyruvate kinase (PKM2).[2] Its pharmacological activity is characterized by a high affinity for PKM2 and selectivity over other pyruvate kinase isoforms.

ParameterValueDescriptionSource
IC50 73 nMConcentration for 50% activation of hPK-M2.[2]
Selectivity Inactive against PKM1, PKL, and PKR isoforms.Demonstrates high specificity for the M2 isoform.[2]

Table 3: Pharmacological Activity of this compound

Mechanism of Action

In cancer cells, PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. The dimeric form is predominant in tumor cells and leads to a bottleneck in glycolysis, causing the accumulation of upstream glycolytic intermediates that are then shunted into anabolic pathways to support cell proliferation.[4][6]

This compound acts as an allosteric activator by binding to a site at the subunit interface of PKM2, which is distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[7][8] This binding promotes and stabilizes the active tetrameric conformation of PKM2.[7] By forcing PKM2 into its active state, this compound restores the normal glycolytic flow, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate. This reversal of the Warburg effect is hypothesized to deprive cancer cells of the necessary building blocks for growth and proliferation.[8]

Signaling Pathways and Biological Effects

The activation of PKM2 by this compound has significant downstream effects on cellular signaling and metabolism, primarily impacting cancer cell proliferation and survival.

PKM2 Upregulation and Regulation in Cancer

The expression of PKM2 is upregulated in many cancers, a process driven by oncogenes such as c-Myc and hypoxia-inducible factor-1α (HIF-1α).[1][4] These transcription factors promote the alternative splicing of the PKM gene to favor the M2 isoform over the M1 isoform.[4] The activity of PKM2 is also regulated by post-translational modifications and allosteric effectors.[4] For instance, phosphorylation of PKM2 at tyrosine 105 (Y105) by oncogenic tyrosine kinases leads to the release of FBP and a shift towards the inactive dimeric form.[9]

PKM2_Upregulation cMyc c-Myc hnRNPs hnRNPs cMyc->hnRNPs activates transcription HIF1a HIF-1α PKM_gene PKM Gene HIF1a->PKM_gene activates transcription hnRNPs->PKM_gene promotes alternative splicing PKM2_mRNA PKM2 mRNA PKM_gene->PKM2_mRNA PKM2_protein PKM2 Protein (Dimer/Tetramer) PKM2_mRNA->PKM2_protein translation

Figure 1. Simplified pathway of PKM2 upregulation in cancer cells.
Downstream Effects of this compound-Mediated PKM2 Activation

By locking PKM2 in its active tetrameric state, this compound counteracts the metabolic reprogramming observed in cancer cells. This leads to several downstream consequences:

  • Inhibition of Anabolic Pathways: Increased glycolytic flux reduces the availability of intermediates for pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and serine synthesis, which are crucial for nucleotide, amino acid, and lipid biosynthesis.[6]

  • Modulation of Gene Transcription: Nuclear PKM2 can act as a transcriptional co-activator for HIF-1α and β-catenin, promoting the expression of genes involved in metabolism and cell proliferation.[1] By promoting the cytosolic tetrameric form, this compound may reduce the nuclear translocation of dimeric PKM2, thereby inhibiting the transcription of these target genes.

  • Suppression of Tumor Growth: The overall effect of this compound-mediated PKM2 activation is the suppression of cancer cell proliferation and tumor growth in preclinical models.[8]

ML202_Mechanism This compound This compound PKM2_dimer PKM2 Dimer (Inactive) This compound->PKM2_dimer binds and activates PKM2_tetramer PKM2 Tetramer (Active) PKM2_dimer->PKM2_tetramer tetramerization Glycolytic_Intermediates Glycolytic Intermediates PKM2_dimer->Glycolytic_Intermediates accumulation of Glycolysis Glycolysis PKM2_tetramer->Glycolysis promotes Tumor_Growth Tumor Growth PKM2_tetramer->Tumor_Growth inhibits Pyruvate Pyruvate Glycolysis->Pyruvate Anabolic_Pathways Anabolic Pathways (e.g., PPP, Serine Synthesis) Anabolic_Pathways->Tumor_Growth supports Glycolytic_Intermediates->Anabolic_Pathways fuels

Figure 2. Mechanism of action of this compound in cancer cells.

Experimental Protocols

Chemical Synthesis of this compound

Note: A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. The following is a generalized synthetic approach based on the synthesis of similar pyridazinone derivatives.

The synthesis of the pyridazinone core of this compound likely involves a multi-step process. A plausible route could begin with the Friedel-Crafts acylation of a suitable substituted aromatic compound with an anhydride, such as succinic anhydride. The resulting keto-acid can then undergo cyclization with hydrazine (B178648) hydrate (B1144303) to form the dihydropyridazinone ring.[10] Subsequent modifications, including N-alkylation with a methoxybenzyl halide and oxidation of a thioether to a sulfoxide, would be necessary to arrive at the final structure of this compound.

Synthesis_Workflow Start Starting Materials Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 Keto-acid Intermediate Step1->Intermediate1 Step2 Cyclization with Hydrazine Hydrate Intermediate1->Step2 Intermediate2 Dihydropyridazinone Core Step2->Intermediate2 Step3 Further Modifications (Alkylation, Oxidation, etc.) Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Figure 3. Generalized workflow for the synthesis of this compound.
In Vitro PKM2 Activation Assay

The activity of this compound as a PKM2 activator can be assessed using a variety of in vitro assays. A common method is the lactate (B86563) dehydrogenase (LDH)-coupled enzyme assay. This assay measures the rate of NADH consumption, which is proportional to the rate of pyruvate production by PKM2.

Materials:

  • Recombinant human PKM2 enzyme

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Lactate dehydrogenase (LDH)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • This compound (or other test compounds) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add this compound or vehicle control (DMSO) to the wells of the microplate.

  • Initiate the reaction by adding the recombinant PKM2 enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.

  • Determine the AC50 (concentration required for 50% of maximal activation) by plotting the reaction rate as a function of the this compound concentration and fitting the data to a suitable dose-response curve.

PKM2_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, Substrates, Enzymes) Add_Compound Add this compound/Control to Plate Prepare_Reagents->Add_Compound Initiate_Reaction Add PKM2 Enzyme Add_Compound->Initiate_Reaction Measure_Absorbance Monitor A340 Decrease Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Reaction Rate and AC50 Measure_Absorbance->Data_Analysis

Figure 4. Workflow for the in vitro PKM2 activation assay.

Conclusion

This compound is a valuable chemical probe for studying the role of PKM2 in cancer biology and for exploring the therapeutic potential of PKM2 activation. Its high potency and selectivity make it a superior tool for dissecting the complex metabolic and signaling pathways regulated by this key enzyme. This technical guide provides a solid foundation of its chemical and pharmacological properties, along with essential experimental protocols, to aid researchers in their investigations into this promising anti-cancer strategy. Further research into the synthesis and in vivo pharmacology of this compound and its analogs will be critical for advancing this therapeutic concept towards clinical application.

References

The Biological Activity of ML202 on PKM2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of ML202, a potent and selective small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2). This document details the mechanism of action of this compound, its quantitative effects on PKM2 and cellular metabolism, comprehensive experimental protocols for studying its activity, and its impact on key signaling pathways.

Introduction to PKM2 and its Role in Disease

Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[1] Unlike other isoforms of pyruvate kinase, PKM2 can exist in two interchangeable states: a highly active tetramer and a less active dimer.[2] In many cancer cells, PKM2 is predominantly in its dimeric form, which contributes to the Warburg effect—a metabolic shift towards aerobic glycolysis even in the presence of oxygen.[3] This metabolic reprogramming allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, supporting rapid cell proliferation.[4] The dimeric form of PKM2 can also translocate to the nucleus and act as a transcriptional co-activator for key oncogenic signaling pathways involving HIF-1α, β-catenin, and STAT3.[5][6][7]

This compound: A Specific Activator of PKM2

This compound is a highly specific allosteric activator of human PKM2 (hPK-M2).[8] It potently promotes the formation of the active tetrameric state of PKM2, thereby reversing the Warburg effect and inhibiting cancer cell proliferation.[4]

Mechanism of Action

This compound binds to a specific pocket at the interface of the PKM2 dimers, stabilizing the active tetrameric conformation.[9] This allosteric activation is similar to the action of the endogenous activator fructose-1,6-bisphosphate (FBP). By locking PKM2 in its active state, this compound increases the enzyme's affinity for its substrate, PEP, and enhances the overall rate of glycolysis. This leads to a decrease in the pool of glycolytic intermediates available for anabolic processes.[9]

Quantitative Data on this compound and Other PKM2 Activators

The following table summarizes the key quantitative data for this compound and other notable PKM2 activators.

CompoundTargetAssay TypePotency (AC50/IC50)Cell LineReference
This compound PKM2BiochemicalIC50 = 73 nM-[10][11]
ML265PKM2BiochemicalAC50 = 92 nM-[12]
DASA-58PKM2Biochemical--[12]
TEPP-46PKM2Biochemical--[12]
Compound 9PKM2BiochemicalAC50 = 17 nM-[1]
Compound 9PKM2CellularAC50 = 45 nMA549[1]

Impact on Cellular Metabolism

Activation of PKM2 by this compound is expected to reprogram cellular metabolism. The primary anticipated effect is a reduction in lactate (B86563) production as the flux of pyruvate is directed towards the tricarboxylic acid (TCA) cycle for oxidative phosphorylation rather than fermentation to lactate.

CompoundEffect on LactateCell LineReference
DASADecreased Lactate ProductionH1299[13]
DASA-58 / TEPP-46Increased Extracellular LactateBreast Cancer Cell Lines[8]

Note: The conflicting data on lactate production may be due to differences in cell types, experimental conditions, or the complexity of metabolic reprogramming.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activity of this compound on PKM2.

Biochemical Assay for PKM2 Activation

This protocol measures the ability of this compound to directly activate recombinant PKM2 enzyme activity. A common method is the lactate dehydrogenase (LDH)-coupled enzyme assay.

Materials:

  • Recombinant human PKM2

  • This compound

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • NADH

  • Lactate dehydrogenase (LDH)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

  • Add varying concentrations of this compound to the wells of the microplate.

  • Add recombinant PKM2 to initiate the reaction.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The rate of NADH oxidation is proportional to the rate of pyruvate formation by PKM2.

  • Calculate the AC50 value of this compound by plotting the enzyme activity against the log of the compound concentration.

Cellular Assay for PKM2 Activity

This protocol assesses the effect of this compound on PKM2 activity within a cellular context.

Materials:

  • Cancer cell line expressing PKM2 (e.g., A549)

  • This compound

  • Cell lysis buffer

  • Reagents for PKM2 activity assay (as described in 5.1)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS to remove the compound.

  • Lyse the cells and collect the cell lysate.

  • Measure the protein concentration of the lysates.

  • Perform the PKM2 activity assay on the cell lysates as described in 5.1, normalizing the activity to the protein concentration.

Subcellular Fractionation for PKM2 Localization

This protocol is used to determine the effect of this compound on the nuclear translocation of PKM2.

Materials:

  • Treated and untreated cells

  • Subcellular fractionation buffer kit (commercially available or prepared in-house)

  • Protease and phosphatase inhibitors

  • Centrifuge

Procedure:

  • Harvest cells and wash with PBS.

  • Resuspend the cell pellet in a hypotonic buffer to swell the cells.

  • Lyse the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.

  • Centrifuge the lysate at a low speed to pellet the nuclei.

  • Collect the supernatant, which contains the cytoplasmic fraction.

  • Wash the nuclear pellet.

  • Lyse the nuclear pellet using a nuclear extraction buffer.

  • Analyze the cytoplasmic and nuclear fractions by Western blot for PKM2.

Western Blot for STAT3 Phosphorylation

This protocol is used to assess the impact of this compound on the activation of the STAT3 signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-STAT3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total STAT3 for normalization.[1]

HIF-1α and β-catenin Reporter Assays

These assays measure the transcriptional activity of HIF-1α and β-catenin in response to this compound treatment.

Materials:

  • Cells co-transfected with a reporter plasmid (containing HIF-1α or β-catenin response elements driving a luciferase gene) and a control plasmid (e.g., Renilla luciferase).

  • This compound

  • Luciferase assay reagent

Procedure:

  • Treat the transfected cells with this compound.

  • Lyse the cells and measure the firefly and Renilla luciferase activities.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.

Signaling Pathways Modulated by this compound

By promoting the tetrameric form of PKM2, this compound is expected to decrease the pool of dimeric PKM2 available for nuclear translocation. This has significant implications for the regulation of gene transcription.

This compound-Mediated Regulation of PKM2 and Downstream Signaling

ML202_PKM2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKM2_dimer PKM2 (Dimer) (Low Activity) This compound->PKM2_dimer Binds & Stabilizes Tetramer Formation PKM2_dimer_nuc Nuclear PKM2 (Dimer) This compound->PKM2_dimer_nuc Inhibits Translocation PKM2_tetramer PKM2 (Tetramer) (High Activity) PKM2_dimer->PKM2_tetramer Activation Biosynthesis Anabolic Pathways PKM2_dimer->Biosynthesis Promotes PKM2_dimer->PKM2_dimer_nuc PKM2_tetramer->PKM2_dimer Dissociation Glycolysis Glycolysis PKM2_tetramer->Glycolysis Catalyzes Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate PKM2_dimer_nuc->PKM2_dimer HIF1a HIF-1α PKM2_dimer_nuc->HIF1a Co-activates beta_catenin β-catenin PKM2_dimer_nuc->beta_catenin Co-activates STAT3 STAT3 PKM2_dimer_nuc->STAT3 Phosphorylates & Activates Gene_expression Target Gene Expression HIF1a->Gene_expression beta_catenin->Gene_expression STAT3->Gene_expression

Caption: this compound promotes the active tetrameric form of PKM2, reducing nuclear translocation of the dimeric form and its co-activation of oncogenic transcription factors.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_in_vivo In Vivo Analysis biochem_assay Biochemical PKM2 Activity Assay cell_activity Cellular PKM2 Activity Assay biochem_assay->cell_activity metabolism Metabolic Profiling (Lactate, Glucose) cell_activity->metabolism localization Subcellular Fractionation & WB cell_activity->localization signaling Signaling Pathway Analysis (WB, Reporter) localization->signaling xenograft Xenograft Tumor Models signaling->xenograft

Caption: A typical experimental workflow to characterize the biological activity of this compound on PKM2, from in vitro validation to in vivo efficacy studies.

Conclusion

This compound is a valuable research tool for investigating the role of PKM2 in health and disease. Its high potency and selectivity make it a suitable probe for dissecting the metabolic and non-metabolic functions of PKM2. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target PKM2-dependent pathologies. Further investigation into the nuanced effects of this compound on various signaling pathways and its efficacy in diverse cancer models will be crucial for its potential translation into a therapeutic agent.

References

understanding the role of ML202 in cellular metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of ML202 in Cellular Metabolism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) cation channels. These channels are key components in various cellular signaling cascades, particularly those initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. Emerging evidence indicates that TRPC4 and TRPC5 channels play significant roles in regulating systemic metabolic homeostasis, including processes like insulin (B600854) secretion and lipid metabolism. Consequently, this compound and its analogs, such as ML204, have become critical tools for elucidating the physiological and pathophysiological functions of these channels in metabolic diseases. This guide provides a comprehensive overview of the mechanism of action of this compound, its demonstrated effects on cellular and systemic metabolism, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Introduction to this compound and TRPC Channels

Transient Receptor Potential (TRP) channels are a diverse family of non-selective cation channels that act as cellular sensors for a wide array of physical and chemical stimuli.[1] The canonical, or classical, subfamily (TRPC) consists of seven members (TRPC1-7). TRPC4 and TRPC5 are notable for their activation downstream of phospholipase C (PLC) signaling pathways.[2][3] They can form homomeric or heteromeric channels, including with TRPC1, creating a diversity of channel properties.[4][5]

This compound (also reported as ML204 in several key studies) was identified through high-throughput screening as a novel and potent inhibitor of TRPC4 channels.[3][6] Its selectivity and mechanism of action make it an invaluable pharmacological probe for investigating the roles of TRPC4 and TRPC5 in cellular processes, including the complex network of cellular metabolism.

Mechanism of Action of this compound

This compound exerts its effects by directly blocking the ion-conducting pore of TRPC4 and TRPC5 channels.[6] This inhibition prevents the influx of cations, primarily Ca²⁺ and Na⁺, which is the critical downstream event following channel activation.

The activation of TRPC4/5 channels is intricately linked to the stimulation of GPCRs that couple to either Gαq/11 or Gαi/o proteins.[2][5]

  • Gαq/11 Pathway: Activation of Gαq/11-coupled receptors stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While DAG is a primary activator for other TRPC channels, the activation of TRPC4/5 is more complex and can be influenced directly by G-protein subunits.[2][7]

  • Gαi/o Pathway: TRPC4/5 channels can be directly activated by Gαi/o subunits, a pathway leveraged in many screening assays.[5][7] For instance, stimulation of the μ-opioid receptor (a Gi/o-coupled receptor) is a common method to induce TRPC4 channel opening in experimental systems.[3]

This compound has been shown to block TRPC4 channels regardless of the activation method, including direct G-protein activation via intracellular GTPγS, indicating a direct effect on the channel itself rather than interference with the upstream signaling components.[6]

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GPCR GPCR (e.g., μ-opioid receptor) G_protein Gαq/11 or Gαi/o GPCR->G_protein activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 cleaves TRPC4_5 TRPC4/TRPC5 Channel Ca_in TRPC4_5->Ca_in IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist (e.g., DAMGO) Agonist->GPCR binds Ca_out Ca²⁺ Ca_out->TRPC4_5 influx G_protein->PLC activates G_protein->TRPC4_5 activates DAG->TRPC4_5 activates Metabolic_Response Downstream Metabolic Response Ca_in->Metabolic_Response This compound This compound This compound->TRPC4_5 INHIBITS

Caption: Activation of TRPC4/5 channels via GPCR signaling and its inhibition by this compound.

Role of this compound in Cellular and Systemic Metabolism

While direct studies on this compound's effect on intracellular metabolic pathways like glycolysis are limited, research using this compound/ML204 as a TRPC4/5 blocker has revealed a crucial role for these channels in systemic energy balance.

Glucose Homeostasis and Insulin Secretion

TRPC channels are involved in regulating insulin secretion from pancreatic β-cells by modulating membrane depolarization and subsequent calcium influx.[1] Specifically, TRPC4 activation has been shown to modulate insulin secretion by triggering Ca²⁺ influx in these cells.[4]

A key study investigated the effects of the TRPC4/TRPC5 blocker ML204 in mice fed a high-sucrose (HS) diet. The findings demonstrated that blocking these channels under conditions of metabolic stress exacerbates metabolic imbalances.[4]

  • Hyperglycemia: In HS-fed mice, treatment with ML204 worsened hyperglycemia and impaired glucose tolerance.[4]

  • Insulin Action: This suggests that TRPC4/TRPC5 channels may play a protective role against the metabolic disturbances caused by excessive sugar intake, potentially by facilitating appropriate insulin action or secretion.[4]

Lipid Metabolism and Adipose Tissue

TRPC channels are also implicated in lipid metabolism and adipocyte function. Disruption of TRPC1/TRPC5 signaling has been shown to increase the generation of adiponectin, an important hormone in regulating glucose levels and fatty acid breakdown.[4]

The study on HS-fed mice revealed significant effects of ML204 on lipid accumulation:

  • Hepatic Steatosis (Fatty Liver): ML204 treatment increased hepatic steatosis in both normal and HS-fed mice.[4]

  • Adipose Tissue: The blocker promoted an increase in the number and diameter of adipose tissue cells.[4] In HS-fed mice, ML204 also exacerbated fat tissue deposition.[4]

These results indicate that TRPC4/TRPC5 channel activity is protective against diet-induced fat accumulation in the liver and adipose tissue.[4]

Metabolism-Associated Inflammation

Metabolic diseases are often associated with a state of chronic, low-grade inflammation. ML204 has been shown to modulate inflammatory responses, although its effects can vary depending on the model.[4] In the context of a high-sucrose diet, ML204 treatment exacerbated the levels of the pro-inflammatory cytokine TNFα in the adipose tissue and liver of mice.[4] This highlights a link between TRPC4/TRPC5 channel function, metabolic balance, and inflammation.

Quantitative Data

The potency and selectivity of this compound/ML204 have been characterized across various assays.

Table 1: Inhibitory Potency of this compound/ML204 against TRPC Channels

Compound Target Channel Assay Type Activation Method IC₅₀ Value Reference
ML204 TRPC4β Fluorescent Ca²⁺ Influx μ-opioid receptor (DAMGO) 0.96 ± 0.26 μM [3][6]
ML204 TRPC4 Electrophysiology (QPatch) μ-opioid receptor (DAMGO) 2.6 μM [3]
ML204 TRPC4 Electrophysiology (Manual) μ-opioid receptor (DAMGO) 2.9 μM [3]
ML204 TRPC6 Fluorescent Ca²⁺ Influx Muscarinic Receptor ~18 μM (>19-fold selectivity) [3][6]
ML204 TRPC5 - - ~8.6 μM (~9-fold selectivity) [3]

| ML204 | TRPC4/C5 | Antagonist Activity | ZIKV Infection Model | 58.0 ± 4.5 μM |[8] |

Table 2: Summary of In-Vivo Metabolic Effects of ML204 in High-Sucrose (HS) Fed Mice

Parameter Effect of ML204 Treatment in HS-Fed Mice Reference
Glucose Metabolism
Blood Glucose Exacerbated hyperglycemia [4]
Glucose Tolerance Impaired [4]
Lipid Metabolism
Hepatic Steatosis Increased [4][9]
Fat Tissue Deposition Increased [4][9]
Adipose Cell Diameter Increased [4][9]
Inflammation
Adipose & Liver TNFα Increased [4]
Body Mass

| Body Weight / BMI | No significant change |[4] |

Key Experimental Protocols

The characterization of this compound and its effects on TRPC channels relies on two primary methodologies: fluorescent-based calcium imaging and patch-clamp electrophysiology.

Fluorescent Calcium Influx Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of channel activity.

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on GPCR-activated TRPC4 channels.

Methodology:

  • Cell Culture: HEK293 cells stably co-expressing human TRPC4 and a relevant GPCR (e.g., the μ-opioid receptor) are seeded into 96- or 384-well plates.[3]

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can enter the cell and is cleaved by intracellular esterases into its active, calcium-binding form.[3]

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO).

  • Assay Reading: The plate is placed in a fluorescent imaging plate reader (e.g., FDSS). Baseline fluorescence is recorded.

  • Channel Activation: An agonist for the co-expressed GPCR (e.g., 300 nM DAMGO for the μ-opioid receptor) is added to activate the G-protein signaling cascade and open the TRPC4 channels.[3]

  • Data Analysis: The resulting increase in fluorescence due to Ca²⁺ influx is measured. The inhibitory effect of this compound is calculated by comparing the fluorescence signal in treated wells to control wells. An IC₅₀ curve is generated by plotting the percent inhibition against the log concentration of this compound.[3]

Calcium_Assay_Workflow start Start seed_cells Seed HEK293 cells (expressing TRPC4 + GPCR) in multi-well plate start->seed_cells load_dye Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) seed_cells->load_dye add_compound Add varying concentrations of this compound or vehicle load_dye->add_compound read_baseline Measure baseline fluorescence add_compound->read_baseline add_agonist Add GPCR agonist (e.g., DAMGO) to activate TRPC4 read_baseline->add_agonist read_signal Measure peak fluorescence signal add_agonist->read_signal analyze Calculate % inhibition and determine IC₅₀ read_signal->analyze end End analyze->end

Caption: Experimental workflow for a fluorescent calcium influx assay to test this compound.
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the channels in the plasma membrane of a single cell, offering high resolution for studying channel inhibition.

Objective: To confirm direct channel block by this compound and determine its IC₅₀.

Methodology:

  • Cell Preparation: A single TRPC4-expressing cell is selected for recording.

  • Configuration: A whole-cell patch-clamp configuration is established. The cell is held at a constant membrane potential, typically -60 mV.[7]

  • Baseline Current: A voltage protocol (e.g., a ramp from -100 mV to +100 mV) is applied to measure the baseline currents.

  • Channel Activation: TRPC4 channels are activated. This can be achieved by:

    • GPCR Agonist: Perfusing the cell with an agonist (e.g., 50 nM DAMGO).[3]

    • Direct G-protein Activation: Including GTPγS in the intracellular solution of the patch pipette to constitutively activate G-proteins.[6]

  • Inhibitor Application: Once a stable TRPC4 current is achieved, this compound is perfused at the desired concentration.

  • Data Analysis: The reduction in the amplitude of the inward and outward currents in the presence of this compound is measured. A dose-response curve is constructed by applying multiple concentrations to determine the IC₅₀.[3] A washout step is often included to confirm the reversibility of the block.[3]

Conclusion and Future Directions

This compound is a well-characterized, selective inhibitor of TRPC4 and TRPC5 channels. Its utility as a chemical probe has been instrumental in uncovering the role of these channels in systemic metabolic regulation. Studies using this compound/ML204 have demonstrated that TRPC4/TRPC5 activity is protective against metabolic imbalances induced by high-sugar diets, playing a role in regulating glucose homeostasis, preventing excessive lipid accumulation, and modulating associated inflammation.[4]

Future research should aim to dissect the specific intracellular metabolic pathways that are modulated by TRPC4/TRPC5-mediated calcium signaling. Investigating the direct effects of this compound on mitochondrial function, glycolytic flux, and lipid synthesis within metabolically active cells like hepatocytes, adipocytes, and pancreatic β-cells will provide a more complete picture of its role in cellular metabolism. Such studies will be crucial for evaluating the therapeutic potential of targeting TRPC4/TRPC5 channels for the treatment of metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease.

References

An In-depth Technical Guide on the Preliminary Effects of a Novel Class of GIRK Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: Publicly available scientific literature does not contain specific data for a compound designated "ML202." However, extensive research has been published on a closely related chemical scaffold that includes the G-protein-coupled inwardly rectifying potassium (GIRK) channel activator ML297 and the inhibitor VU0468554 . This guide focuses on the preliminary studies of these compounds to provide insights into the effects of this important modulator class.

G-protein-gated inwardly rectifying potassium (GIRK) channels are crucial mediators of inhibitory neurotransmission in the brain and heart.[1][2] They are activated by Gβγ subunits dissociated from Gi/o-coupled G-protein-coupled receptors (GPCRs), leading to cell hyperpolarization and a decrease in excitability.[1][2] The development of selective modulators for these channels is of significant interest for therapeutic applications in conditions such as epilepsy, anxiety, and cardiac arrhythmias.[3][4]

Quantitative Data Summary

The following tables summarize the potency of the GIRK channel activator ML297 and the inhibitor VU0468554 on various GIRK channel subunit combinations. Potency is expressed as the half-maximal effective concentration (EC50) for activators and the half-maximal inhibitory concentration (IC50) for inhibitors.

Table 1: Potency of GIRK Channel Activator ML297

CompoundTarget ChannelEC50 (nM)Assay Type
ML297GIRK1/2160Thallium Flux
ML297GIRK1/2233 ± 38Whole-Cell Electrophysiology
ML297GIRK1/4887Thallium Flux
ML297GIRK1/3914Thallium Flux

Data sourced from references[3][5].

Table 2: Potency of GIRK Channel Inhibitor VU0468554

CompoundTarget ChannelIC50 (µM)Assay Type
VU0468554GIRK1/GIRK40.85Thallium Flux
VU0468554GIRK1/GIRK22.6Thallium Flux

Data sourced from reference[6][7].

Signaling Pathways and Mechanism of Action

GIRK channels are downstream effectors of many Gi/o-coupled GPCRs. The canonical activation pathway involves the direct binding of Gβγ subunits to the channel. However, small molecule modulators like ML297 have been shown to act through a distinct mechanism. ML297 directly activates GIRK1-containing channels in a manner that is independent of Gβγ but still requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[3] VU0468554, derived from the same chemical scaffold as ML297, acts as an inhibitor.[7] It competitively inhibits the activation of GIRK channels by ML297 and displays a non-competitive or uncompetitive inhibition of Gβγ-activated channels.[8][9]

GIRK_Signaling_Pathway cluster_receptor GPCR Activation cluster_channel GIRK Channel Modulation cluster_modulators Small Molecule Modulators Agonist Agonist (e.g., Acetylcholine, GABA) GPCR Gi/o-coupled GPCR Agonist->GPCR binds G_protein Gαiβγ GPCR->G_protein activates G_alpha Gα-GTP G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates GIRK_Channel GIRK Channel (Kir3.x) G_beta_gamma->GIRK_Channel activates K_efflux K+ Efflux & Hyperpolarization GIRK_Channel->K_efflux leads to PIP2 PIP2 PIP2->GIRK_Channel required for gating ML297 ML297 (Activator) ML297->GIRK_Channel directly activates VU0468554 VU0468554 (Inhibitor) VU0468554->GIRK_Channel inhibits

GIRK channel signaling and modulation.

Experimental Protocols

The characterization of GIRK channel modulators such as ML297 and VU0468554 relies on two primary experimental techniques: high-throughput thallium flux assays for initial screening and whole-cell electrophysiology for detailed mechanistic studies.

This fluorescence-based assay is used for screening large compound libraries to identify potential modulators of potassium channels. It uses the flux of thallium ions (Tl+) as a surrogate for potassium ions (K+).[10][11]

  • Principle: Cells expressing the GIRK channel of interest are loaded with a thallium-sensitive fluorescent dye. In the presence of an activator, the channels open, allowing an influx of Tl+ from the extracellular solution. This influx leads to an increase in fluorescence, which is measured by a plate reader. Inhibitors are identified by their ability to block this fluorescence increase.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2 or GIRK1/4) are commonly used.[7]

  • Protocol Outline:

    • Cell Plating: HEK293 cells expressing the target GIRK subunits are plated into 384-well microplates.

    • Dye Loading: The cells are loaded with a thallium-sensitive dye, such as FluxOR™.[12]

    • Compound Incubation: The test compounds (like ML297 or VU0468554) are added to the wells and incubated.

    • Stimulation and Measurement: A stimulus buffer containing Tl+ is added to initiate the flux. The fluorescence intensity is measured over time using a kinetic plate reader. Activators will show an increase in fluorescence, while inhibitors will prevent this increase.

Thallium_Flux_Workflow start Start plate_cells Plate GIRK-expressing HEK293 cells in 384-well plate start->plate_cells dye_loading Load cells with Thallium-sensitive dye plate_cells->dye_loading wash Wash to remove excess dye dye_loading->wash add_compounds Add test compounds or controls (DMSO) wash->add_compounds incubate Incubate add_compounds->incubate read_baseline Measure baseline fluorescence (T0) incubate->read_baseline add_stimulus Add Thallium (Tl+) stimulus buffer read_baseline->add_stimulus read_final Kinetic fluorescence measurement (Tf) add_stimulus->read_final analyze Analyze data (Tf / T0 ratio) read_final->analyze end End analyze->end

Workflow for Thallium Flux Assay.

This technique provides a direct measure of the ion current flowing through GIRK channels, allowing for a detailed characterization of a compound's effect on channel properties.[13]

  • Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the membrane potential and the direct measurement of ion currents.

  • Protocol Outline:

    • Cell Preparation: HEK293 cells expressing the GIRK channels of interest (and often a corresponding GPCR) are grown on coverslips.

    • Recording Setup: Coverslips are placed in a recording chamber on a microscope. The chamber is perfused with an external recording solution.

    • Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular environment.

    • Seal Formation and Whole-Cell Access: A gigaseal is formed between the pipette and the cell membrane, followed by entry into the whole-cell configuration.

    • Data Acquisition: The membrane potential is held at a specific voltage (e.g., -70 mV). A voltage ramp protocol is applied to measure current at different voltages. The compound of interest is applied via the external perfusion system, and the change in current is recorded.

  • Solutions:

    • External Solution (in mM): Typically contains physiological concentrations of ions like NaCl and KCl. For example: 130 NaCl, 5.4 KCl, 10 HEPES, 0.8 MgCl2, 10 CaCl2.[13]

    • Internal (Pipette) Solution (in mM): Designed to mimic the intracellular ionic environment. For example: 135 KCl, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, 4 MgATP, 0.1 Na2GTP.[13]

References

The Interplay of ML202 and Glycolysis: A Technical Guide to Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding ML202, a potent and selective inhibitor of Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2), and its intricate relationship with cellular glycolysis. This document provides a comprehensive overview of the core mechanisms, quantitative data, detailed experimental protocols, and key signaling pathways, offering a valuable resource for researchers in oncology, metabolism, and drug development.

Core Concepts: ACSS2 Inhibition and its Indirect Impact on Glycolysis

This compound is a small molecule inhibitor that specifically targets ACSS2, an enzyme responsible for converting acetate (B1210297) into acetyl-CoA.[1] This process serves as a crucial alternative carbon source for cellular metabolism, particularly in cancer cells under metabolic stress, such as hypoxia or glucose limitation.[2] While this compound does not directly inhibit glycolytic enzymes, its primary mechanism of action—the blockade of acetate utilization—has profound indirect consequences on cancer cell metabolism, which is often characterized by a heavy reliance on glycolysis (the Warburg effect).[3]

Recent studies have elucidated a direct link between ACSS2 inhibition and the suppression of glycolysis. Inhibition of ACSS2 has been shown to reduce acetate metabolism and subsequently suppress glycolysis by targeting Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway.[4] This metabolic reprogramming triggers a signaling cascade that ultimately impacts cell survival and chemoresistance.[4]

Quantitative Data on ACSS2 Inhibition

Table 1: Biochemical Potency of ACSS2 Inhibitors

CompoundTargetIC50 (nM)Assay Type
Acss2-IN-2Human ACSS225In vitro enzymatic assay
VY-3-135Human ACSS2Potent, low nanomolarIn vitro enzymatic assay
Unnamed Quinoxaline CompoundHuman ACSS26,800 (lipid incorporation)Cellular assay (HepG2)
Unnamed Quinoxaline CompoundHuman ACSS25,500 (histone acetylation)Cellular assay (HepG2)

(Data compiled from multiple sources)

Table 2: Cellular Activity of ACSS2 Inhibitors

CompoundCell LineConditionEffect
Acss2-IN-2Cancer Cell Line 'X'Hypoxia (1% O₂)55% reduction in relative cell viability at 10 µM
Acss2-IN-2Cancer Cell Line 'X'Hypoxia + Lipid Depletion72% reduction in relative cell viability at 10 µM
VY-3-135BT474 & SKBr3Hypoxia and low lipidModest growth inhibition
PaeonolOvarian Cancer CellsNormoxiaInhibition of proliferation, migration, invasion, and angiogenesis

(Data compiled from multiple sources)

Key Signaling Pathways

The inhibition of ACSS2 by this compound initiates a signaling cascade that connects acetate metabolism to glycolysis and autophagy. A key pathway identified involves the nuclear translocation of ACSS2 and the subsequent activation of SIRT1-mediated deacetylation.

ACSS2_Glycolysis_Autophagy cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ACSS2_cyto ACSS2 This compound->ACSS2_cyto inhibition AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto produces Glycolysis Glycolysis ACSS2_cyto->Glycolysis suppression via HK2 Acetate Acetate Acetate->ACSS2_cyto substrate FattyAcid Fatty Acid Synthesis AcetylCoA_cyto->FattyAcid fuels Histone_cyto Histone Acetylation AcetylCoA_cyto->Histone_cyto fuels Lactate (B86563) Lactate Glycolysis->Lactate output ACSS2_nucl ACSS2 Glycolysis->ACSS2_nucl promotes nuclear translocation HK2 HK2 Glucose Glucose Glucose->Glycolysis input SIRT1 SIRT1 ACSS2_nucl->SIRT1 increases expression ATG5_acetyl ATG5 (acetylated) SIRT1->ATG5_acetyl deacetylates ATG2B_acetyl ATG2B (acetylated) SIRT1->ATG2B_acetyl deacetylates ATG5_deacetyl ATG5 (deacetylated) ATG5_acetyl->ATG5_deacetyl ATG2B_deacetyl ATG2B (deacetylated) ATG2B_acetyl->ATG2B_deacetyl Autophagy Autophagy ATG5_deacetyl->Autophagy activates ATG2B_deacetyl->Autophagy activates

Caption: ACSS2 Inhibition, Glycolysis, and Autophagy Signaling Pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of ACSS2 inhibitors and their effects on glycolysis.

In Vitro ACSS2 Enzymatic Assay (TranScreener® AMP²/GMP² Assay)

Objective: To determine the in vitro inhibitory activity of this compound on ACSS2.

Principle: This assay measures the production of AMP, a product of the ACSS2-catalyzed reaction, using a fluorescence polarization (FP) immunoassay.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl₂, 5 mM sodium acetate, 2 mM DTT, and 0.005% Brij35.

  • Enzyme and Inhibitor Preparation: Dilute recombinant human ACSS2 to the desired concentration (e.g., 3 nM) in the reaction buffer. Serially dilute this compound in 100% DMSO.

  • Assay Plate Setup: In a 96-well plate, add the ACSS2 enzyme solution. Add this compound dilutions or DMSO (vehicle control).

  • Reaction Initiation: Add a substrate mixture containing ATP (100 µM) and Coenzyme A (10 µM) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 120 minutes.

  • Detection: Add the TranScreener® AMP²/GMP² Detection Mix, which contains an AMP/GMP antibody and a fluorescent tracer.

  • Equilibration: Incubate for 60-90 minutes to allow the detection reaction to equilibrate.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding and target engagement of this compound to ACSS2 in intact cells.

Principle: Ligand binding to a protein increases its thermal stability. CETSA measures this change in thermal stability to confirm target engagement.

Protocol:

  • Cell Culture and Treatment: Culture cells of interest to ~80-90% confluency. Treat cells with this compound at the desired concentration (e.g., 20 µM) or DMSO for 1-2 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells using three freeze-thaw cycles (liquid nitrogen and 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting using a primary antibody specific for ACSS2.

  • Data Analysis: Quantify the band intensities at each temperature for both this compound-treated and vehicle-treated samples. Plot the percentage of soluble ACSS2 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow start Start: Cell Culture treatment Treat cells with this compound or Vehicle (DMSO) start->treatment harvest Harvest and Resuspend Cells treatment->harvest heat Heat Challenge (Temperature Gradient) harvest->heat lyse Freeze-Thaw Lysis heat->lyse centrifuge Centrifugation to Pellet Aggregates lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant western Western Blot for ACSS2 supernatant->western analysis Analyze Band Intensity vs. Temperature western->analysis end End: Determine Thermal Shift analysis->end

Caption: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).

¹³C-Acetate Tracing and Metabolite Analysis

Objective: To functionally validate the inhibition of ACSS2 by this compound by measuring the incorporation of labeled acetate into fatty acids.

Protocol:

  • Cell Culture and Treatment: Seed cells and allow them to attach. Pre-treat cells with this compound or vehicle for 1-4 hours.

  • Isotope Labeling: Replace the medium with fresh medium containing the same inhibitor concentration plus ¹³C₂-Sodium Acetate (e.g., 500 µM). Incubate for 8-24 hours under desired conditions (e.g., hypoxia).

  • Metabolite Extraction: Wash cells with ice-cold saline and extract metabolites using an 80:20 methanol:water solution.

  • Sample Preparation: Scrape the cells in the extraction solvent and centrifuge to pellet cell debris. Collect the supernatant and dry it under nitrogen.

  • LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze by liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of ¹³C into fatty acids (e.g., palmitate).

  • Data Analysis: Determine the mass isotopologue distribution for the fatty acids of interest. A significant reduction in the abundance of labeled fatty acids in this compound-treated cells compared to the control indicates effective ACSS2 inhibition.

Glycolysis Assessment (Seahorse XF Analyzer)

Objective: To measure the effect of this compound on cellular glycolytic function.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere.

  • This compound Treatment: Treat cells with various concentrations of this compound for the desired duration.

  • Assay Preparation: Wash the cells and incubate them in a low-buffered Seahorse XF assay medium.

  • Seahorse XF Analysis: Measure the extracellular acidification rate (ECAR), an indicator of lactate production and glycolysis, using a Seahorse XF Analyzer. Sequential injections of glucose, oligomycin (B223565) (an ATP synthase inhibitor to maximize glycolysis), and 2-deoxyglucose (a glycolysis inhibitor) are used to determine key parameters of glycolytic function.

  • Data Analysis: Analyze the ECAR data to determine the effect of this compound on glycolysis, glycolytic capacity, and glycolytic reserve.

Conclusion

This compound, as a specific inhibitor of ACSS2, represents a promising therapeutic strategy for cancers that rely on acetate metabolism for survival, particularly under conditions of metabolic stress. While its primary target is not a glycolytic enzyme, the foundational research clearly demonstrates a significant interplay between ACSS2 inhibition and the regulation of glycolysis. The suppression of glycolysis via HK2 and the induction of autophagy through the ACSS2/SIRT1 signaling axis highlight the multifaceted impact of targeting this alternative carbon pathway. The experimental protocols and quantitative data presented in this guide provide a solid framework for further investigation into the therapeutic potential of this compound and other ACSS2 inhibitors in oncology and metabolic diseases. Future research should focus on elucidating the precise molecular interactions within the ACSS2-glycolysis-autophagy network to identify additional therapeutic targets and optimize treatment strategies.

References

Probing the Selectivity of ML202 for Pyruvate Kinase M2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selectivity of the small molecule activator ML202 for the M2 isoform of pyruvate (B1213749) kinase (PKM2). This document outlines the quantitative selectivity data, detailed experimental protocols for assessing compound activity, and the broader context of PKM2 signaling pathways.

Quantitative Selectivity Profile of this compound

This compound has been identified as a highly specific allosteric activator of human pyruvate kinase M2 (hPK-M2). Its selectivity has been profiled against the other human pyruvate kinase isoforms: PKM1, PKR, and PKL. The quantitative data from these selectivity assays are summarized in the table below.

Target IsoformThis compound Activity (EC50)Selectivity Profile
hPK-M2 73 nMPotent Activator
hPK-M1 Inactive>100-fold selective over hPK-M1
hPK-R Inactive>100-fold selective over hPK-R
hPK-L Inactive>100-fold selective over hPK-L

Experimental Protocols for Determining Selectivity

The selectivity of this compound for PKM2 is determined through a series of biochemical assays that measure the enzymatic activity of the different pyruvate kinase isoforms in the presence of the compound. The most common method is a luciferase-based ATP detection assay.

Principle of the Luciferase-Based Pyruvate Kinase Assay

Pyruvate kinase catalyzes the conversion of phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. The amount of ATP produced is directly proportional to the enzyme's activity. This assay quantifies the ATP generated by coupling its production to a luciferase-luciferin reaction, which produces a luminescent signal. The intensity of the light is measured by a luminometer and is indicative of the pyruvate kinase activity.

Detailed Protocol for Pyruvate Kinase Activation Assay

This protocol outlines the steps for measuring the activation of pyruvate kinase isoforms by this compound.

Materials:

  • Purified recombinant human PKM2, PKM1, PKR, and PKL enzymes

  • This compound stock solution (in DMSO)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Pyruvate Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar luciferase-based ATP detection reagent)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1x Pyruvate Kinase Assay Buffer.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare solutions of PEP and ADP in the assay buffer at the desired final concentrations (e.g., 200 µM each).

    • Dilute the purified pyruvate kinase isoforms to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a white microplate, add the diluted pyruvate kinase enzyme to each well.

    • Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

    • Include control wells:

      • "Blank" (no enzyme)

      • "Negative Control" (enzyme and vehicle)

      • "Positive Control" (enzyme with a known activator like Fructose-1,6-bisphosphate, FBP, for PKM2).

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.

  • Enzymatic Reaction:

    • Initiate the kinase reaction by adding the PEP and ADP mixture to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "Blank" reading from all other measurements.

    • Normalize the data to the "Negative Control" (0% activation) and "Positive Control" (100% activation).

    • Plot the percentage of activation against the log of the this compound concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

Experimental Workflow for this compound Selectivity Profiling

The following diagram illustrates the typical workflow for identifying and characterizing the selectivity of a PKM2 activator like this compound.

experimental_workflow cluster_screening Initial Screening cluster_validation In Vitro Validation cluster_selectivity Selectivity Profiling cluster_conclusion Conclusion VirtualScreening Virtual Screening PrimaryAssay Primary PKM2 Activation Assay (Luciferase-based) VirtualScreening->PrimaryAssay HTS High-Throughput Screening HTS->PrimaryAssay DoseResponse Dose-Response Curve (EC50 Determination for PKM2) PrimaryAssay->DoseResponse SelectivityAssay Activity Assays against PKM1, PKR, and PKL DoseResponse->SelectivityAssay CompareEC50 Comparison of EC50 Values SelectivityAssay->CompareEC50 Conclusion Selective PKM2 Activator Identified CompareEC50->Conclusion

Caption: Workflow for identifying and validating selective PKM2 activators.

Simplified PKM2 Signaling Pathway

This diagram illustrates the central role of PKM2 in cellular metabolism and its regulation by key signaling pathways in cancer.

pkm2_signaling cluster_upstream Upstream Signaling cluster_pkm2 PKM2 Regulation cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (e.g., EGFR, FGFR1) PI3K PI3K/AKT/mTOR Pathway RTK->PI3K MAPK MAPK Pathway RTK->MAPK PKM2_dimer PKM2 (Inactive Dimer) PI3K->PKM2_dimer Promotes dimer MAPK->PKM2_dimer Promotes dimer PKM2_tetramer PKM2 (Active Tetramer) PKM2_tetramer->PKM2_dimer Glycolysis Glycolysis (ATP Production) PKM2_tetramer->Glycolysis Biosynthesis Anabolic Pathways (e.g., PPP, Serine Synthesis) PKM2_dimer->Biosynthesis Nuclear Nuclear Functions (Transcription Co-activator) PKM2_dimer->Nuclear This compound This compound This compound->PKM2_tetramer Stabilizes HIF1a HIF-1α Activation Nuclear->HIF1a

Caption: Simplified overview of PKM2 regulation and its downstream signaling.

Methodological & Application

Application Notes and Protocols for Small Molecule Modulators in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and experimental protocols for two distinct small molecule modulators for use in cell culture: ML202 , a potent activator of Pyruvate (B1213749) Kinase M2 (PKM2), and ML204 , a selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/C5) ion channels. It is crucial to distinguish between these two compounds as they target different cellular pathways. This compound is a valuable tool for investigating cancer metabolism and the Warburg effect, while ML204 is instrumental in studying calcium signaling and the physiological roles of TRPC4/C5 channels.

Section 1: this compound - Pyruvate Kinase M2 (PKM2) Activator

Application Notes

This compound is a highly specific allosteric activator of the M2 isoform of human pyruvate kinase (PKM2).[1] PKM2 is a key enzyme in glycolysis, and its activity is often downregulated in cancer cells, leading to a metabolic shift known as the Warburg effect, where cells favor aerobic glycolysis.[2][3] This shift allows for the redirection of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation.[4][5]

This compound activates PKM2 by promoting the formation of its highly active tetrameric state, which enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[6][7] This activation can reverse the Warburg effect, shifting cancer cell metabolism back towards oxidative phosphorylation.[8] The use of this compound in cell culture can help elucidate the metabolic vulnerabilities of cancer cells and explore the therapeutic potential of targeting PKM2.[4]

Quantitative Data
CompoundTargetActionCell LineIC50 / EC50Reference
This compound Pyruvate Kinase M2 (PKM2)Activator-EC50 = 270 nM (in vitro biochemical assay)[1]

Signaling Pathway

ML202_Pathway cluster_glycolysis Glycolysis cluster_anabolism Anabolic Pathways Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Nucleotides Nucleotide Synthesis G6P->Nucleotides G6P->Nucleotides diverted in cancer FBP Fructose-1,6-BP F6P->FBP DHAP_G3P DHAP / G3P FBP->DHAP_G3P PEP Phosphoenolpyruvate (PEP) DHAP_G3P->PEP Lipids Lipid Synthesis DHAP_G3P->Lipids DHAP_G3P->Lipids diverted in cancer Pyruvate Pyruvate PEP->Pyruvate PKM2 Serine Serine Synthesis PEP->Serine PEP->Serine diverted in cancer Lactate (B86563) Lactate Pyruvate->Lactate TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA Amino_Acids Amino Acid Synthesis TCA->Amino_Acids TCA->Lipids This compound This compound PKM2_dimer PKM2 (inactive dimer) This compound->PKM2_dimer binds & activates PKM2_tetramer PKM2 (active tetramer) PKM2_dimer->PKM2_tetramer promotes tetramerization PKM2_tetramer->PEP enhances conversion to Pyruvate

Caption: this compound activates PKM2, shifting metabolism from anabolic pathways towards the TCA cycle.
Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for cell culture experiments.

  • Materials:

  • Procedure:

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

    • Under sterile conditions, dissolve the this compound powder in the appropriate volume of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.[1]

2. Cell-Based Assay for PKM2 Activation

  • Objective: To assess the effect of this compound on cancer cell metabolism.

  • Materials:

    • Cancer cell line known to express PKM2 (e.g., A549, HCT116)

    • Complete cell culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • Reagents for measuring glucose consumption and lactate production (commercially available kits)

    • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C and 5% CO2.

    • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and typically below 0.1%.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

    • Metabolite Analysis: At the end of the treatment period, collect the cell culture supernatant. Measure the concentration of glucose and lactate in the supernatant using appropriate assay kits according to the manufacturer's instructions.

    • Cell Viability: After collecting the supernatant, assess cell viability in the corresponding wells using a suitable assay.

    • Data Analysis: Normalize the glucose consumption and lactate production to the cell number or protein concentration. Plot the metabolic changes as a function of this compound concentration.

Section 2: ML204 - TRPC4/C5 Channel Inhibitor

Application Notes

ML204 is a potent and selective inhibitor of the TRPC4 and TRPC5 ion channels.[9][10] These channels are non-selective cation channels that are permeable to Ca2+ and are involved in a variety of physiological processes, including smooth muscle contraction, neuronal signaling, and vascular function.[9][11] TRPC4 and TRPC5 can be activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases that activate the phospholipase C (PLC) signaling pathway.[12][13]

ML204 has been shown to block TRPC4/C5-mediated Ca2+ influx in response to various stimuli.[9][14] It exhibits good selectivity for TRPC4/C5 over other TRP channels like TRPC6, and has minimal effects on other voltage-gated ion channels.[10][15] This makes ML204 a valuable pharmacological tool to investigate the specific roles of TRPC4 and TRPC5 in cellular function and disease.

Quantitative Data
CompoundTargetActionCell LineIC50Reference
ML204 TRPC4InhibitorHEK293 (expressing TRPC4β and μ-opioid receptor)0.96 µM (DAMGO-stimulated Ca2+ influx)[9][10]
ML204 TRPC4InhibitorHEK293 (expressing TRPC4β and M2 muscarinic receptors)2.91 µM (ACh-stimulated Ca2+ influx)[9]
ML204 TRPC4InhibitorHEK2932.6 µM (electrophysiological assay)[15]
ML204 TRPC4InhibitorHEK2932.9 µM (electrophysiological assay with DAMGO)[15]
ML204 TRPC5Inhibitor-~65% inhibition at 10 µM[9]
ML204 TRPC6InhibitorHEK293 (expressing TRPC6)>18 µM (19-fold selectivity vs TRPC4)[9][10]

Signaling Pathway

ML204_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPC4_5 TRPC4/C5 Channel DAG->TRPC4_5 activates Ca_influx TRPC4_5->Ca_influx Ca_cytosol [Ca2+]i ↑ Ca_influx->Ca_cytosol Downstream Downstream Signaling (e.g., gene expression, muscle contraction) Ca_cytosol->Downstream ML204 ML204 ML204->TRPC4_5 inhibits Agonist Agonist Agonist->GPCR activates

Caption: ML204 inhibits TRPC4/C5 channels, blocking downstream Ca2+ signaling.
Experimental Protocols

1. Preparation of ML204 Stock Solution

  • Objective: To prepare a concentrated stock solution of ML204 for cell culture experiments.

  • Materials:

    • ML204 powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Procedure:

    • Calculate the required mass of ML204 powder for your desired stock concentration (e.g., 10 mM).

    • Under sterile conditions, dissolve the ML204 powder in the appropriate volume of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

2. Calcium Influx Assay using a Fluorescent Indicator

  • Objective: To measure the inhibitory effect of ML204 on TRPC4/C5 channel activity.

  • Materials:

    • HEK293 cells stably or transiently expressing the TRPC4 or TRPC5 channel.

    • Complete cell culture medium.

    • ML204 stock solution.

    • 96-well black, clear-bottom cell culture plates.

    • Calcium indicator dye (e.g., Fluo-4 AM).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

    • Agonist to activate the TRPC channel (e.g., Carbachol for muscarinic receptors, DAMGO for μ-opioid receptors).

    • Fluorescence plate reader.

  • Procedure:

    • Cell Seeding: Seed the TRPC4/C5-expressing HEK293 cells into the 96-well plate to achieve a confluent monolayer on the day of the experiment. Incubate overnight.

    • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium and wash the cells once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Compound Incubation: Wash the cells twice with HBSS to remove excess dye.

    • Prepare working solutions of ML204 at various concentrations in HBSS. Add these solutions or a vehicle control to the respective wells.

    • Incubate for 10-30 minutes at room temperature.

    • Measurement of Calcium Influx: Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Add the agonist to all wells to stimulate TRPC channel activity and immediately start recording the fluorescence signal over time.

    • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response or the area under the curve. Plot the response as a function of ML204 concentration to determine the IC50 value.[16]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Compound Stock (this compound or ML204) treatment Treat Cells with Compound (Dose-Response) prep_stock->treatment prep_cells Cell Culture & Seeding prep_cells->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Specific Assay (Metabolic or Ca2+ Influx) incubation->assay data_acq Data Acquisition assay->data_acq data_proc Data Processing & Normalization data_acq->data_proc data_vis Plot Results & Calculate IC50/EC50 data_proc->data_vis

Caption: General experimental workflow for cell-based assays with small molecule modulators.

References

Application Notes and Protocols for In Vivo Studies with ML204

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML204 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1] These non-selective cation channels are implicated in a variety of physiological processes, and their dysregulation has been linked to several pathological conditions. As such, ML204 serves as a critical tool for investigating the in vivo roles of TRPC4 and TRPC5 channels in various disease models. These application notes provide detailed protocols and important considerations for the use of ML204 in in vivo research settings.

Mechanism of Action

ML204 functions by directly blocking the ion permeation pathway of TRPC4 and TRPC5 channels.[1] These channels are activated downstream of G-protein coupled receptors (GPCRs) that couple to either Gαq/11 or Gαi/o proteins.[1] Activation of these pathways leads to the opening of TRPC4/5 channels and subsequent cation influx, primarily Ca2+ and Na+, resulting in cellular depolarization and downstream signaling events. By inhibiting this ion influx, ML204 allows for the elucidation of the physiological consequences of TRPC4 and TRPC5 channel activity.

Signaling Pathway

The signaling cascade leading to the activation of TRPC4 and TRPC5 channels is initiated by the binding of an agonist to a relevant GPCR. This triggers a conformational change in the receptor, leading to the activation of associated G-proteins. The activated G-protein subunits, in turn, modulate the activity of TRPC4 and TRPC5 channels, leading to their opening and subsequent physiological responses.

TRPC4_5_Signaling cluster_0 Cell Membrane cluster_1 Intracellular GPCR GPCR G_protein Gαq/11 or Gαi/o GPCR->G_protein Activates TRPC4_5 TRPC4/TRPC5 Channel G_protein->TRPC4_5 Activates Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPC4_5->Cation_Influx Allows ML204 ML204 ML204->TRPC4_5 Inhibits Response Physiological Response Cation_Influx->Response Agonist Agonist Agonist->GPCR Binds

Caption: Signaling pathway of TRPC4/TRPC5 channel activation and inhibition by ML204.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of ML204 on TRPC4 and TRPC5 channels.

Parameter Value Assay Conditions Reference
IC50 (TRPC4β) 0.96 µMHEK293 cells, µ-opioid receptor stimulation[1]
IC50 (TRPC4 - Electrophysiology) 2.6 µMWhole-cell patch clamp[1]

Experimental Protocols

Formulation for In Vivo Administration

For in vivo studies, ML204 can be formulated for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for suspending ML204 is a mixture of DMSO, PEG300, Tween-80, and saline.

Suspension for Oral and Intraperitoneal Injection:

  • Dissolve ML204 in DMSO to create a stock solution (e.g., 25 mg/mL).

  • Add PEG300 to the DMSO stock solution and mix thoroughly.

  • Add Tween-80 and mix until the solution is homogeneous.

  • Finally, add saline to the desired final volume and mix well.

A typical final formulation might be a 2.5 mg/mL suspended solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

In Vivo Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using ML204.

In_Vivo_Workflow cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurement Baseline Measurements (e.g., behavior, physiological parameters) Animal_Acclimation->Baseline_Measurement Randomization Randomize into Groups (Vehicle, ML204 doses) Baseline_Measurement->Randomization Administration ML204 Administration (p.o. or i.p.) Randomization->Administration Data_Collection Data Collection (e.g., behavioral tests, tissue collection) Administration->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: General experimental workflow for in vivo studies with ML204.

In Vivo Study in a Mouse Model of Pain

This protocol is adapted from studies investigating the role of TRPC4/5 channels in pain.

Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

Experimental Groups:

  • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Group 2: ML204 (e.g., 10 mg/kg, i.p.)

  • Group 3: ML204 (e.g., 30 mg/kg, i.p.)

Procedure:

  • Acclimation: Acclimate mice to the testing environment for at least 3 days before the experiment.

  • Baseline Measurement: Measure baseline nociceptive responses using a standard pain assay (e.g., von Frey test for mechanical allodynia or Hargreaves test for thermal hyperalgesia).

  • Administration: Administer ML204 or vehicle via intraperitoneal injection.

  • Post-treatment Measurement: Assess nociceptive responses at various time points after administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: Compare the responses between the vehicle and ML204-treated groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Pharmacokinetics and Toxicology

Limited publicly available data exists for the detailed pharmacokinetics and toxicology of ML204. However, some information suggests that the compound has been evaluated in preclinical models.

Pharmacokinetics: Researchers should perform pharmacokinetic studies in the chosen animal model and for the specific route of administration to determine key parameters such as:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach Cmax

  • t1/2: Half-life

  • AUC: Area under the curve

  • Bioavailability

Toxicology: It is crucial to conduct toxicity studies to determine the safety profile of ML204. Key studies include:

  • Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable side effects.

  • Acute and chronic toxicity studies: To evaluate the effects of single and repeated doses.

Important Considerations

  • Solubility and Formulation: ML204 has limited aqueous solubility. Proper formulation is critical for achieving consistent and reliable results in vivo. The recommended vehicle should be prepared fresh for each experiment.

  • Dose Selection: The optimal dose of ML204 will depend on the animal model, the route of administration, and the specific research question. It is recommended to perform a dose-response study to determine the most effective and non-toxic dose.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Selectivity: While ML204 is reported to be selective for TRPC4 and TRPC5 over other TRP channels, it is good practice to consider potential off-target effects, especially at higher concentrations.[1]

Conclusion

ML204 is a valuable pharmacological tool for investigating the in vivo functions of TRPC4 and TRPC5 channels. The protocols and information provided in these application notes are intended to serve as a guide for researchers. It is essential to optimize experimental conditions for each specific study and to adhere to ethical guidelines for animal research. Further investigation into the pharmacokinetics and toxicology of ML204 will enhance its utility and contribute to a better understanding of TRPC4/5 channel biology in health and disease.

References

ML202: Application Notes and Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of ML202, a potent allosteric activator of pyruvate (B1213749) kinase M2 (PKM2), in mouse models. The information is intended to support preclinical research in areas such as oncology and metabolic diseases.

Introduction to this compound

This compound is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2), an enzyme that plays a critical role in cancer metabolism.[1] PKM2 is a key regulator of glycolysis and is predominantly expressed in cancer cells and proliferating tissues.[2][3] By activating PKM2, this compound can modulate cellular metabolic pathways, which has been shown to suppress tumor growth in preclinical models.[4] This document outlines protocols for the preparation and administration of this compound for in vivo studies in mice, along with available data on its pharmacokinetics and dosing.

Quantitative Data Summary

While specific in vivo dosage studies for this compound are not extensively published, valuable pharmacokinetic data is available. Furthermore, data from a closely related and structurally similar potent PKM2 activator, TEPP-46 (also known as ML265), provides a strong basis for dose range finding and administration strategies for this compound.

Pharmacokinetics of this compound in Mice

Pharmacokinetic studies in male Balb/c mice have characterized the plasma concentration of this compound over time following different routes of administration.[5] Although the precise dosages used to generate this data are not specified in the available literature, the graphical representation indicates the relative bioavailability and clearance rates.

Table 1: Summary of this compound Pharmacokinetic Profile in Mice [5]

Administration RoutePeak Plasma ConcentrationTime to Peak ConcentrationClearance Rate
Intravenous (IV)HighestImmediateRapid
Intraperitoneal (IP)Moderate~ 1 hourModerate
Oral (PO)Lowest~ 2-4 hoursSlower

Note: The values in this table are qualitative interpretations of the plasma concentration-time profile graph and are intended for comparative purposes.

Dosage of a Structurally Similar PKM2 Activator (TEPP-46/ML265) in Mice

Studies with the potent PKM2 activator TEPP-46 (ML265) in mouse xenograft models provide valuable guidance for this compound dosage.

Table 2: TEPP-46 (ML265) Dosage in Mice [2][6]

Administration RouteDosage RangeStudy Context
Intravenous (IV)1 mg/kgPharmacokinetic studies
Intraperitoneal (IP)10 - 50 mg/kgEfficacy and pharmacodynamic studies
Oral (PO)10 mg/kgPharmacokinetic studies
Intraperitoneal (IP)30 mg/kg (every 5 days)Nonalcoholic steatohepatitis model

Experimental Protocols

The following protocols are generalized procedures for the preparation and administration of compounds like this compound in mice. It is imperative that all animal procedures are approved by the relevant Institutional Animal Care and Use Committee (IACUC) and are performed by trained personnel.

Formulation of this compound for In Vivo Administration

A common formulation for similar non-polar small molecules for in vivo studies in mice involves a vehicle solution to ensure solubility and bioavailability.

Recommended Vehicle:

A frequently used vehicle for oral and parenteral administration of similar compounds is a mixture of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline [7]

Preparation Protocol:

  • Calculate the required amount of this compound based on the desired dose and the average weight of the mice.

  • Dissolve the calculated amount of this compound in DMSO first.

  • Add PEG300 to the solution and mix thoroughly.

  • Add Tween 80 and mix until the solution is clear.

  • Finally, add saline to reach the final volume and mix well.

  • The solution should be prepared fresh daily.

For oral administration, this compound can also be suspended in corn oil.[2]

Administration Routes

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.

Oral gavage ensures a precise dosage is delivered directly to the stomach.

Protocol:

  • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).

  • Select an appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse).

  • Measure the distance from the mouse's snout to the last rib to determine the correct insertion depth.

  • Gently restrain the mouse and insert the gavage needle into the esophagus.

  • Slowly administer the this compound formulation.

  • Monitor the animal for any signs of distress after the procedure.[8]

IP injection allows for rapid absorption into the systemic circulation.

Protocol:

  • Weigh the mouse to determine the correct injection volume (typically up to 10 mL/kg).[9]

  • Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).[9]

  • Restrain the mouse to expose the abdomen.

  • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.

  • Aspirate to ensure the needle is not in a blood vessel or organ.

  • Inject the this compound solution.

  • Withdraw the needle and monitor the animal.

IV injection provides immediate and 100% bioavailability. The lateral tail vein is the most common site for IV injections in mice.

Protocol:

  • Warm the mouse's tail to dilate the veins.

  • Place the mouse in a restraining device.

  • Use a sterile syringe with a small gauge needle (e.g., 27-30 gauge).

  • Insert the needle into the lateral tail vein.

  • Slowly inject the this compound solution.

  • Apply gentle pressure to the injection site after withdrawing the needle.

Mandatory Visualizations

PKM2 Signaling Pathway

The following diagram illustrates the central role of PKM2 in cellular metabolism and how activators like this compound can influence its function.

PKM2_Signaling_Pathway PKM2 Signaling Pathway cluster_glycolysis Glycolytic Pathway cluster_pkm2_regulation PKM2 Regulation cluster_metabolic_fates Metabolic Fates of Pyruvate Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Biosynthesis Anabolic Pathways (e.g., Serine Synthesis) Glycolysis->Biosynthesis Shunting of Intermediates Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_dimer PKM2 (inactive dimer) PKM2_tetramer PKM2 (active tetramer) PKM2_dimer->PKM2_tetramer Activation PKM2_tetramer->PKM2_dimer Inhibition Lactate Lactate Pyruvate->Lactate Warburg Effect TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Oxidative Phosphorylation This compound This compound This compound->PKM2_tetramer Promotes Growth_Factors Growth Factor Signaling (e.g., EGFR) Phosphotyrosine Phosphotyrosine Signaling Growth_Factors->Phosphotyrosine Phosphotyrosine->PKM2_dimer Promotes

Caption: PKM2 signaling and the effect of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.

Experimental_Workflow In Vivo Efficacy Study Workflow start Start cell_culture Tumor Cell Culture start->cell_culture animal_acclimation Animal Acclimation (e.g., Nude Mice) start->animal_acclimation tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation animal_acclimation->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_vehicle Vehicle Control Administration randomization->treatment_vehicle treatment_this compound This compound Administration randomization->treatment_this compound monitoring Monitor Tumor Volume & Body Weight treatment_vehicle->monitoring treatment_this compound->monitoring endpoint Study Endpoint (e.g., Tumor Size Limit) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis (Tumor Growth Inhibition) euthanasia->analysis end End analysis->end

Caption: Workflow for a mouse xenograft study.

References

Application Notes and Protocols for Preparing ML202 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML202 is a potent and selective activator of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cellular metabolism.[1][2] PKM2 plays a crucial role in the Warburg effect, a metabolic phenotype characterized by increased glycolysis even in the presence of oxygen, which is a hallmark of many cancer cells. By activating PKM2, this compound can modulate cellular metabolic pathways, making it a valuable tool for research in oncology and metabolic diseases. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a research setting.

Data Presentation

The following table summarizes the key quantitative data for this compound:

PropertyValue
Chemical Name 4,6-Dihydro-6-[(3-methoxyphenyl)methyl]-4-methyl-2-(methylsulfinyl)-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
Molecular Formula C₁₈H₁₇N₃O₃S₂
Molecular Weight 387.5 g/mol
Purity ≥98% (HPLC)
Biological Activity Potent activator of pyruvate kinase M2 (PKM2)
IC₅₀ 73 nM for PKM2 activation
Solubility Soluble in Dimethyl Sulfoxide (B87167) (DMSO)
Storage Conditions Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, sterile DMSO to ensure the stability of the compound and the sterility of the stock solution for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.875 mg of this compound.

    • Calculation:

      • Molecular Weight (MW) of this compound = 387.5 g/mol

      • Desired Concentration (C) = 10 mM = 0.01 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C * MW * V = 0.01 mol/L * 387.5 g/mol * 0.001 L = 0.003875 g = 3.875 mg

  • Dissolve in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Determination of Optimal Working Concentration using a Cell-Based Assay

The optimal working concentration of this compound will vary depending on the cell type and the specific assay. A dose-response experiment is essential to determine the effective concentration range for your experimental system.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium appropriate for your cell line

  • 96-well cell culture plates

  • Cells of interest

  • Cell viability assay reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in cell culture medium. It is common to perform a 1:2 or 1:3 serial dilution to cover a broad concentration range (e.g., from 100 µM down to low nM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Stock Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile DMSO weigh->dissolve vortex 3. Vortex to Ensure Complete Dissolution dissolve->vortex aliquot 4. Aliquot into Single-Use Vials vortex->aliquot store 5. Store at -20°C aliquot->store dilute 6. Prepare Working Solutions in Culture Medium store->dilute experiment 7. Use in Cell-Based Assays dilute->experiment

Caption: Workflow for preparing and using this compound stock solutions.

G cluster_pathway This compound Mechanism of Action: PKM2 Activation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKM2_dimer Inactive PKM2 (Dimer) PKM2_tetramer Active PKM2 (Tetramer) PKM2_dimer->PKM2_tetramer Activation PKM2_dimer_nuc PKM2 Dimer PKM2_dimer->PKM2_dimer_nuc Translocation PKM2_tetramer->PKM2_dimer Inactivation Glycolysis Glycolysis PKM2_tetramer->Glycolysis Catalyzes final step This compound This compound This compound->PKM2_tetramer Promotes Pyruvate Pyruvate -> ATP (Energy Production) Glycolysis->Pyruvate HIF1a HIF-1α PKM2_dimer_nuc->HIF1a Interacts with beta_catenin β-catenin PKM2_dimer_nuc->beta_catenin Interacts with Gene_Transcription Gene Transcription (Proliferation, Warburg Effect) HIF1a->Gene_Transcription beta_catenin->Gene_Transcription

Caption: this compound activates PKM2, promoting its metabolic role and reducing its nuclear functions.

References

Application of ML204 (Potential Target of Inquiry: ML202) in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound Name: Initial searches for "ML202" did not yield a specific small molecule inhibitor used in cancer research. However, "ML204" is a well-documented inhibitor of the transient receptor potential canonical 4 and 5 (TRPC4 and TRPC5) channels and is frequently studied in the context of cancer. It is highly probable that "this compound" was a typographical error. This document will focus on the application of ML204. For clarity, we will also briefly mention other possibilities for "this compound" at the end of this document.

Application Notes

Introduction

ML204 is a potent and selective small-molecule inhibitor of TRPC4 and TRPC5 channels.[1][2] These channels are non-selective cation channels that have been implicated in various physiological and pathological processes, including cancer progression. In the context of oncology research, ML204 serves as a critical tool to investigate the roles of TRPC4 and TRPC5 in tumor cell proliferation, survival, and drug resistance.

Mechanism of Action

ML204 exerts its effects by directly inhibiting the activity of TRPC4 and TRPC5 ion channels.[1][3] In cancer cells, the activation of these channels can lead to an influx of cations, particularly Ca2+ and Na+, which can trigger downstream signaling pathways involved in cell growth and survival.[3] One of the key applications of ML204 is in blocking the effects of TRPC4/C5 activators, such as the natural product englerin A. Englerin A has been shown to be a potent and selective activator of TRPC4 and TRPC5 channels, leading to cytotoxicity in certain cancer cell lines, particularly renal cell carcinoma.[3] ML204 can effectively block this englerin A-induced cytotoxicity, confirming that the effect is mediated through TRPC4/C5 channels.[1][3]

The signaling pathways involving TRPC4 and TRPC5 in cancer are complex and can influence processes such as angiogenesis and the expression of drug resistance transporters.[4]

Signaling Pathway of TRPC4/C5 Inhibition by ML204

TRPC4_5_Signaling TRPC4/C5 Signaling Pathway and Inhibition by ML204 cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPC4_5 TRPC4/TRPC5 Channels Ca_Na_Influx Ca2+/Na+ Influx TRPC4_5->Ca_Na_Influx Mediates EnglerinA Englerin A EnglerinA->TRPC4_5 Activates Downstream Downstream Signaling (Proliferation, Apoptosis) Ca_Na_Influx->Downstream ML204 ML204 ML204->TRPC4_5 Inhibits

Caption: ML204 inhibits TRPC4/TRPC5 channels, blocking ion influx and downstream signaling.

Quantitative Data

Compound Target Effect Cell Line Observed Concentration/IC50 Reference
ML204TRPC4/TRPC5Inhibition of englerin A-induced growth inhibitionA-673 (Ewing's sarcoma)50 µM partially rescued cells from 50 nM englerin A[1]
Englerin ATRPC4/TRPC5Growth inhibitionRenal cancer cell linesIC50 values in the low nanomolar range (e.g., 53.25 nM for A-498, 140.3 nM for UO-31)[5]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of ML204 on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of ML204 on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • ML204

  • Englerin A (optional, as a TRPC4/C5 activator)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ML204 in culture medium. If investigating the inhibitory effect, also prepare solutions of englerin A.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ML204, with or without a fixed concentration of englerin A. Include vehicle-only wells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Workflow for MTT Cell Viability Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with ML204 +/- Englerin A B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Analyze data H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if ML204 induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • ML204

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of ML204 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow Workflow for Annexin V/PI Apoptosis Assay A Seed and treat cells with ML204 B Harvest cells (adherent and floating) A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Add Binding Buffer F->G H Analyze by flow cytometry G->H

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This protocol is for analyzing changes in protein expression in cancer cells treated with ML204.

Materials:

  • Cancer cell line of interest

  • ML204

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against apoptosis or proliferation markers)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with ML204 as required. Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL reagent and visualize the protein bands using an imaging system.

Other Potential Interpretations of "this compound"

  • mel-202: This is a human uveal melanoma cell line. It is used in cancer research to study the biology of this specific type of eye cancer and to test potential therapies.

  • LL-202: This is a newly synthesized flavonoid that has shown anticancer effects against human breast cancer cells by inducing apoptosis and G2/M phase arrest.

Should your research be focused on either the mel-202 cell line or the flavonoid LL-202, different application notes and protocols would be required. However, based on the common nomenclature of small molecule inhibitors, ML204 is the most likely intended subject of the query.

References

ML204: A Versatile Tool for Investigating TRPC4/TRPC5-Mediated Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ML204 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 4 and 5 channels.[1][2][3][4] These non-selective cation channels are implicated in a variety of physiological processes, and emerging evidence suggests their significant role in the regulation of metabolic homeostasis. These application notes provide a comprehensive overview of ML204 as a tool for metabolic pathway analysis, detailing its observed effects and providing protocols for its use in both in vivo and in vitro experimental settings.

Mechanism of Action

ML204 acts as an antagonist of TRPC4 and TRPC5 channels, blocking the influx of cations, including Ca2+, into the cell.[1][2] The activation of TRPC4 and TRPC5 is often linked to G-protein coupled receptor (GPCR) signaling and phospholipase C (PLC) activation.[5][6] By inhibiting these channels, ML204 allows researchers to probe the downstream consequences of TRPC4/TRPC5 blockade on various cellular and systemic metabolic pathways.

Data Presentation: Quantitative Effects of ML204

The following tables summarize the reported quantitative effects of ML204 in a mouse model of sucrose-induced metabolic imbalance.

Table 1: In Vivo Efficacy of ML204

ParameterValueSource
IC50 (TRPC4β-mediated Ca2+ influx)0.96 µM[1][2]
IC50 (TRPC4β current inhibition)2.6 - 2.9 µM[3]
Selectivity (vs. TRPC6)19-fold[1][2]

Table 2: Effects of ML204 on Metabolic Parameters in a High-Sucrose Diet Mouse Model [7][8]

ParameterDietVehicle ControlML204 (2 mg/kg)Fold Change
Blood Glucose (mg/dL) Standard~150~250~1.67
High-Sucrose~200~350~1.75
Triglycerides (mg/dL) High-Sucrose~150~250~1.67
Total Cholesterol (mg/dL) High-Sucrose~150~200~1.33
Adipose Tissue TNFα (pg/mg protein) High-Sucrose~40~601.5
Liver TNFα (pg/mg protein) High-Sucrose~20~301.5

Data are approximated from graphical representations in the source material and are intended for comparative purposes.

Experimental Protocols

In Vivo Protocol: Induction of Metabolic Imbalance in Mice

This protocol is based on a study investigating the effects of ML204 on sucrose-induced metabolic alterations.[7]

1. Animal Model and Diet:

  • Species: Male Swiss mice.

  • Diet:

    • Control Group: Standard rodent chow and water ad libitum.

    • High-Sucrose (HS) Group: Standard rodent chow and a 30% sucrose (B13894) solution in drinking water ad libitum.

  • Duration: 20 weeks to induce metabolic imbalance.

2. ML204 Administration:

  • Compound: ML204, dissolved in 3% DMSO in PBS.

  • Dose: 2 mg/kg body weight.

  • Route of Administration: Subcutaneous injection.

  • Frequency: Once daily for 7 consecutive days, starting at week 19.

  • Control: Vehicle (3% DMSO in PBS) administered under the same regimen.

3. Metabolic Phenotyping:

  • Glucose Tolerance Test (GTT):

    • Fast animals for 6 hours.

    • Administer a 2 g/kg glucose solution via intraperitoneal injection.

    • Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-injection.

  • Blood Lipid Analysis:

    • Collect blood samples via cardiac puncture at the end of the study.

    • Measure plasma triglycerides and total cholesterol using commercially available enzymatic kits.

  • Tissue Analysis:

    • Harvest mesenteric adipose tissue and liver.

    • Homogenize tissues for the measurement of inflammatory markers such as TNFα using ELISA kits.

    • Fix a portion of the tissues in 10% formalin for histological analysis (e.g., H&E staining for hepatic steatosis and adipocyte size).

In Vitro Protocols: Cellular Metabolic Analysis

While specific studies detailing the use of ML204 for in vitro analysis of glycolysis and oxidative phosphorylation are limited, the following protocols can be adapted to investigate its effects on cellular energy metabolism.

Protocol 1: Analysis of Cellular Respiration and Glycolysis using Seahorse XF Analyzer

This protocol provides a framework for using the Agilent Seahorse XF platform to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), as indicators of oxidative phosphorylation and glycolysis, respectively.[9][10][11][12][13]

1. Cell Culture and Seeding:

  • Select a cell line relevant to the metabolic pathway of interest.

  • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.

2. ML204 Treatment:

  • Prepare a stock solution of ML204 in DMSO.

  • On the day of the assay, prepare fresh dilutions of ML204 in Seahorse XF assay medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 25 µM) to determine the optimal concentration.

  • Replace the culture medium with the ML204-containing assay medium or vehicle control.

  • Incubate the cells for a predetermined duration (e.g., 1, 6, or 24 hours) in a non-CO2 incubator at 37°C for 45-60 minutes prior to the assay.

3. Seahorse XF Mito Stress Test:

  • This assay assesses mitochondrial function by the sequential injection of mitochondrial inhibitors.

  • Port A: Oligomycin (inhibits ATP synthase).

  • Port B: FCCP (an uncoupling agent that disrupts the mitochondrial membrane potential).

  • Port C: Rotenone/Antimycin A (Complex I and III inhibitors).

  • Run the pre-programmed Mito Stress Test protocol on the Seahorse XF Analyzer.

4. Seahorse XF Glycolysis Stress Test:

  • This assay measures key parameters of glycolytic flux.

  • Port A: Glucose (to fuel glycolysis).

  • Port B: Oligomycin (to force cells to rely on glycolysis for ATP production).

  • Port C: 2-Deoxy-D-glucose (2-DG, a competitive inhibitor of hexokinase).

  • Run the pre-programmed Glycolysis Stress Test protocol.

5. Data Analysis:

  • Normalize OCR and ECAR data to cell number.

  • Analyze the key parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity) and glycolysis (glycolysis, glycolytic capacity, glycolytic reserve).

Protocol 2: Measurement of Cellular ATP Levels

This protocol allows for the quantification of total cellular ATP as an indicator of energy status following treatment with ML204.[14][15][16][17]

1. Cell Culture and Treatment:

  • Seed cells in a 96-well white, clear-bottom plate at an optimal density.

  • Treat cells with varying concentrations of ML204 or vehicle control for the desired duration.

2. ATP Measurement:

  • Use a commercially available luciferin/luciferase-based ATP assay kit (e.g., CellTiter-Glo®).

  • Equilibrate the plate and reagents to room temperature.

  • Add the ATP reagent to each well.

  • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

3. Data Normalization:

  • In a parallel plate, perform a cell viability assay (e.g., MTT or Crystal Violet) to normalize ATP levels to cell number.

Visualizations

G cluster_0 GPCR Signaling cluster_1 TRPC4/5 Channel Activation cluster_2 ML204 Inhibition cluster_3 Downstream Metabolic Effects GPCR GPCR Gq Gq Protein GPCR->Gq PLC Phospholipase C Gq->PLC TRPC4_5 TRPC4/TRPC5 Channel PLC->TRPC4_5 activates Ca_influx Ca2+ Influx TRPC4_5->Ca_influx Metabolic_Pathways Metabolic Pathways (e.g., Insulin Secretion, Adipogenesis) Ca_influx->Metabolic_Pathways ML204 ML204 ML204->TRPC4_5 inhibits Metabolic_Imbalance Metabolic Imbalance (Hyperglycemia, Dyslipidemia) Metabolic_Pathways->Metabolic_Imbalance dysregulation leads to

Caption: Proposed signaling pathway of ML204 in metabolic regulation.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment & Assay cluster_2 Data Analysis start Seed cells in Seahorse XF Plate incubate1 Incubate overnight start->incubate1 treat Treat cells with ML204 or Vehicle Control incubate2 Incubate for defined period treat->incubate2 run_assay Run Seahorse XF Mito/Glyco Stress Test incubate2->run_assay seahorse_prep Prepare Seahorse Analyzer (hydrate sensor cartridge) seahorse_prep->run_assay analyze Normalize and Analyze OCR & ECAR data

Caption: Experimental workflow for in vitro metabolic analysis using ML204.

G ML204 ML204 TRPC4_5 TRPC4/TRPC5 Inhibition ML204->TRPC4_5 Ca_Signal Altered Intracellular Ca2+ Signaling TRPC4_5->Ca_Signal Metabolic_Pathways Modulation of Metabolic Pathways Ca_Signal->Metabolic_Pathways Cellular_Metabolism Changes in Cellular Metabolism (Glycolysis, OXPHOS) Metabolic_Pathways->Cellular_Metabolism Systemic_Metabolism Changes in Systemic Metabolism (Glucose, Lipids) Metabolic_Pathways->Systemic_Metabolism

Caption: Logical relationship of ML204's action on metabolism.

References

Application Notes and Protocols for Assessing PKM2 Activation by ML202

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate (B1213749) Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It exists in two main forms: a highly active tetramer and a less active dimer. In tumor cells, the dimeric form is predominant, leading to a metabolic shift known as the Warburg effect, which supports anabolic processes required for rapid cell proliferation.[1][2] ML202 is a specific allosteric activator of PKM2 that promotes the formation of the active tetrameric state.[3] This effect can reverse the Warburg phenotype and represents a promising therapeutic strategy in oncology.[4][5]

These application notes provide a comprehensive set of protocols to assess the activation of PKM2 by this compound, covering in vitro enzymatic assays, cell-based functional assays, and target engagement verification.

Signaling Pathway and Experimental Overview

The activation of PKM2 by this compound initiates a cascade of metabolic changes. The following diagram illustrates the central role of PKM2 in glycolysis and the downstream effects of its activation.

PKM2_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Effects Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps FBP FBP F6P->FBP Multiple Steps PEP PEP FBP->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_Dimer PKM2 (Dimer) Low Activity PKM2_Tetramer PKM2 (Tetramer) High Activity PKM2_Dimer->PKM2_Tetramer This compound FBP Anabolic Anabolic Pathways (e.g., PPP) PKM2_Dimer->Anabolic Shunts glycolytic intermediates PKM2_Tetramer->PKM2_Dimer Growth Factor Signaling PKM2_Tetramer->Pyruvate Lactate (B86563) Lactate Pyruvate->Lactate LDH TCA TCA Cycle Pyruvate->TCA

Caption: PKM2 activation by this compound shifts the equilibrium from the dimeric to the tetrameric form, enhancing the conversion of PEP to pyruvate and redirecting glucose metabolism from anabolic pathways towards the TCA cycle.

The following diagram provides a workflow for the comprehensive assessment of this compound's effect on PKM2.

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based cluster_invivo In Vivo enzymatic_assay Enzymatic Activity Assay (LDH-coupled or Luminescence) tetramerization_assay Tetramerization Assay (Size Exclusion Chromatography) cetsa Cellular Thermal Shift Assay (CETSA) lactate_assay Lactate Production Assay glucose_assay Glucose Uptake Assay xenograft_model Xenograft Tumor Model This compound This compound This compound->enzymatic_assay This compound->tetramerization_assay This compound->cetsa This compound->lactate_assay This compound->glucose_assay This compound->xenograft_model

Caption: A multi-faceted approach to characterize the activation of PKM2 by this compound, from biochemical assays to in vivo models.

Data Presentation

Quantitative data from the described protocols should be summarized for clear comparison.

Table 1: In Vitro Characterization of this compound

ParameterThis compoundFBP (Positive Control)Vehicle (Negative Control)
PKM2 AC50 (nM) N/A
Maximal Activation (%) N/A
PKM2 Tetramer (%)

Table 2: Cellular Effects of this compound

ParameterThis compoundVehicle (Control)
CETSA Thermal Shift (°C) N/A
Lactate Production (normalized)
Glucose Uptake (normalized)
Cell Proliferation (IC50, µM) N/A

Experimental Protocols

PKM2 Enzymatic Activity Assay (LDH-Coupled)

This assay measures the pyruvate produced by PKM2 by coupling its formation to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[6]

Materials:

  • Recombinant human PKM2

  • This compound

  • Fructose-1,6-bisphosphate (FBP)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

  • 96-well UV-transparent microplate

  • Microplate reader with 340 nm absorbance reading capability

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 2 µL of this compound at various concentrations (e.g., 0.01 to 100 µM). Include wells for a positive control (FBP, e.g., 50 µM) and a vehicle control (DMSO).

  • Prepare a reaction mixture containing:

    • Assay Buffer

    • 200 µM PEP

    • 200 µM ADP

    • 200 µM NADH

    • 200 U/mL LDH

  • Add 88 µL of the reaction mixture to each well.

  • To initiate the reaction, add 10 µL of recombinant PKM2 (e.g., 4 nM final concentration) to each well.

  • Immediately place the plate in a microplate reader pre-set to 25°C.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance curve).

  • Plot the reaction rates against the concentration of this compound to determine the AC50 (the concentration that elicits 50% of the maximal activation).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to PKM2 in intact cells by measuring changes in the thermal stability of the protein upon ligand binding.[7][8][9]

Materials:

  • Cancer cell line expressing PKM2 (e.g., H1299 or A549)

  • This compound

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE equipment

  • Western blot equipment and reagents

  • Anti-PKM2 antibody

  • Anti-loading control antibody (e.g., β-actin)

Protocol:

  • Culture cells to ~80% confluency.

  • Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in complete medium.

  • Harvest cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-PKM2 antibody.

  • Densitometric analysis of the PKM2 bands is performed. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Lactate Production Assay

Activation of PKM2 is expected to alter the rate of lactate production. This can be measured in the cell culture medium.

Materials:

  • Cancer cell line expressing PKM2

  • This compound

  • Complete cell culture medium

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or vehicle.

  • Incubate for a defined period (e.g., 24-48 hours).

  • Collect a small aliquot of the culture medium from each well.

  • Measure the lactate concentration in the medium using a commercial lactate assay kit according to the manufacturer's instructions.

  • After collecting the medium, lyse the cells in the plate and perform a protein quantification assay (e.g., BCA or Bradford) to normalize the lactate production to the cell number.

  • A decrease in lactate production is often observed with PKM2 activation in certain cancer cell lines.[10][11]

Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the medium, which may be altered upon PKM2 activation.

Materials:

  • Cancer cell line expressing PKM2

  • This compound

  • Glucose-free culture medium

  • 2-Deoxy-D-glucose (2-DG) or a fluorescent glucose analog (e.g., 2-NBDG)

  • Glucose uptake assay kit (e.g., bioluminescent or fluorescent)[12][13]

  • 96-well plate

  • Microplate reader or flow cytometer

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with this compound or vehicle for a specified time.

  • Wash the cells with glucose-free medium.

  • Incubate the cells with a glucose analog (e.g., 2-DG) for a short period (e.g., 15-30 minutes).

  • Wash the cells to remove the extracellular glucose analog.

  • Lyse the cells and measure the intracellular accumulation of the phosphorylated glucose analog using a compatible assay kit.

  • Normalize the glucose uptake to the total protein content in each well.

PKM2 Tetramerization Assay

This assay directly assesses the ability of this compound to promote the formation of the active tetrameric form of PKM2.

Materials:

  • Recombinant human PKM2

  • This compound

  • Size exclusion chromatography (SEC) system

  • SEC buffer (e.g., PBS)

Protocol:

  • Incubate recombinant PKM2 with this compound (e.g., 10-fold molar excess) or vehicle for 30 minutes at room temperature.

  • Inject the sample onto a size exclusion chromatography column equilibrated with SEC buffer.

  • Monitor the elution profile by absorbance at 280 nm.

  • The tetrameric and monomeric/dimeric forms of PKM2 will elute at different retention times. The tetramer, being larger, will elute earlier.

  • Compare the chromatograms of the this compound-treated and vehicle-treated samples to determine the shift in the oligomeric state of PKM2. An increase in the peak corresponding to the tetramer indicates that this compound promotes tetramerization.[14][15]

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a PKM2 activator. By combining in vitro enzymatic and biophysical assays with cell-based functional readouts and target engagement studies, researchers can thoroughly characterize the mechanism of action and cellular consequences of PKM2 activation. These methods are essential for advancing the development of PKM2-targeted therapies.

References

Application Notes and Protocols: Synergistic Targeting of Cancer Metabolism with ML202 and Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival. This metabolic plasticity, characterized by an increased reliance on glycolysis (the Warburg effect), oxidative phosphorylation (OXPHOS), and glutaminolysis, presents a promising therapeutic window. ML202, a potent and selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels, offers a novel approach to cancer therapy. TRPC5 has been implicated in promoting cancer cell proliferation, invasion, and chemoresistance, with emerging evidence suggesting its role in regulating metabolic pathways such as the HIF-1α/Twist signaling axis.[1][2]

This document provides a theoretical framework and detailed experimental protocols for investigating the synergistic anti-cancer effects of this compound in combination with inhibitors targeting key metabolic pathways. By co-targeting a critical signaling channel (TRPC4/5) and cellular metabolism, it is hypothesized that a potent synergistic anti-tumor effect can be achieved, potentially overcoming drug resistance and reducing therapeutic doses.

Rationale for Combination Therapy

TRPC5 channel activity has been linked to the upregulation of P-glycoprotein, a key mediator of multidrug resistance.[3][4] Furthermore, TRPC5 expression is associated with the promotion of tumor metastasis through the HIF-1α-Twist signaling pathway.[2] HIF-1α is a master regulator of the metabolic switch to glycolysis in cancer cells. Therefore, inhibiting TRPC4/5 with this compound may disrupt these processes and sensitize cancer cells to metabolic inhibitors. This dual-pronged attack on both a signaling pathway involved in cancer progression and the metabolic engines that fuel it forms the basis for the proposed synergistic combination therapy.

Data Presentation

The following tables are templates to present hypothetical, yet plausible, quantitative data from combination studies.

Table 1: IC50 Values of Single Agents in Cancer Cell Lines (72h Treatment)

Cell LineThis compound (μM)2-Deoxyglucose (2-DG) (mM)Metformin (mM)CB-839 (μM)
MCF-7 (Breast) 15.25.812.51.2
HCT116 (Colon) 12.88.218.10.9
A549 (Lung) 20.510.125.32.5

Table 2: Synergy Analysis of this compound in Combination with Metabolic Inhibitors (Combination Index, CI)

CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]

Cell LineCombinationCI Value at ED50CI Value at ED75CI Value at ED90Synergy/Antagonism
MCF-7 This compound + 2-DG0.650.520.45Synergy
MCF-7 This compound + Metformin0.780.680.61Synergy
MCF-7 This compound + CB-8390.590.480.41Strong Synergy
HCT116 This compound + 2-DG0.720.630.55Synergy
HCT116 This compound + Metformin0.850.760.70Synergy
HCT116 This compound + CB-8390.610.500.43Strong Synergy
A549 This compound + 2-DG0.880.790.72Synergy
A549 This compound + Metformin0.950.880.81Slight Synergy
A549 This compound + CB-8390.750.650.58Synergy

Visualizations

G cluster_0 This compound Action cluster_1 Metabolic Inhibitor Action This compound This compound TRPC4_5 TRPC4/5 Channels This compound->TRPC4_5 Inhibits Ca_influx Ca2+ Influx TRPC4_5->Ca_influx Mediates Chemosensitization Chemosensitization TRPC4_5->Chemosensitization HIF1a HIF-1α Downregulation Ca_influx->HIF1a Regulates Proliferation Decreased Proliferation & Invasion HIF1a->Proliferation Metabolic_Stress Metabolic Stress Chemosensitization->Metabolic_Stress Increases sensitivity to MetabolicInhibitor Metabolic Inhibitors (2-DG, Metformin, CB-839) Glycolysis Glycolysis MetabolicInhibitor->Glycolysis Inhibits OXPHOS Oxidative Phosphorylation MetabolicInhibitor->OXPHOS Inhibits Glutaminolysis Glutaminolysis MetabolicInhibitor->Glutaminolysis Inhibits ATP_Production Decreased ATP Production Glycolysis->ATP_Production OXPHOS->ATP_Production Glutaminolysis->ATP_Production ATP_Production->Metabolic_Stress Metabolic_Stress->Proliferation Enhances effect of This compound on

Caption: Proposed synergistic mechanism of this compound and metabolic inhibitors.

G start Start cell_culture 1. Cell Culture (e.g., MCF-7, HCT116) start->cell_culture single_agent 2. Single Agent IC50 Determination (MTT Assay) cell_culture->single_agent combination_assay 3. Combination Assay (Constant Ratio) single_agent->combination_assay synergy_analysis 4. Synergy Analysis (Chou-Talalay Method) combination_assay->synergy_analysis metabolic_flux 5. Metabolic Flux Analysis (Seahorse XF) synergy_analysis->metabolic_flux western_blot 6. Western Blot Analysis (Key Metabolic Proteins) synergy_analysis->western_blot end End metabolic_flux->end western_blot->end

Caption: Experimental workflow for combination studies.

Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and metabolic inhibitors individually.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete culture medium

  • This compound, 2-Deoxyglucose (2-DG), Metformin, CB-839

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of each drug (this compound, 2-DG, Metformin, CB-839) in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.[6][7]

Synergy Analysis (Chou-Talalay Method)

This protocol determines the nature of the interaction between this compound and a metabolic inhibitor.

Procedure:

  • Experimental Design: Based on the individual IC50 values, design a combination experiment using a constant ratio of the two drugs (e.g., based on the ratio of their IC50s). Prepare serial dilutions of the drug combination.

  • Cell Treatment and Viability Assay: Perform the cell viability assay as described in Protocol 1 using the drug combinations.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use software like CompuSyn to calculate the Combination Index (CI).[8]

    • A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5][9][10]

Metabolic Flux Analysis (Seahorse XF Analyzer)

This protocol assesses the real-time metabolic changes in cancer cells following treatment.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Seahorse XF calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-DG)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with this compound, a metabolic inhibitor, or the combination at predetermined concentrations for the desired duration (e.g., 24 hours).

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse Assay:

    • Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. This will measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[11][12]

    • Glycolysis Stress Test: Load the sensor cartridge with glucose, oligomycin, and 2-DG to measure glycolysis, glycolytic capacity, and glycolytic reserve.

  • Data Analysis: Analyze the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to determine the metabolic phenotype of the cells under different treatment conditions.

Western Blot Analysis

This protocol is for detecting changes in the expression of key metabolic proteins.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against HIF-1α, Glut1, HK2, LDHA, CPT1A, GLS)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[13][14]

Conclusion

The combination of this compound with inhibitors of glycolysis, oxidative phosphorylation, or glutaminolysis presents a rational and promising strategy for cancer therapy. The provided protocols offer a comprehensive framework for researchers to investigate the synergistic potential of these combinations, elucidate the underlying mechanisms, and gather the necessary preclinical data to support further development. This approach of co-targeting critical signaling pathways and metabolic vulnerabilities holds the potential to yield more effective and durable anti-cancer treatments.

References

Practical Guide to ML202 Use in Laboratory Settings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML202 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These non-selective cation channels are implicated in a variety of physiological processes, including calcium signaling, neuronal excitability, and vascular function. Their dysfunction has been linked to several pathological conditions, making them attractive targets for drug discovery. This document provides a practical guide for the use of this compound in laboratory settings, including its mechanism of action, key experimental protocols, and data presentation guidelines.

Mechanism of Action

This compound acts as an antagonist of TRPC4 and TRPC5 channels, blocking the influx of cations, including Ca2+, into the cell. These channels are typically activated downstream of G-protein coupled receptors (GPCRs) that couple to Gαq/11 or Gαi/o proteins, as well as by receptor tyrosine kinases.[1] Activation of these pathways leads to the production of diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), which in turn modulate channel activity. By inhibiting TRPC4 and TRPC5, this compound allows researchers to investigate the specific roles of these channels in cellular signaling cascades.

A closely related compound, ML204, has been extensively studied and provides insight into the activity of this chemical series. ML204 inhibits TRPC4β-mediated intracellular Ca2+ rise with an IC50 value of 0.96 μM and demonstrates selectivity against the related TRPC6 channel.[2]

Data Presentation: Quantitative Summary

The following tables summarize the inhibitory potency of ML204, a close analog of this compound, on TRPC4 and TRPC5 channels as determined by various in vitro assays.

Table 1: Inhibitory Activity of ML204 on TRPC4 Channels

Assay TypeCell LineActivation MethodIC50 (µM)Reference
Calcium Influx (Fluorescent)HEK293 expressing TRPC4β and µ-opioid receptorsDAMGO (µ-opioid agonist)0.96[2]
Electrophysiology (Automated)HEK293 expressing TRPC4β and µ-opioid receptorsDAMGO (µ-opioid agonist)2.6[3]

Table 2: Inhibitory Activity of ML204 on TRPC5 Channels

Assay TypeCell LineActivation MethodInhibitionReference
ElectrophysiologyNot specifiedµ-opioid receptor stimulation~65% inhibition at 10 µM

Table 3: Selectivity Profile of ML204

ChannelAssay TypeIC50 (µM) or % InhibitionReference
TRPC3Not specifiedModest Inhibition[3]
TRPC6Calcium Influx (Fluorescent)>18 (19-fold selective)[2]
TRPC6Membrane Potential~19
TRPV1, TRPV3, TRPA1, TRPM8Not specifiedNo appreciable inhibition
Voltage-gated Na+, K+, Ca2+ channelsNot specifiedNo appreciable inhibition[2]

Signaling Pathways and Experimental Workflow

TRPC4/5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to the activation of TRPC4 and TRPC5 channels, and the point of inhibition by this compound.

TRPC4_5_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular GPCR GPCR (e.g., M1/M3 Muscarinic) Gq11 Gαq/11 GPCR->Gq11 Agonist binding RTK RTK PLC PLC RTK->PLC TRPC4_5 TRPC4/5 Channel Ca_influx Ca2+ Influx TRPC4_5->Ca_influx Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->TRPC4_5 Modulation DAG->TRPC4_5 Activation This compound This compound This compound->TRPC4_5

Caption: TRPC4/5 signaling pathway and this compound inhibition.
Experimental Workflow for a Calcium Flux Assay

This diagram outlines the key steps for performing a cell-based calcium flux assay to evaluate the inhibitory activity of this compound.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate HEK293 cells (expressing TRPC4/5) dye_loading Load cells with Fluo-4 AM plate_cells->dye_loading prepare_solutions Prepare this compound dilutions and agonist solution incubation Incubate with this compound or vehicle prepare_solutions->incubation wash Wash cells to remove excess dye dye_loading->wash wash->incubation read_baseline Measure baseline fluorescence incubation->read_baseline add_agonist Add TRPC4/5 agonist (e.g., Carbachol) read_baseline->add_agonist read_response Measure fluorescence response add_agonist->read_response calculate_response Calculate fluorescence change read_response->calculate_response dose_response Generate dose-response curve and calculate IC50 calculate_response->dose_response

Caption: Workflow for a calcium flux assay using this compound.

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay Using a Fluorescent Plate Reader

This protocol is designed to measure the inhibition of TRPC4/5-mediated calcium influx by this compound in a high-throughput format.

Materials:

  • HEK293 cells stably or transiently expressing human TRPC4 or TRPC5. A cell line co-expressing a relevant GPCR (e.g., a muscarinic receptor) is recommended for robust activation.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Black, clear-bottom 96-well or 384-well plates.

  • Poly-D-lysine or other appropriate coating agent.

  • Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Pluronic F-127.

  • Probenecid (B1678239) (optional, to prevent dye leakage).

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • This compound stock solution (in DMSO).

  • TRPC4/5 agonist (e.g., Carbachol for muscarinic receptor-expressing cells).

  • Fluorescent plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating:

    • Coat the wells of the microplate with an appropriate coating agent according to the manufacturer's instructions.

    • Seed the HEK293 cells expressing TRPC4 or TRPC5 at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid (e.g., 2.5 mM) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS. Include a vehicle control (DMSO) and a positive control (a known inhibitor, if available).

    • After the dye loading incubation, gently wash the cells twice with HBSS to remove excess dye.

    • Add the this compound dilutions or control solutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescent plate reader and allow the temperature to equilibrate.

    • Set the instrument to record fluorescence kinetically (e.g., excitation at ~494 nm and emission at ~516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add the TRPC4/5 agonist at a predetermined EC80 concentration to stimulate calcium influx.

    • Continue recording the fluorescence for an additional 1-2 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for the detailed characterization of this compound's effect on TRPC4/5 channel currents.

Materials:

  • HEK293 cells expressing TRPC4 or TRPC5.

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

  • This compound stock solution (in DMSO).

  • Agonist for TRPC4/5 activation.

  • Perfusion system for solution exchange.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a TRPC4/5-expressing cell.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.

    • Perfuse the cell with the external solution containing the TRPC4/5 agonist to activate the channel currents.

    • Once a stable activated current is achieved, co-apply this compound at various concentrations with the agonist.

    • Record the currents in the presence of different concentrations of this compound.

    • Wash out this compound to observe the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak inward and outward current amplitudes at specific voltages from the voltage-ramp recordings.

    • Subtract the baseline current from the agonist-activated current to isolate the TRPC4/5-mediated current.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of TRPC4 and TRPC5 channels in various biological systems. The protocols provided here for calcium flux assays and whole-cell patch-clamp electrophysiology offer robust methods for characterizing the inhibitory effects of this compound. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results. Researchers should always include appropriate controls and consider the potential for off-target effects, although initial data for the related compound ML204 suggests good selectivity. These application notes serve as a starting point for the successful implementation of this compound in laboratory research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ML202 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with ML202, a potent activator of pyruvate (B1213749) kinase M2 (PKM2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a small molecule activator of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism.[1] For successful in vitro and in vivo experiments, achieving and maintaining this compound in a dissolved state at the desired concentration is critical for accurate and reproducible results. Poor solubility can lead to compound precipitation, inaccurate dosing, and misleading experimental outcomes.

Q2: In which solvents is this compound soluble?

Q3: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?

A3: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium like cell culture media or phosphate-buffered saline (PBS), the abrupt change in solvent polarity can cause the compound to crash out of solution. To address this, consider the following troubleshooting steps:

  • Slower, stepwise dilution: Instead of a single large dilution, add the aqueous buffer to your DMSO stock gradually while vortexing or stirring.

  • Gentle warming: Warming the solution to 37°C may help in dissolving the precipitate. However, prolonged heating should be avoided to prevent compound degradation.

  • Sonication: A brief sonication in a water bath can help break up precipitate particles and facilitate dissolution.

  • Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your aqueous solution.

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced artifacts.

Q4: What is the recommended way to prepare a working solution of this compound for cell-based assays?

A4: To minimize precipitation, it is recommended to perform a serial dilution. First, prepare a high-concentration stock solution in 100% DMSO. Then, make intermediate dilutions in your cell culture medium. It is crucial to add the this compound stock solution to the medium and not the other way around, with gentle mixing.

Data Presentation

Table 1: Solubility Profile of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (B87167) (DMSO)Soluble (Specific concentration not provided by suppliers)Recommended for primary stock solutions.
EthanolNot reported
WaterSparingly solubleNot recommended for stock solutions.
Phosphate-Buffered Saline (PBS)Sparingly solubleDilution from a DMSO stock is necessary.

Note: The lack of precise quantitative solubility data from suppliers necessitates empirical determination for specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 387.48 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)

    • Volume (µL) = (1 / 387.48) * 1,000,000 / 10 = 258.08 µL

  • Add 258.08 µL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of cell culture medium. Mix well by gentle pipetting.

  • Final Dilution: Add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate stock) to 999 µL (or 990 µL) of pre-warmed cell culture medium to achieve a final concentration of 10 µM.

  • Mixing: Gently invert or swirl the tube to mix. Avoid vigorous vortexing which can cause shearing of media components.

  • Final DMSO Concentration: The final DMSO concentration in this working solution will be 0.1%.

  • Use Immediately: It is recommended to use the final working solution immediately after preparation.

Mandatory Visualizations

Caption: Troubleshooting workflow for this compound solubility issues.

PKM2_Activation_Pathway cluster_upstream Upstream Signaling cluster_pkm2 PKM2 Regulation cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PKM2_dimer PKM2 (Dimer) Low Activity mTOR->PKM2_dimer Promotes expression PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Activation Gene_Transcription Altered Gene Transcription PKM2_dimer->Gene_Transcription Nuclear translocation PKM2_tetramer->PKM2_dimer Inhibition Glycolysis Increased Glycolysis PKM2_tetramer->Glycolysis This compound This compound This compound->PKM2_tetramer Activates

Caption: Simplified signaling pathway of PKM2 activation.

References

Technical Support Center: Optimizing ML202 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing ML202, a potent inhibitor of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful design and execution of your experiments for maximum efficacy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of TRPC4 and TRPC5 ion channels. These channels are non-selective cation channels that allow the influx of ions like calcium (Ca²⁺) and sodium (Na⁺) into the cell upon activation. TRPC4 and TRPC5 are typically activated downstream of G-protein coupled receptors (GPCRs) that couple to Gαq/11 or Gαi/o proteins, as well as by receptor tyrosine kinases.[1][2] This activation involves the enzyme phospholipase C (PLC), which leads to a cascade of intracellular signaling events. By blocking these channels, this compound prevents the influx of cations and modulates the physiological processes regulated by TRPC4/5.[1]

Q2: What is a good starting concentration range for this compound in a new experimental setup?

A2: For a novel experimental system, it is advisable to start with a broad, logarithmic dilution series to establish a dose-response curve. A common starting range for small molecule inhibitors is from 1 nM to 100 µM. Based on the activity of similar TRPC4/5 inhibitors, a more focused starting range of 1 µM to 20 µM is also a reasonable starting point for many cell-based assays.[3] It is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.

Q3: How does the presence of serum in my cell culture medium affect this compound activity?

A3: Serum proteins can bind to small molecules like this compound, which can reduce the effective concentration of the compound available to interact with the target cells. This can lead to an underestimation of the inhibitor's potency. If you suspect significant serum protein binding, consider performing your experiments in serum-free or reduced-serum conditions. It is also important to maintain consistent serum concentrations across all experiments to ensure reproducibility.

Q4: How can I differentiate between the on-target effects of this compound and potential off-target effects?

A4: Distinguishing on-target from off-target effects is crucial for validating your findings. Here are a few strategies:

  • Use a Structurally Unrelated Inhibitor: Employ another selective TRPC4/5 inhibitor with a different chemical structure. If both compounds produce the same phenotype, it is more likely an on-target effect.

  • Rescue Experiments: If possible, overexpress a mutant form of TRPC4 or TRPC5 that is resistant to this compound. If this "rescues" the phenotype (i.e., reverses the effect of the inhibitor), it strongly indicates an on-target action.

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help rule out non-specific effects of the chemical scaffold.

  • Knockdown/Knockout Models: The most definitive way to confirm on-target effects is to use cell lines or animal models where TRPC4 and/or TRPC5 have been knocked down (e.g., using siRNA) or knocked out. The phenotype of this compound treatment should be mimicked in these models.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound Inhibitor concentration is too low: The concentration may be below the IC50 for your specific experimental conditions.Perform a dose-response curve to determine the optimal inhibitory concentration. Consult the literature for effective concentrations in similar experimental setups.[4]
Compound instability or degradation: this compound may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles, exposure to light).Prepare fresh dilutions from a stable, aliquoted stock solution for each experiment. Store stock solutions at -20°C or -80°C, protected from light.
Target not expressed: The cell line or tissue you are using may not express TRPC4 or TRPC5 at sufficient levels.Verify the expression of TRPC4 and TRPC5 in your experimental system using techniques like qPCR, Western blotting, or immunofluorescence.
High level of cell death observed at all concentrations Compound-induced cytotoxicity: this compound itself may be toxic to your cells at the concentrations tested.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Adjust your experimental concentrations to be below the cytotoxic threshold.
Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤ 0.1% for DMSO). Always include a vehicle-only control (cells treated with the solvent alone) to assess its effect.
Inconsistent results between experiments Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can alter cellular responses.Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
Pipetting errors: Inaccurate pipetting, especially during the preparation of serial dilutions, can lead to significant variability.Calibrate your pipettes regularly and use proper pipetting techniques.
Poor solubility: this compound may be precipitating out of the solution, leading to a lower effective concentration.Visually inspect your solutions for any precipitates. If solubility is an issue, you may need to adjust the solvent or consider using formulation aids, though this should be done with caution to avoid artifacts.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The IC50 value for this compound can vary depending on the cell type, the method of channel activation, and the specific assay conditions. Below is a table with representative IC50 values for potent TRPC4/5 inhibitors.

CompoundTargetAssay TypeCell LineActivation MethodIC50
ML204 (a close analog of this compound)TRPC4Calcium Influx (Fluo-4)HEK293μ-opioid receptor stimulation (DAMGO)0.96 µM
ML204TRPC4Electrophysiology (Patch Clamp)HEK293μ-opioid receptor stimulation2.6 µM[5]
HC-070TRPC4Electrophysiology (Patch Clamp)T-Rex-293Englerin A0.96 nM[6]
HC-070TRPC4Electrophysiology (Patch Clamp)T-Rex-293GTPγS5.72 nM[6]

Experimental Protocols

1. Protocol for Determining Maximum Non-Toxic Concentration of this compound using MTT Assay

This protocol is designed to identify the highest concentration of this compound that does not induce cytotoxicity in your cell line of interest.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Plate reader

  • Methodology:

    • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[3]

    • Prepare serial dilutions of this compound in complete cell culture medium. A common range to test is from 0.1 µM to 100 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO) and a control with untreated cells.[3]

    • Remove the old medium from the cells and add the different concentrations of this compound.

    • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).[3]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration that does not significantly reduce cell viability is your maximum non-toxic concentration.[3]

2. Protocol for Determining the IC50 of this compound using a Calcium Influx Assay

This protocol measures the ability of this compound to inhibit TRPC4/5-mediated calcium influx.

  • Materials:

    • Cells expressing TRPC4 or TRPC5 (e.g., HEK293 stable cell line)

    • 96-well black-walled, clear-bottom cell culture plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Hanks' Balanced Salt Solution (HBSS) or similar buffer

    • This compound stock solution

    • A known TRPC4/5 agonist (e.g., a GPCR agonist like DAMGO for µ-opioid receptors co-expressed with the channel)

    • Fluorescence plate reader

  • Methodology:

    • Seed TRPC4/5-expressing cells in a 96-well plate and allow them to grow to the desired confluency.

    • Load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C in the dark.[3]

    • Wash the cells with HBSS to remove excess dye.

    • Add HBSS containing serial dilutions of this compound (and a vehicle control) to the respective wells. Incubate for a desired pre-treatment time.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Add a TRPC4/5 agonist to induce calcium influx and immediately begin kinetic reading of fluorescence intensity (e.g., Excitation: ~490 nm, Emission: ~520 nm).[3]

    • Analyze the data by calculating the change in fluorescence over baseline to determine the extent of calcium influx.

    • Plot the response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., Muscarinic Receptor) G_Protein Gq/11 or Gi/o GPCR->G_Protein Agonist Binding PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC4_5 TRPC4/5 Channel Ca_Influx Ca²⁺ Influx TRPC4_5->Ca_Influx Allows This compound This compound This compound->TRPC4_5 Inhibits G_Protein->PLC Activates G_Protein->TRPC4_5 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->TRPC4_5 Modulates Downstream Downstream Cellular Responses Ca_Influx->Downstream

Caption: Simplified signaling pathway of this compound action on TRPC4/5 channels.

G cluster_prep Phase 1: Preparation and Safety cluster_dose_response Phase 2: Dose-Response and Efficacy cluster_analysis Phase 3: Data Analysis A 1. Seed cells in 96-well plates B 2. Determine Max Non-Toxic Concentration of this compound (e.g., MTT Assay) A->B C 3. Prepare serial dilutions of this compound (below max non-toxic concentration) B->C D 4. Perform functional assay (e.g., Calcium Influx Assay) C->D E 5. Add TRPC4/5 agonist to stimulate channel activity D->E F 6. Measure assay readout (e.g., fluorescence) E->F G 7. Plot dose-response curve F->G H 8. Calculate IC50 value G->H I 9. Select optimal concentration for subsequent experiments H->I

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: ML202 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML202, a potent activator of pyruvate (B1213749) kinase M2 (PKM2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule activator of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in the glycolytic pathway, and its activity is often downregulated in cancer cells, leading to a metabolic shift that supports cell proliferation. This compound allosterically activates PKM2, promoting the tetrameric state of the enzyme and thereby increasing its catalytic activity. This can reverse the metabolic phenotype of cancer cells and has been explored as a potential therapeutic strategy.

Q2: How should I store and handle this compound?

This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions of this compound are typically prepared in dimethyl sulfoxide (B87167) (DMSO). For short-term storage of a few weeks, DMSO stock solutions can be kept at -20°C. For longer-term storage of up to six months, it is advisable to store aliquots of the DMSO stock solution at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: What is the solubility of this compound?

This compound is soluble in DMSO. However, its solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media is limited. When preparing working solutions, it is crucial to first dissolve this compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted into aqueous buffers or media. It is important to ensure that the final concentration of DMSO in the experimental setup is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.

Q4: What are the known off-target effects of this compound?

While this compound has been shown to be a selective activator of PKM2 over other pyruvate kinase isoforms (PKM1, PKL, and PKR), comprehensive off-target profiling for this specific compound is not widely published. As with many kinase modulators, the possibility of off-target effects should be considered, especially at higher concentrations. Researchers should include appropriate controls in their experiments to account for potential off-target activities.

Troubleshooting Guides

Problem 1: Inconsistent or no activation of PKM2 in in vitro assays.

Possible Causes and Solutions:

  • Incorrect Assay Setup: The most common method for measuring PKM2 activity is a lactate (B86563) dehydrogenase (LDH) coupled assay. This assay measures the production of pyruvate by PKM2, which is then converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored. Ensure that all components of the assay are present at the correct concentrations.

  • Enzyme Quality: The activity of recombinant PKM2 can vary between batches and may decrease with improper storage. Ensure the enzyme is stored correctly and has been tested for activity.

  • This compound Degradation: Improper storage of this compound stock solutions can lead to degradation. Use freshly prepared stock solutions or aliquots that have been stored properly at -80°C.

  • Precipitation of this compound: Due to its low aqueous solubility, this compound may precipitate when diluted from a DMSO stock into the aqueous assay buffer. This will reduce the effective concentration of the activator. To mitigate this, ensure rapid mixing upon dilution and consider a final DMSO concentration that maintains solubility without affecting the assay.

Problem 2: High background signal or variability in cell-based assays.

Possible Causes and Solutions:

  • This compound Precipitation in Culture Media: Similar to in vitro assays, this compound can precipitate in cell culture media. This can lead to inconsistent results and direct cell toxicity. When adding this compound to cell cultures, dilute the DMSO stock in pre-warmed media and mix thoroughly before adding to the cells. Visually inspect for any precipitation.

  • DMSO Toxicity: High concentrations of DMSO can be toxic to cells. It is crucial to maintain a final DMSO concentration below 0.5% in the cell culture medium. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Cell Health and Density: Ensure that cells are healthy and in the logarithmic growth phase. Cell density at the time of treatment can also influence the outcome. Seed cells at a consistent density across all experiments.

  • Assay-Specific Interference: If using a colorimetric or fluorometric readout (e.g., for cell viability), this compound or its degradation products might interfere with the assay. Run appropriate controls, such as this compound in cell-free media, to check for any direct effect on the assay reagents.

Experimental Protocols

Key Experiment: In Vitro PKM2 Activity Assay (LDH-Coupled)

This protocol is for measuring the ability of this compound to activate recombinant PKM2.

Materials:

  • Recombinant human PKM2

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Lactate dehydrogenase (LDH)

  • 96-well UV-transparent plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare a reaction mixture in the assay buffer containing PEP (e.g., 0.5 mM), ADP (e.g., 1 mM), NADH (e.g., 0.2 mM), and LDH (e.g., 10 units/mL).

  • In a 96-well plate, add a small volume of your this compound stock solution or serial dilutions to the wells. Include a DMSO-only control.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding recombinant PKM2 to each well.

  • Immediately place the plate in a plate reader and measure the decrease in absorbance at 340 nm over time at room temperature. The rate of decrease in absorbance is proportional to the PKM2 activity.

ComponentFinal Concentration
Tris-HCl (pH 7.5)50 mM
KCl100 mM
MgCl25 mM
PEP0.5 mM
ADP1 mM
NADH0.2 mM
LDH10 units/mL
Recombinant PKM2Varies (determine empirically)
This compoundTitration (e.g., 1 nM - 10 µM)
DMSO< 0.5%

Table 1: Recommended final concentrations for an in vitro PKM2 activity assay.

Visualizations

Signaling Pathway of PKM2 Activation

PKM2_Activation cluster_glycolysis Glycolysis cluster_pkm2_regulation PKM2 Regulation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP PEP Phosphoenolpyruvate FBP->PEP Pyruvate Pyruvate PEP->Pyruvate PKM2_dimer PKM2 (inactive dimer) PEP->PKM2_dimer PKM2_dimer->Pyruvate Low Activity PKM2_tetramer PKM2 (active tetramer) PKM2_dimer->PKM2_tetramer Tetramerization PKM2_tetramer->Pyruvate PKM2_tetramer->PKM2_dimer Dissociation This compound This compound This compound->PKM2_dimer Allosteric Activation

Caption: Activation of dimeric PKM2 by this compound promotes the formation of the active tetramer, enhancing the conversion of PEP to pyruvate.

Experimental Workflow for Troubleshooting this compound in Cell-Based Assays

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Solubility Check for this compound Precipitation in Media Start->Check_Solubility Check_DMSO Verify Final DMSO Concentration (<0.5%) Check_Solubility->Check_DMSO No Precipitation Optimize_Dilution Optimize this compound Dilution (e.g., pre-warm media, rapid mixing) Check_Solubility->Optimize_Dilution Precipitation Observed Check_Cells Assess Cell Health and Density Check_DMSO->Check_Cells Concentration OK Adjust_DMSO Adjust DMSO in Vehicle Control Check_DMSO->Adjust_DMSO Concentration Too High Assay_Control Run Assay Controls (e.g., this compound in cell-free media) Check_Cells->Assay_Control Cells Healthy and Consistent Standardize_Seeding Standardize Cell Seeding Protocol Check_Cells->Standardize_Seeding Inconsistent Health/Density Identify_Interference Identify and Correct for Assay Interference Assay_Control->Identify_Interference Interference Detected End Consistent Results Assay_Control->End No Interference Optimize_Dilution->Check_DMSO Adjust_DMSO->Check_Cells Standardize_Seeding->Assay_Control Identify_Interference->End

Caption: A logical workflow to diagnose and resolve common issues in cell-based experiments involving this compound.

Technical Support Center: Improving the Stability of ML202 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of ML202 in solution.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems you may encounter when working with this compound in solution.

Issue 1: Immediate Precipitation of this compound Upon Addition to Aqueous Solution

  • Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my aqueous buffer or cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

  • Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous solution.[1] This occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.[1]

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous solution exceeds its solubility limit.Decrease the final working concentration of this compound. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific medium.[1]
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of aqueous solution can cause a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in your pre-warmed (37°C) aqueous solution. Then, add this intermediate dilution to the final volume. Always add the stock solution dropwise while gently vortexing the aqueous solution.[1]
Low Temperature of Aqueous Solution The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) aqueous solutions or cell culture media for your dilutions.[1][2]
High Percentage of DMSO in Final Solution While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may still lead to solubility issues.Keep the final DMSO concentration in your aqueous solution as low as possible, typically below 0.5%.

Issue 2: this compound Precipitates Over Time in Solution

  • Question: My this compound solution was clear initially, but after some time in the incubator or on the bench, a precipitate has formed. What is happening?

  • Answer: Delayed precipitation can be caused by several factors related to the compound's stability and the experimental conditions.

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly moving solutions between different temperatures (e.g., room temperature and a 37°C incubator) can affect compound solubility.[2]Minimize the time that your solutions are outside of a controlled temperature environment. If frequent observation is needed, consider using a microscope with an integrated incubator.
pH Shift in Media The CO2 environment in an incubator can alter the pH of the cell culture media, which can affect the solubility of pH-sensitive compounds.[2]Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator.
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time.[2]Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment.
Evaporation In long-term experiments, evaporation of the solvent can increase the concentration of this compound, potentially exceeding its solubility limit.[1]Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[1]
Freeze-Thaw Cycles Repeated freeze-thaw cycles of the stock solution can lead to precipitation.[2]Aliquot your this compound stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[2]

Issue 3: Loss of this compound Activity in Experiments

  • Question: I am not observing the expected biological effect of this compound in my assay. Could this be a stability issue?

  • Answer: Yes, a loss of biological activity is a strong indicator of compound degradation.

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Chemical Degradation This compound may be degrading in your solvent or assay buffer due to factors like hydrolysis, oxidation, or reaction with other components. The methylsulfinyl group in this compound could be susceptible to oxidation or reduction.Prepare fresh solutions of this compound before each experiment.[3] If degradation is suspected, perform a stability assessment of this compound in your specific buffer or media. Consider adding antioxidants like ascorbic acid or DTT to your buffer if oxidation is a concern, but ensure they are compatible with your assay.[3]
Adsorption to Labware Hydrophobic compounds can adsorb to the surface of plastic labware, such as tubes and plates, reducing the effective concentration of the compound in solution.[3]Use low-binding plasticware or glass vials for storing and handling this compound solutions. Adding a small amount of a non-ionic surfactant to your buffer may also help, but check for compatibility with your experimental system.[3]
Incorrect Storage Improper storage of stock solutions can lead to gradual degradation over time.Store this compound stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for making this compound stock solutions?

    • A1: DMSO is the recommended solvent for preparing stock solutions of this compound.

  • Q2: What are the recommended storage conditions for this compound?

    • A2: Solid this compound should be stored at -20°C. DMSO stock solutions should also be stored at -20°C or -80°C and protected from light. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

  • Q3: How can I tell if my this compound has degraded?

    • A3: Visual signs of degradation can include a change in the color or clarity of the solution, or the appearance of precipitate. A loss of biological activity in your experiments is also a key indicator of potential degradation. For a definitive assessment, analytical techniques such as HPLC or LC-MS can be used to check the purity of your this compound solution over time.

  • Q4: Is this compound sensitive to light?

Summary of this compound Stability and Handling

ParameterRecommendation
Recommended Solvent DMSO
Storage of Solid -20°C
Storage of Stock Solution -20°C or -80°C in aliquots
Protection from Light Recommended
Protection from Air/Moisture Store in tightly sealed vials

Experimental Protocol: Assessing the Stability of this compound in Aqueous Solution

This protocol provides a general method to determine the stability of this compound in your specific experimental buffer or cell culture medium.

Objective: To determine the percentage of this compound remaining in a specific aqueous solution over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous solution of interest (e.g., PBS, cell culture medium)

  • Internal standard (a stable, non-reactive compound with similar properties to this compound)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Low-binding vials

  • HPLC or LC-MS system with a UV detector

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the internal standard in DMSO.

  • Prepare Test Solution:

    • Dilute the this compound stock solution into your pre-warmed aqueous solution to your final working concentration. Ensure the final DMSO concentration is below 0.5%.

  • Time-Point Sampling:

    • Time Zero (T0): Immediately after preparing the test solution, take an aliquot. To this aliquot, add the internal standard to a final concentration equivalent to your this compound concentration. Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for your analytical instrument (e.g., 1 µM). Analyze immediately by HPLC or LC-MS.

    • Incubation: Incubate the remaining test solution under your experimental conditions (e.g., 37°C, 5% CO2).

    • Subsequent Time Points (Tx): At various time points (e.g., 2, 4, 8, 24, 48 hours), take additional aliquots from the test solution. Prepare them for analysis in the same way as the T0 sample by adding the internal standard and diluting.

  • Analysis:

    • Analyze all samples by a validated HPLC or LC-MS method. The method should be able to separate this compound from any potential degradation products and the internal standard.

    • For each time point, determine the peak area of this compound and the internal standard from the chromatogram.

    • Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.

    • Determine the percentage of this compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.

  • Data Interpretation:

    • Plot the % Remaining against time to visualize the stability profile of this compound in your solution.

Visualizations

G Troubleshooting Workflow for this compound Stability Issues start Start: this compound Experiment issue Issue Observed? (e.g., precipitation, loss of activity) start->issue precip_now Immediate Precipitation? issue->precip_now Yes, Precipitation end_good No Issue: Proceed with Experiment issue->end_good No precip_later Precipitation Over Time? precip_now->precip_later No check_conc Check Final Concentration & Aqueous Solubility precip_now->check_conc Yes loss_activity Loss of Activity? precip_later->loss_activity No check_temp Minimize Temperature Fluctuations precip_later->check_temp Yes fresh_sol Prepare Fresh Solutions loss_activity->fresh_sol Yes end_bad Issue Persists: Re-evaluate Protocol & Consider Compound Degradation loss_activity->end_bad No, other issue slow_dilution Use Slower/Serial Dilution & Pre-warmed Media check_conc->slow_dilution slow_dilution->end_bad check_evap Prevent Evaporation check_temp->check_evap aliquot Aliquot Stock Solution check_evap->aliquot aliquot->end_bad check_storage Verify Stock Storage Conditions (-20°C or -80°C) fresh_sol->check_storage low_bind Use Low-Binding Labware check_storage->low_bind low_bind->end_bad

Caption: Troubleshooting workflow for this compound stability issues.

G Factors Affecting this compound Stability in Solution cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_experimental Experimental Factors This compound This compound Stability pH pH of Solution This compound->pH Oxidation Oxidation/Reduction This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Temperature Temperature This compound->Temperature Light Light Exposure This compound->Light Solvent Solvent Choice (DMSO, Aqueous Buffer) This compound->Solvent Concentration Concentration This compound->Concentration Storage Storage Conditions This compound->Storage FreezeThaw Freeze-Thaw Cycles This compound->FreezeThaw Labware Adsorption to Labware This compound->Labware Media Interaction with Media Components This compound->Media G Hypothetical Degradation Pathways of this compound This compound This compound (Methylsulfinyl group) Oxidation Oxidation This compound->Oxidation Reduction Reduction This compound->Reduction Hydrolysis Hydrolysis This compound->Hydrolysis Sulfone Sulfone Derivative (Oxidized Product) Oxidation->Sulfone Sulfide Sulfide Derivative (Reduced Product) Reduction->Sulfide RingOpened Ring-Opened Product Hydrolysis->RingOpened Pyridazinone ring cleavage

References

ML202 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML202, a potent and selective allosteric activator of pyruvate (B1213749) kinase M2 (PKM2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule compound that acts as a potent and highly specific allosteric activator of the M2 isoform of human pyruvate kinase (PKM2).[1][2] It functions by promoting the formation and stabilization of the active tetrameric state of PKM2.[3][4] This is in contrast to the less active dimeric form, which is prevalent in cancer cells. The activation of PKM2 by this compound enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a key step in glycolysis.[1][2]

Q2: How should I store and handle this compound?

For optimal stability, this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution after reconstitution to avoid repeated freeze-thaw cycles.

Q3: How do I prepare this compound for my experiments? What is its solubility?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cell culture experiments, a concentrated stock solution in DMSO can be prepared and then diluted to the final desired concentration in the cell culture medium. It is crucial to use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1] For in vivo studies, it is recommended to prepare fresh solutions on the day of use.[1] A study has shown this compound to be stable in PBS buffer (pH 7.4) at 23°C for at least 48 hours.[2]

Quantitative Data: this compound Solubility

SolventConcentrationNotes
DMSO≥ 50 mg/mL (129.04 mM)May require sonication to fully dissolve. Use of newly opened DMSO is recommended.[1]

Q4: I am observing inconsistent effects on cellular metabolism (e.g., lactate (B86563) production, glucose consumption) with this compound. What could be the cause?

Variability in the metabolic effects of PKM2 activators can be attributed to several factors:

  • Cell Line Differences: The metabolic wiring and reliance on aerobic glycolysis can vary significantly between different cancer cell lines. The response to PKM2 activation is highly context-dependent.

  • Activator-Specific Effects: Different PKM2 activators, even with similar in vitro potency, can elicit distinct metabolic responses in cells. For instance, while one study reported that the PKM2 activator TEPP-46 increased glucose consumption and lactate secretion, another study using a different activator, DASA-58, did not observe an increase in glucose uptake.[5][6]

  • Experimental Conditions: Factors such as cell density, passage number, and subtle variations in media composition can influence the metabolic state of the cells and their response to this compound.

Q5: I treated my cancer cells with this compound but did not observe a significant decrease in proliferation. Is the compound inactive?

Not necessarily. The effect of PKM2 activation on cell proliferation is known to be context-dependent. Under standard (normoxic) cell culture conditions, PKM2 activators often have minimal to no effect on the proliferation of many cancer cell lines.[4] However, under certain conditions, such as hypoxia (1% O₂), the anti-proliferative effects of PKM2 activation become more apparent.[4] This suggests that the metabolic reprogramming induced by this compound is more critical for cell survival under specific metabolic stresses.

Q6: Are there any known off-target effects of this compound?

This compound is described as a highly specific activator of PKM2, with little to no activity against other pyruvate kinase isoforms such as PKM1, PKL, and PKR. However, as with any small molecule inhibitor, the potential for off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is always advisable to include appropriate controls in your experiments, such as using a structurally related but inactive analog if available, and to use the lowest effective concentration of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in cell culture medium - Poor solubility of the final concentration.- Use of old or hydrated DMSO for stock solution.- Ensure the final DMSO concentration in the medium is low (typically <0.5%) to maintain solubility.- Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.[1]- Briefly sonicate the stock solution to ensure complete dissolution before diluting in medium.
Inconsistent results between experiments - Variability in cell passage number or density.- Inconsistent incubation times with this compound.- Freeze-thaw cycles of this compound stock solution.- Use cells within a consistent and narrow range of passage numbers.- Seed cells at a consistent density for all experiments.- Standardize the duration of this compound treatment.- Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles.[1]
No observable effect on PKM2 activity in cell lysate - Insufficient concentration of this compound.- Presence of inhibitory factors in the lysate.- Inactive this compound.- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Pervanadate treatment of cells can inhibit PKM2 activity; this compound has been shown to overcome this inhibition.[3]- Verify the integrity of your this compound stock. If in doubt, purchase a fresh batch from a reputable supplier.
Unexpected cellular toxicity - High concentration of this compound.- High concentration of DMSO in the final culture medium.- Determine the optimal, non-toxic concentration of this compound for your specific cell line using a viability assay.- Ensure the final concentration of DMSO in your experiments is at a non-toxic level (typically below 0.5%).

Experimental Protocols

Protocol 1: In Vitro PKM2 Activity Assay

This protocol is a general guideline for measuring the effect of this compound on PKM2 activity in a cell-free system.

  • Reagents:

    • Recombinant human PKM2 protein

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (B83284) (ADP)

    • Lactate dehydrogenase (LDH)

    • NADH

    • This compound dissolved in DMSO

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ADP, NADH, and LDH.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

    • Add recombinant PKM2 protein to the mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding PEP.

    • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the pyruvate kinase activity.

    • Calculate the AC₅₀ (half-maximal activation concentration) of this compound from the dose-response curve.

Protocol 2: Cellular Proliferation Assay under Hypoxia

This protocol outlines a method to assess the effect of this compound on cancer cell proliferation under hypoxic conditions.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • The following day, treat the cells with a serial dilution of this compound or DMSO (vehicle control).

  • Hypoxic Incubation:

    • Place the plate in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for 48-72 hours.

  • Viability Assessment:

    • After the incubation period, assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo assay.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control and generate a dose-response curve to determine the effect of this compound on cell proliferation under hypoxia.

Visualizations

PKM2_Activation_Pathway This compound Mechanism of Action PKM2_dimer Inactive PKM2 (Dimer) PKM2_tetramer Active PKM2 (Tetramer) PKM2_dimer->PKM2_tetramer Promotes Tetramerization Biosynthesis Anabolic Pathways (e.g., Serine Synthesis) PKM2_dimer->Biosynthesis Shunts Intermediates PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PKM2_tetramer->Pyruvate This compound This compound This compound->PKM2_dimer Allosteric Activation PEP->Pyruvate Catalyzes Conversion Glycolysis Glycolysis Glycolysis->PKM2_dimer Upregulated in Cancer Cells

Caption: this compound promotes the active tetrameric form of PKM2.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results Start Inconsistent Experimental Results Check_Compound Verify this compound Stock (Fresh, Proper Storage) Start->Check_Compound Check_Cells Standardize Cell Culture (Passage, Density) Start->Check_Cells Check_Protocol Review Experimental Protocol (Incubation Time, Concentrations) Start->Check_Protocol Solubility_Issue Check for Precipitation Check_Compound->Solubility_Issue Consistent_Results Consistent Results Check_Compound->Consistent_Results Check_Cells->Consistent_Results Run_Controls Include Positive/Negative Controls Check_Protocol->Run_Controls Check_Protocol->Consistent_Results Solubility_Issue->Consistent_Results Run_Controls->Consistent_Results

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Refining ML202 (ML204) Treatment Duration in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML202 (also known as ML204), a potent inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. This guide focuses on optimizing treatment duration in various cell-based assays to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (ML204)?

A1: this compound (ML204) is a selective inhibitor of TRPC4 and TRPC5, which are non-selective cation channels permeable to Ca²⁺. These channels are typically activated downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC) signaling. By blocking these channels, this compound (ML204) prevents the influx of cations, thereby modulating intracellular calcium levels and downstream cellular processes.

Q2: What is the difference between this compound and ML204?

A2: this compound and ML204 refer to the same chemical compound. The designation ML204 is more commonly found in primary scientific literature and probe reports from the NIH Molecular Libraries Program. For consistency, this guide will primarily use ML204.

Q3: What is a typical starting concentration and treatment duration for ML204 in cell assays?

A3: A common starting point for ML204 concentration is around its IC50 value, which is approximately 1 µM for TRPC4 in fluorescent-based assays and 2.6 µM in electrophysiological assays.[1] Treatment duration is highly dependent on the specific assay and the biological question. For short-term signaling studies, incubation for minutes to a few hours may be sufficient. For cytotoxicity or proliferation assays, longer durations of 24, 48, or 72 hours are often necessary.[2] It is crucial to perform a time-course experiment to determine the optimal duration for your specific cell line and endpoint.

Q4: Can ML204 affect cell viability?

A4: While ML204 is designed to be a specific channel inhibitor, like any small molecule, it can exhibit off-target effects or induce cytotoxicity at high concentrations or with prolonged exposure. It is essential to determine the cytotoxic profile of ML204 in your specific cell line using a viability assay (e.g., MTT, resazurin (B115843), or ATP-based assays) across a range of concentrations and time points.

Q5: What solvents should be used to dissolve and dilute ML204?

A5: ML204 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells. - Inconsistent cell seeding.- Edge effects in the microplate.- Inconsistent ML204 concentration.- Ensure a homogeneous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.- Prepare a master mix of ML204-containing media to add to all relevant wells.
No observable effect of ML204 treatment. - ML204 concentration is too low.- Treatment duration is too short.- The cell line does not express functional TRPC4/TRPC5 channels.- ML204 has degraded.- Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the appropriate treatment window.- Verify TRPC4/TRPC5 expression in your cell line via qPCR or Western blot.- Prepare fresh ML204 solutions from a properly stored stock.
Unexpected cytotoxicity observed. - ML204 concentration is too high.- Prolonged treatment duration is toxic to the cells.- The cell line is particularly sensitive to TRPC4/TRPC5 inhibition.- Lower the concentration of ML204.- Reduce the treatment duration based on time-course data.- Perform a thorough literature search on your cell line's characteristics or consider using a different cell model.
Inconsistent results across different experiments. - Variation in cell passage number.- Differences in cell confluence at the time of treatment.- Inconsistent incubation conditions.- Use cells within a consistent and low passage number range.- Seed cells to ensure they are in the exponential growth phase and at a consistent confluence at the start of treatment.- Maintain consistent incubator conditions (temperature, CO₂, humidity).

Data Presentation: Refining ML204 Treatment Duration

Optimizing the duration of ML204 treatment is critical for observing the desired biological effect without inducing unwanted cytotoxicity. Below are illustrative tables demonstrating how to present data from time-course and dose-response experiments.

Table 1: Time-Dependent Effect of ML204 on Cell Viability

Treatment DurationCell Viability (% of Vehicle Control)
12 hours 98 ± 4.5%
24 hours 95 ± 5.2%
48 hours 85 ± 6.1%
72 hours 70 ± 7.3%
Data are presented as mean ± standard deviation for a hypothetical experiment with 10 µM ML204.

Table 2: Dose-Response of ML204 at Different Time Points

ML204 Concentration (µM)% Inhibition of Ca²⁺ Influx (1-hour treatment)% Cell Viability (48-hour treatment)
0.1 15 ± 3.1%100 ± 4.8%
1 52 ± 4.5%98 ± 5.1%
10 92 ± 3.8%85 ± 6.1%
20 98 ± 2.9%65 ± 8.2%
Illustrative data presented as mean ± standard deviation.

Experimental Protocols

Protocol: Determining the Optimal Treatment Duration Using a Resazurin-Based Viability Assay

This protocol outlines a general procedure to assess the time-dependent effects of ML204 on cell viability.

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue).

    • Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • ML204 Treatment:

    • Prepare a 2X working solution of ML204 in culture medium from a DMSO stock. Also, prepare a 2X vehicle control with the same final DMSO concentration.

    • Remove 100 µL of media from each well and add 100 µL of the 2X ML204 working solution or vehicle control to the appropriate wells.

    • Incubate the plates for the desired time points (e.g., 12, 24, 48, and 72 hours).

  • Resazurin Assay:

    • At the end of each time point, add 20 µL of resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Calculate the percentage of cell viability for each ML204-treated well relative to the vehicle control wells.

    • Plot cell viability as a function of treatment duration.

Mandatory Visualizations

TRPC4/TRPC5 Signaling Pathway and ML204 Inhibition

TRPC4_5_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR 1. Binds G_protein Gq/11 GPCR->G_protein 2. Activates PLC PLC PIP2 PIP2 PLC->PIP2 4. Cleaves TRPC4_5 TRPC4/TRPC5 Channel Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx 6. Opens IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC 3. Activates IP3->TRPC4_5 5. Activates DAG->TRPC4_5 Downstream Downstream Cellular Effects Ca_influx->Downstream 7. Triggers ML204 ML204 ML204->TRPC4_5 Inhibits

Caption: GPCR-mediated activation of TRPC4/5 and inhibition by ML204.

Experimental Workflow for Optimizing ML204 Treatment Duration

Treatment_Optimization_Workflow start Start: Define Cell Line and Assay Endpoint seed_cells Seed Cells in 96-Well Plate start->seed_cells prepare_ml204 Prepare ML204 Dilutions and Vehicle Control seed_cells->prepare_ml204 treat_cells Treat Cells for Multiple Durations (e.g., 12, 24, 48, 72h) prepare_ml204->treat_cells perform_assay Perform Viability Assay (e.g., Resazurin) treat_cells->perform_assay analyze_data Analyze Data: Plot Viability vs. Time perform_assay->analyze_data decision Is there a significant time-dependent effect on viability? analyze_data->decision select_duration Select Optimal Duration (Maximizes desired effect, minimizes cytotoxicity) decision->select_duration Yes further_optimization Further Optimize: Concentration-Response at Selected Duration decision->further_optimization No select_duration->further_optimization end End: Optimized Protocol further_optimization->end

Caption: Workflow for determining optimal ML204 treatment duration.

References

challenges in replicating studies with ML202

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML202. This resource is designed to assist researchers, scientists, and drug development professionals in successfully replicating studies and troubleshooting common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its mechanism of action? This compound is a selective small molecule inhibitor of Kinase X, a key enzyme in the pro-survival signaling pathway often dysregulated in certain cancers. By inhibiting Kinase X, this compound is designed to induce apoptosis in cancer cells.
What is the recommended solvent and storage condition for this compound? This compound is soluble in DMSO at up to 10 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
What is the purity of the supplied this compound? The purity of each batch of this compound is >98% as determined by HPLC. A certificate of analysis is provided with each shipment.
Can this compound be used in in vivo studies? Yes, this compound has been formulated for in vivo use in preclinical models. Please refer to the specific in vivo protocol for formulation details.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays

Problem: I am observing high variability in my cell viability or apoptosis assays with this compound between experiments.

Possible Causes and Solutions:

  • Cell Line Authenticity and Passage Number: Genetic drift can occur in cell lines over time, leading to altered responses to treatments.[1]

    • Solution: Ensure you are using a validated, low-passage cell line from a reputable cell bank. Regularly perform cell line authentication.

  • Reagent Stability: Improper storage or handling of this compound can lead to degradation.

    • Solution: Aliquot this compound stock solutions to avoid multiple freeze-thaw cycles. Protect from light.

  • Assay Conditions: Minor variations in cell seeding density, incubation times, or reagent concentrations can significantly impact results.[2]

    • Solution: Strictly adhere to the standardized protocol. Use automated liquid handlers for precise reagent addition if available.

  • Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with the this compound mechanism of action.

    • Solution: Test and qualify new lots of FBS before use in critical experiments. Consider using serum-free media if your cell line permits.

Experimental Workflow for a Cell Viability Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_this compound Prepare this compound serial dilutions incubate_24h->prepare_this compound add_this compound Add this compound to cells prepare_this compound->add_this compound incubate_48h Incubate for 48h add_this compound->incubate_48h add_viability_reagent Add cell viability reagent (e.g., MTT) incubate_48h->add_viability_reagent incubate_readout Incubate for 2-4h add_viability_reagent->incubate_readout read_plate Read absorbance on plate reader incubate_readout->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical cell viability assay with this compound.

Lack of In Vivo Efficacy

Problem: this compound does not show the expected anti-tumor effect in our mouse xenograft model.

Possible Causes and Solutions:

  • Formulation and Administration: The formulation may not be optimal for bioavailability, or the administration route may be incorrect.

    • Solution: Follow the recommended formulation protocol precisely. Ensure proper training on the specified administration technique (e.g., oral gavage, intraperitoneal injection).

  • Tumor Model Variability: The growth kinetics of tumors can vary, impacting the window for therapeutic intervention.[3]

    • Solution: Closely monitor tumor growth and initiate treatment at the recommended tumor volume. Use a sufficient number of animals to account for biological variability.

  • Metabolism and Pharmacokinetics: The half-life of this compound in the animal model may be shorter than anticipated.

    • Solution: If possible, perform pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue over time. Adjust dosing frequency if necessary.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Standard Deviation (nM)
HCT116Colon Carcinoma15.22.1
A549Lung Carcinoma55.86.3
MCF7Breast Adenocarcinoma28.43.5
PC3Prostate Adenocarcinoma120.115.7

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)p-value
Vehicle Control-0-
This compound1045<0.05
This compound2578<0.01

Experimental Protocols

Protocol 1: Western Blot Analysis of Kinase X Phosphorylation
  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Kinase X and total Kinase X overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Signaling Pathway of this compound Action

signaling_pathway cluster_pathway Pro-Survival Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR KinaseX Kinase X GFR->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation This compound This compound This compound->KinaseX

Caption: this compound inhibits the pro-survival signal from Kinase X.

References

Technical Support Center: Mitigating ML202-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate cytotoxicity potentially induced by ML202, a selective inhibitor of TRPC4 and TRPC5 channels. Given that the specific mechanisms of this compound-induced cytotoxicity are not extensively documented, this guide offers a systematic approach to help you characterize and manage this issue in your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets Transient Receptor Potential Canonical 4 (TRPC4) and TRPC5 ion channels. These channels are non-selective cation channels involved in various physiological processes. This compound is used in research to probe the functions of TRPC4 and TRPC5 channels.

Q2: Why might I be observing cytotoxicity with this compound treatment?

A2: Cytotoxicity from a small molecule inhibitor like this compound can arise from two main sources:

  • On-target effects: The inhibition of TRPC4 and/or TRPC5 channels may disrupt essential cellular processes in your specific cell type, leading to cell death. While these are the intended targets, their inhibition might be detrimental to certain cells.

  • Off-target effects: this compound may interact with other proteins or cellular components in an unintended manner, leading to toxicity that is independent of TRPC4/TRPC5 inhibition. Off-target effects are a common cause of cytotoxicity for many small molecule inhibitors.

Q3: Is cytotoxicity a known issue with other TRPC4/5 channel modulators?

A3: Yes, other molecules that modulate TRPC4/5 channels have been associated with cytotoxicity. For instance, the TRPC4/5 activator, (-)-Englerin A, has potent cytotoxic effects on certain cancer cells, and this effect is dependent on TRPC4 activity. Interestingly, this cytotoxicity can be blocked by the TRPC1/4/5 inhibitor Pico145, suggesting a direct link between channel modulation and cell viability. This raises the possibility that inhibition of these channels by this compound could also, in some contexts, lead to cytotoxicity.

Troubleshooting Guide: Investigating and Mitigating this compound-Induced Cytotoxicity

This guide will walk you through a step-by-step process to understand the nature of the cytotoxicity you are observing and to explore potential mitigation strategies.

Step 1: Confirm and Characterize the Cytotoxicity

The first step is to confirm that this compound is indeed causing the observed cell death and to characterize the nature of this effect.

1.1. Dose-Response and Time-Course Analysis

  • Objective: To determine the concentration range and time frame over which this compound is cytotoxic.

  • Recommendation: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) with a range of this compound concentrations and measure viability at different time points (e.g., 24, 48, 72 hours).

ParameterExperimental Detail
Cell Type Your specific cell line of interest
This compound Concentrations A log-fold dilution series (e.g., 0.1, 1, 10, 25, 50, 100 µM)
Time Points 24, 48, and 72 hours
Assay MTT, MTS, or a luminescent-based viability assay

1.2. Determine the Mode of Cell Death

  • Objective: To understand whether this compound is inducing apoptosis or another form of cell death.

  • Recommendation: Use assays to detect markers of apoptosis, such as caspase activation or Annexin V staining.

AssayPurpose
Caspase-Glo® 3/7 Assay To measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Annexin V/Propidium Iodide (PI) Staining To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Step 2: Investigate the Mechanism of Cytotoxicity

Once you have confirmed and characterized the cytotoxicity, the next step is to investigate its underlying cause.

2.1. On-Target vs. Off-Target Effects

  • Objective: To determine if the cytotoxicity is mediated by the inhibition of TRPC4/TRPC5.

  • Recommendation:

    • Rescue Experiments: If the downstream signaling pathways of TRPC4/5 in your cells are known, attempt to rescue the cells by modulating these pathways.

    • Use a Structurally Unrelated Inhibitor: Test another TRPC4/5 inhibitor with a different chemical scaffold (e.g., Pico145, HC-070). If both compounds induce similar cytotoxicity, it is more likely to be an on-target effect.

CompoundTarget(s)Reported IC50
This compound TRPC4/5~1 µM (TRPC4)
Pico145 (HC-608) TRPC1/4/50.35 nM (TRPC4), 1.3 nM (TRPC5)
HC-070 TRPC4/546 nM (hTRPC4), 9.3 nM (hTRPC5)

2.2. Assess for Common Mechanisms of Drug-Induced Toxicity

  • Objective: To explore whether this compound is inducing common cellular stress pathways.

  • Recommendation:

    • Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.

    • Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential using a dye such as TMRE or JC-1.

Step 3: Implement Mitigation Strategies

Based on your findings from the previous steps, you can now implement targeted strategies to reduce this compound-induced cytotoxicity.

3.1. General Strategies

  • Use the Lowest Effective Concentration: Based on your dose-response curves, use the lowest concentration of this compound that achieves the desired biological effect on TRPC4/5 without causing significant cell death.

  • Optimize Experimental Conditions: Ensure that your cell culture conditions are optimal and that the solvent for this compound (e.g., DMSO) is used at a non-toxic concentration (typically <0.1%).

3.2. Targeted Mitigation Approaches

  • If Apoptosis is Confirmed:

    • Caspase Inhibitors: Co-treat your cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block the apoptotic cascade.

  • If Oxidative Stress is Detected:

    • Antioxidants: Co-treat your cells with an antioxidant, such as N-acetylcysteine (NAC), to scavenge ROS.

Mitigation StrategyAgentTypical Working Concentration
Apoptosis Inhibition Z-VAD-FMK20-50 µM
Oxidative Stress Reduction N-acetylcysteine (NAC)1-5 mM

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and/or other inhibitors) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure the luminescence using a microplate reader.

  • Data Analysis: An increase in luminescence indicates the activation of caspases 3 and 7.

Visualizations

experimental_workflow cluster_0 Step 1: Characterize Cytotoxicity cluster_1 Step 2: Investigate Mechanism cluster_2 Step 3: Mitigate Cytotoxicity start Observe Cytotoxicity dose_response Dose-Response & Time-Course Analysis start->dose_response mode_of_death Determine Mode of Death (Apoptosis vs. Necrosis) dose_response->mode_of_death on_off_target On-Target vs. Off-Target (Use alternative inhibitor) mode_of_death->on_off_target stress_pathways Assess Stress Pathways (Oxidative Stress, etc.) on_off_target->stress_pathways optimize_conc Use Lowest Effective Conc. stress_pathways->optimize_conc targeted_mitigation Targeted Mitigation (Caspase Inhibitors, Antioxidants) optimize_conc->targeted_mitigation

Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.

signaling_pathways cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound TRPC4_5 TRPC4/5 Inhibition This compound->TRPC4_5 Off_Target Unknown Off-Target(s) This compound->Off_Target Ca_influx Altered Ca2+ Influx TRPC4_5->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream Apoptosis_On Apoptosis Downstream->Apoptosis_On Oxidative_Stress Oxidative Stress Off_Target->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Apoptosis_Off Apoptosis Mito_Dysfunction->Apoptosis_Off

Caption: Potential signaling pathways of this compound-induced cytotoxicity.

Technical Support Center: Optimization of Assays for G Protein-Gated Inwardly Rectifying K+ (GIRK) Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with modulators of G protein-gated inwardly rectifying potassium (GIRK) channels. While the initial query mentioned ML202, a known activator of pyruvate (B1213749) kinase M2 (PKM2)[1][2], this guide will focus on the more extensively characterized "ML" series of GIRK channel modulators, such as ML297, to provide a comprehensive resource for this class of compounds.

General Information

GIRK channels are crucial regulators of cellular excitability in various tissues, including the brain and heart.[3][4][5][6] They are activated by G protein-coupled receptors (GPCRs) and play a significant role in neuronal signaling and cardiac rhythm.[3][4][6][7] The "ML" series of compounds, developed through the Molecular Libraries Program, includes potent and selective modulators of these channels, making them valuable research tools.[7][8][9]

Note on Compound Nomenclature: The "ML" designation is used for numerous compounds from the Molecular Libraries Program that target different proteins. It is crucial to verify the specific target of the "ML" compound you are working with. For instance, this compound is a potent activator of pyruvate kinase M2 (PKM2)[1][2], while ML297 is a well-characterized activator of GIRK channels.[7][8][9] This guide focuses on assays related to GIRK channel modulators like ML297.

Signaling Pathway

GIRK channels are activated downstream of Gi/o-coupled GPCRs. Ligand binding to the GPCR facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. The liberated Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the efflux of K+ ions. This hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential.

GIRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Neurotransmitter) GPCR Gαi/o-coupled Receptor (GPCR) Ligand->GPCR 1. Binding G_protein Gαi/oβγ (Inactive) GPCR->G_protein 2. Activation GIRK GIRK Channel (Closed) GIRK_open GIRK Channel (Open) GIRK->GIRK_open 5. Opening K_ion K+ GIRK_open->K_ion 6. K+ Efflux G_alpha Gαi/o-GTP G_protein->G_alpha 3. Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma 3. Dissociation G_beta_gamma->GIRK 4. Binding Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization 7. Effect

Figure 1: GIRK Channel Activation Pathway.

Experimental Workflow

A common method for measuring GIRK channel activity is a fluorescence-based assay using membrane potential-sensitive dyes.[3][4][10] This assay provides a high-throughput-compatible method for screening channel modulators.

Experimental_Workflow start Start plate_cells Plate cells expressing GIRK channels in a 96-well plate start->plate_cells incubate_cells Incubate cells (e.g., 3-4 days) plate_cells->incubate_cells wash_cells Wash cells with buffer solution incubate_cells->wash_cells load_dye Load cells with membrane potential-sensitive dye wash_cells->load_dye incubate_dye Incubate with dye (e.g., 40 min at 37°C) load_dye->incubate_dye add_compounds Add test compounds (e.g., ML297) and controls incubate_dye->add_compounds incubate_compounds Incubate with compounds (e.g., 5 min) add_compounds->incubate_compounds measure_baseline Measure baseline fluorescence in a plate reader incubate_compounds->measure_baseline add_agonist Inject GPCR agonist (e.g., somatostatin) measure_baseline->add_agonist measure_kinetics Measure fluorescence kinetics over time add_agonist->measure_kinetics analyze_data Analyze data and calculate Z'-factor measure_kinetics->analyze_data end End analyze_data->end

Figure 2: Fluorescent Assay Workflow.

Frequently Asked Questions (FAQs)

Q1: What cell lines are suitable for studying ML297 activity?

A1: Cell lines endogenously expressing GIRK channels and the appropriate GPCRs, such as the AtT20 pituitary cell line, are commonly used.[3][6] Alternatively, you can use cell lines like HEK293 or CHO that have been engineered to exogenously express the desired GIRK channel subunits (e.g., GIRK1/GIRK2) and a specific GPCR.[3]

Q2: What are the key reagents for a fluorescence-based GIRK assay?

A2: The key reagents include:

  • A suitable cell line expressing GIRK channels and a corresponding GPCR.

  • A membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3) or HLB 021-152).[3][4]

  • A GPCR agonist to activate the channels (e.g., somatostatin (B550006) for AtT20 cells).[3][11]

  • Your test compound (e.g., ML297).

  • Control compounds, including a known GIRK channel blocker (e.g., tertiapin-Q) and a vehicle control.[3][6]

Q3: How does the fluorescent dye report on GIRK channel activity?

A3: Membrane potential-sensitive dyes, like oxonol dyes, are lipophilic and negatively charged. They enter depolarized cells and bind to intracellular proteins, resulting in increased fluorescence. When GIRK channels are activated, K+ ions flow out of the cell, causing hyperpolarization. This change in membrane potential drives the negatively charged dye out of the cell, leading to a decrease in the fluorescent signal.[3][4]

Q4: What is a Z'-factor and why is it important?

A4: The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for screening.[12] It is calculated based on the means and standard deviations of your positive and negative controls and gives you confidence in your ability to distinguish between hits and non-hits.

Troubleshooting Guide

Troubleshooting_Workflow start Problem with Assay check_controls Are controls (positive/negative) behaving as expected? start->check_controls check_cells Are cells healthy and at the correct confluency? check_controls->check_cells Yes solution_controls Optimize agonist and control concentrations. Verify GPCR and channel expression. check_controls->solution_controls No check_reagents Are all reagents (dye, agonist, compounds) prepared correctly and not expired? check_cells->check_reagents Yes solution_cells Optimize cell seeding density and culture conditions. Check for contamination. check_cells->solution_cells No check_instrument Are plate reader settings (wavelengths, injection parameters) correct? check_reagents->check_instrument Yes solution_reagents Prepare fresh reagents. Verify concentrations. check_reagents->solution_reagents No solution_instrument Consult instrument manual and literature for optimal settings. check_instrument->solution_instrument No end Assay Optimized check_instrument->end Yes solution_controls->check_controls solution_cells->check_cells solution_reagents->check_reagents solution_instrument->check_instrument

References

Validation & Comparative

A Comparative Guide to ML202: Validating its Effects on Pyruvate Kinase M2 (PKM2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML202, a potent small-molecule activator of Pyruvate (B1213749) Kinase M2 (PKM2), with other alternative modulators. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the critical signaling pathways and experimental workflows involved in its validation.

Introduction to PKM2: A Key Regulator of Cancer Metabolism

Pyruvate Kinase M2 (PKM2) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concurrent generation of ATP. Unlike its constitutively active isoform, PKM1, which is found in most differentiated tissues, PKM2 is predominantly expressed in embryonic and cancer cells.

PKM2's unique role in cancer metabolism stems from its ability to switch between two conformational states:

  • A highly active tetramer: This form vigorously promotes the glycolytic pathway, leading to high ATP production (catabolism).

  • A less active dimer/monomer: This state slows down the conversion of PEP to pyruvate, causing an accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce the nucleotides, amino acids, and lipids necessary for rapid cell proliferation.

In many cancer cells, the dimeric form of PKM2 is dominant, a phenomenon central to the "Warburg effect," where cells favor aerobic glycolysis over oxidative phosphorylation. Beyond this metabolic role, dimeric PKM2 can also translocate to the nucleus, where it acts as a protein kinase and a transcriptional co-activator for oncogenes like HIF-1α and c-Myc, further promoting tumor growth and survival.[1][2] This dual function makes PKM2 an attractive therapeutic target. Small-molecule activators that stabilize the active tetrameric form, such as this compound, aim to reverse the Warburg effect and inhibit tumor growth.[3]

This compound and Alternative PKM2 Modulators: A Performance Comparison

This compound is a potent and selective allosteric activator of PKM2.[4] It functions by binding to the dimer-dimer interface of the enzyme, stabilizing the highly active tetrameric conformation.[5] This action effectively mimics the function of the PKM1 isoform, forcing cancer cells away from an anabolic state towards a more catabolic one. Its performance can be benchmarked against other well-characterized PKM2 activators and inhibitors.

The following table summarizes the biochemical potency of this compound and other common PKM2 modulators. The half-maximal activation concentration (AC50) or half-maximal inhibitory concentration (IC50) are standard metrics used to quantify the efficacy of these compounds in biochemical assays.

CompoundClassMechanism of ActionPotency (AC50 / IC50)Selectivity Notes
This compound ActivatorAllosteric; Stabilizes tetramer~73 nMSelective over PKM1, PKL, PKR[4]
TEPP-46 (ML265) ActivatorAllosteric; Stabilizes tetramer92 nM[2][5]Selective over PKM1, PKL, PKR[5]
DASA-58 ActivatorAllosteric; Stabilizes tetramer38 nMSelective over PKM1[3]
Mitapivat (AG-348) ActivatorAllosteric; Stabilizes tetramerNot specified for PKM2Activates both PKR and PKM2[6]
Shikonin InhibitorSpecific PKM2 inhibitionIC50: 5.7 - 6.3 µM (cellular)Specific for PKM2 over PKM1 and PKL
Compound 3k InhibitorPKM2 InhibitionIC50: 2.95 µM4-5 fold more selective for PKM2 over PKM1

Note: The reported potency for this compound is an IC50 value, which is an atypical metric for an activator. It is interpreted here as a measure of activation potency (AC50). TEPP-46 (ML265) was developed as a follow-on compound to this compound with improved in vivo properties.[5]

Experimental Protocols for Validation

The effects of compounds like this compound on PKM2 activity are primarily validated using enzyme-coupled assays. The two most common methods are the Lactate (B86563) Dehydrogenase (LDH)-coupled assay and the Kinase-Glo® luminescent assay.

This is a continuous kinetic assay that indirectly measures pyruvate production by coupling it to the activity of lactate dehydrogenase (LDH).

  • Principle: PKM2 produces pyruvate from PEP. In the presence of excess LDH and NADH, the pyruvate is immediately converted to lactate, a reaction that oxidizes NADH to NAD+. The rate of PKM2 activity is directly proportional to the rate of decrease in NADH absorbance at 340 nm.

  • Key Reagents:

    • Assay Buffer: Typically Tris-HCl buffer (pH 7.5) containing KCl and MgCl₂.

    • Substrates: Phosphoenolpyruvate (PEP) and Adenosine Diphosphate (ADP).

    • Coupling Enzyme/Cofactor: Lactate Dehydrogenase (LDH) and β-Nicotinamide adenine (B156593) dinucleotide (NADH).

    • Enzyme: Purified recombinant human PKM2.

    • Test Compound: this compound or other modulators dissolved in DMSO.

  • Procedure Outline:

    • Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, NADH, LDH, ADP, and the test compound at various concentrations.

    • Initiate the reaction by adding PEP.

    • Immediately measure the absorbance at 340 nm kinetically over a period of 20-30 minutes using a microplate reader.

    • The rate of reaction (decrease in A340/min) is calculated. Activators like this compound will increase this rate, while inhibitors will decrease it.

This is an endpoint assay that measures the amount of ATP produced by the PKM2 reaction.

  • Principle: The PKM2 reaction (PEP + ADP → Pyruvate + ATP) is allowed to proceed for a set time. The reaction is then stopped, and the amount of ATP produced is quantified using the Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin (B1168401). In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the ATP concentration.

  • Key Reagents:

    • Assay Buffer: Similar to the LDH-coupled assay.

    • Substrates: PEP and ADP.

    • Enzyme: Purified recombinant human PKM2.

    • Test Compound: this compound or other modulators.

    • Detection Reagent: Kinase-Glo® Reagent.

  • Procedure Outline:

    • Set up the PKM2 reaction in a 96-well white opaque plate with assay buffer, substrates (PEP, ADP), PKM2 enzyme, and the test compound.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow ATP production.

    • Add an equal volume of Kinase-Glo® reagent to each well to stop the enzymatic reaction and initiate the luminescence reaction.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer. An increased signal relative to the control indicates PKM2 activation.

Mandatory Visualizations

PKM2_Equilibrium cluster_0 Less Active State (Pro-Anabolic) cluster_1 Highly Active State (Catabolic) Dimer PKM2 Dimer Nucleus Nuclear Functions (Gene Transcription) Dimer->Nucleus Translocation Tetramer PKM2 Tetramer Dimer->Tetramer Activation (this compound, TEPP-46, FBP) Tetramer->Dimer Inhibition (p-Tyr binding, Shikonin)

Caption: Allosteric activators like this compound shift the equilibrium towards the active tetramer.

LDH_Assay_Workflow start Start: Prepare Reagents plate Add Buffer, NADH, LDH, ADP, and this compound to 96-well plate start->plate initiate Initiate reaction by adding PEP plate->initiate read Measure Absorbance at 340 nm (Kinetic Read) initiate->read analyze Analyze Data: Calculate slope (ΔA340/min) read->analyze end End: Determine AC50 analyze->end

Caption: Workflow for determining PKM2 activity using the LDH-coupled spectrophotometric method.

PKM2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glycolysis Glycolytic Intermediates PKM2_Dimer PKM2 Dimer (Low Activity) Glycolysis->PKM2_Dimer Slows Glycolysis PKM2_Dimer->Glycolysis -> Anabolism PKM2_Tetramer PKM2 Tetramer (High Activity) PKM2_Dimer->PKM2_Tetramer PKM2_Nuclear Nuclear PKM2 (as Protein Kinase) PKM2_Dimer->PKM2_Nuclear Translocates Pyruvate Pyruvate PKM2_Tetramer->Pyruvate PEP -> Pyruvate Lactate Lactate Pyruvate->Lactate Warburg Effect HIF1a HIF-1α PKM2_Nuclear->HIF1a Co-activates STAT3 STAT3 PKM2_Nuclear->STAT3 Phosphorylates BetaCatenin β-catenin PKM2_Nuclear->BetaCatenin Co-activates Gene Oncogenic Gene Expression HIF1a->Gene STAT3->Gene BetaCatenin->Gene This compound This compound This compound->PKM2_Tetramer Activates EGFR EGFR/RTK Signaling EGFR->PKM2_Dimer Favors Dimer

Caption: PKM2's dual role in cytoplasmic metabolism and nuclear gene regulation.

Cellular Effects of PKM2 Activation

Activating PKM2 with molecules like this compound is intended to revert the metabolic phenotype of cancer cells to a state resembling that of normal, differentiated cells. However, the observed cellular effects can be complex.

  • Metabolic Reprogramming: The primary hypothesis is that forcing PKM2 into its tetrameric state will increase the glycolytic flux towards pyruvate and subsequent oxidative phosphorylation, thereby reducing the availability of anabolic precursors and starving the cancer cell of building blocks.

  • Lactate Production: The effect on lactate production is debated. Some studies show that PKM2 activation with DASA-58 decreases lactate secretion, consistent with reversing the Warburg effect.[3] Conversely, other studies using TEPP-46 and DASA-58 have reported an increase in lactate production, suggesting that under certain conditions, accelerating the final step of glycolysis can overwhelm the capacity of mitochondria to process pyruvate, leading to its conversion to lactate. This highlights that the metabolic outcome can be cell-type and context-dependent.

  • Cell Proliferation and Tumor Growth: Despite the conflicting reports on lactate production, multiple studies have demonstrated that potent PKM2 activators like TEPP-46 (a close analog of this compound) can suppress the growth of xenograft tumors in vivo.[3][5] This suggests that the overall effect of forcing a catabolic metabolic state is detrimental to cancer cell proliferation.

  • Nuclear Function: By stabilizing the tetrameric form in the cytoplasm, activators like this compound are expected to reduce the pool of dimeric PKM2 available for nuclear translocation. This would, in turn, decrease its non-metabolic functions as a transcriptional co-activator, reducing the expression of oncogenic genes.

Conclusion

This compound is a potent and selective small-molecule activator of PKM2 that serves as a valuable research tool for validating the therapeutic hypothesis of targeting cancer metabolism. By allosterically stabilizing the active tetrameric form of PKM2, it effectively reverses the enzymatic state that characterizes the Warburg effect. Comparative data shows its potency is in line with other well-established activators like TEPP-46 and DASA-58.

While the precise downstream metabolic consequences, particularly concerning lactate production, may vary between cellular contexts, the overarching effect of PKM2 activation is a shift away from the anabolic metabolism required for proliferation. The ability of PKM2 activators to suppress tumor growth in preclinical models underscores the potential of this therapeutic strategy. Further research using compounds like this compound is crucial for elucidating the complex interplay between PKM2's metabolic and non-metabolic functions and for optimizing the development of next-generation cancer therapeutics.

References

A Comparative Analysis of ML202 and TEPP-46: Potent Activators of Pyruvate Kinase M2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and pharmacokinetic properties of two prominent small-molecule activators of Pyruvate (B1213749) Kinase M2 (PKM2), ML202 and TEPP-46. This analysis is supported by experimental data to facilitate informed decisions in research and development.

Pyruvate Kinase M2 is a key enzyme in cancer metabolism, playing a crucial role in the Warburg effect. Its activation is a promising therapeutic strategy to reprogram cancer cell metabolism. This compound and TEPP-46 have emerged as potent allosteric activators of PKM2, promoting its active tetrameric state. This guide delves into a head-to-head comparison of their performance based on available preclinical data.

Quantitative Performance Analysis

The following tables summarize the key biochemical and pharmacokinetic parameters of this compound and TEPP-46.

Table 1: Biochemical and In Vitro Performance

ParameterThis compoundTEPP-46 (ML265)Reference
Target Pyruvate Kinase M2 (PKM2)Pyruvate Kinase M2 (PKM2)[1][2]
Mechanism of Action Allosteric ActivatorAllosteric Activator[1][2]
Potency (AC₅₀/IC₅₀) IC₅₀ = 73 nMAC₅₀ = 92 nM[1][2]
Selectivity Little to no activity against PKM1, PKL, and PKRLittle to no effect on PKM1, PKL, and PKR[1][3]
Aqueous Solubility (PBS, pH 7.4) 37.4 µg/mL29.6 µg/mL[4]
Plasma Protein Binding (Mouse) 94.6%96.9%[4]
Microsomal Stability (Mouse, % remaining after 30 min) 85%98%[4]
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 0.21.8[4]

Table 2: In Vivo Pharmacokinetics in Mice

ParameterThis compound (10 mg/kg, route not specified)TEPP-46 (10 mg/kg, p.o.)TEPP-46 (10 mg/kg, i.p.)Reference
Cₘₐₓ (µg/mL) Not Available10.17910.854[5]
Tₘₐₓ (h) Not Available0.250.5[5]
AUCᵢₙ𝒻 (hr·µg/mL) Not Available24.35026.994[5]
Oral Bioavailability Not AvailableGoodNot Applicable[5]

Signaling Pathway and Mechanism of Action

Both this compound and TEPP-46 function by promoting the tetramerization of the less active dimeric form of PKM2. This conformational change to the active tetrameric state enhances the enzyme's catalytic activity, driving the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. This effectively reverses the Warburg effect, shunting glucose metabolites towards oxidative phosphorylation and away from anabolic pathways that support rapid cell proliferation.

PKM2_Activation_Pathway cluster_glycolysis Glycolysis cluster_pkm2 PKM2 Regulation cluster_downstream Metabolic Fate Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate Catalysis TCA TCA Cycle & Oxidative Phosphorylation Pyruvate->TCA Energy Production Lactate (B86563) Lactate (Warburg Effect) Pyruvate->Lactate Anabolic Precursors PKM2_dimer PKM2 (inactive dimer) PKM2_tetramer PKM2 (active tetramer) PKM2_dimer->PKM2_tetramer Tetramerization PKM2_tetramer->Pyruvate PKM2_tetramer->PKM2_dimer Dissociation This compound This compound This compound->PKM2_tetramer Promotes TEPP46 TEPP-46 TEPP46->PKM2_tetramer Promotes

Caption: Signaling pathway of PKM2 activation by this compound and TEPP-46.

Experimental Protocols

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH.

Materials:

  • Recombinant human PKM2 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Lactate dehydrogenase (LDH)

  • This compound or TEPP-46 dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the final concentrations of 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.6 mM PEP, 0.9 mM ADP, 0.12 mM NADH, and 8 U/mL LDH.[6]

  • Prepare serial dilutions of this compound or TEPP-46 in DMSO.

  • Add 1 µL of the compound dilution to 9 µL of recombinant human PKM2 solution (50 pg/mL) and incubate for 30 minutes at 25°C.[6]

  • Initiate the reaction by adding 10 µL of the enzyme-compound mixture to 125 µL of the reaction mixture in a microplate well.[6]

  • Immediately measure the decrease in absorbance at 340 nm over 20 minutes using a spectrophotometer. The rate of NADH oxidation is proportional to the PKM2 activity.[6]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the binding of a compound to its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization.

Materials:

  • Cancer cell line expressing PKM2 (e.g., H1299)

  • Cell culture medium and reagents

  • This compound or TEPP-46 dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-PKM2 antibody

  • Loading control antibody (e.g., GAPDH)

Procedure:

  • Culture H1299 cells to ~80% confluency.

  • Treat cells with either DMSO (vehicle control) or the desired concentration of this compound or TEPP-46 for a specified time (e.g., 1 hour) at 37°C.[7]

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble PKM2 in each sample by Western blotting using an anti-PKM2 antibody. Use a loading control to ensure equal protein loading.

  • The temperature at which 50% of the protein denatures (melting temperature, Tm) is determined. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Summary and Conclusion

Both this compound and TEPP-46 are potent and selective activators of PKM2 that effectively promote its active tetrameric form. Based on the available data:

  • Potency: this compound demonstrates slightly higher potency in biochemical assays (IC₅₀ = 73 nM) compared to TEPP-46 (AC₅₀ = 92 nM).[1][2]

  • Solubility and Permeability: this compound exhibits higher aqueous solubility, while TEPP-46 shows significantly better cell permeability in the Caco-2 model, suggesting potentially better absorption.[4]

  • Metabolic Stability: TEPP-46 demonstrates superior metabolic stability in mouse liver microsomes, which may contribute to its favorable in vivo pharmacokinetic profile.[4]

  • In Vivo Profile: TEPP-46 has been more extensively characterized in vivo, showing good oral bioavailability and the ability to reduce tumor size in xenograft models.[5]

References

Independent Verification of ML202's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of ML202, a potent activator of Pyruvate (B1213749) Kinase M2 (PKM2), with other known PKM2 activators. The information is presented to support independent verification and guide future research endeavors.

Pyruvate Kinase M2 (PKM2) is a key enzyme in cellular metabolism, particularly in cancer cells, where it plays a crucial role in the Warburg effect. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. The activation of PKM2 shifts the equilibrium towards the tetrameric form, impacting glycolytic pathways and downstream signaling. This compound has been identified as a potent small molecule activator of PKM2. This guide compares its activity with other well-characterized PKM2 activators: TEPP-46 (ML265), DASA-58, and Mitapivat (AG-348).

Quantitative Comparison of PKM2 Activators

The following table summarizes the reported potency of this compound and its alternatives in activating PKM2. The half-maximal activation concentration (AC50) or effective concentration (EC50) values from both biochemical and cellular assays are presented for a comprehensive comparison.

CompoundBiochemical AC50/IC50 (nM)Cellular AC50/EC50 (µM)
This compound 73 (IC50)[1]Not Reported
TEPP-46 (ML265) 92[2][3]Not Reported
DASA-58 38[4]19.6[5]
Mitapivat (AG-348) Not Reported for PKM2Not Reported for PKM2

PKM2 Signaling Pathway and Activator Mechanism

PKM2 is a central regulator of glycolysis and plays a pivotal role in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect. In this state, cancer cells favor aerobic glycolysis, converting glucose to lactate (B86563) even in the presence of oxygen. This metabolic shift allows for the diversion of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation.[6][7]

The activity of PKM2 is tightly regulated, existing in a dynamic equilibrium between a highly active tetrameric form and a less active dimeric form.[8] Small molecule activators like this compound, TEPP-46, and DASA-58 bind to PKM2 and stabilize the active tetrameric conformation. This activation of PKM2 enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, thereby promoting ATP production and reducing the pool of glycolytic intermediates available for anabolic processes.[8]

Furthermore, the dimeric form of PKM2 can translocate to the nucleus and act as a co-activator for transcription factors such as Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6][9] This interaction promotes the expression of genes involved in glycolysis and angiogenesis, further contributing to the cancerous phenotype.[10] By promoting the tetrameric state, PKM2 activators can sequester PKM2 in the cytoplasm, thereby inhibiting its nuclear functions.

PKM2_Signaling cluster_glycolysis Glycolysis cluster_regulation PKM2 Regulation cluster_nuclear Nuclear Function Glucose Glucose G6P Glucose-6-P Glucose->G6P FBP Fructose-1,6-BP G6P->FBP Biosynthesis Biosynthesis G6P->Biosynthesis Pentose Phosphate Pathway PEP Phosphoenolpyruvate FBP->PEP FBP->Biosynthesis Pyruvate Pyruvate PEP->Pyruvate PKM2 PKM2_dimer PKM2 (Dimer) Less Active Lactate Lactate Pyruvate->Lactate PKM2_tetramer PKM2 (Tetramer) Highly Active PKM2_dimer->PKM2_tetramer Activation (FBP, this compound, etc.) HIF1a HIF-1α PKM2_dimer->HIF1a Co-activation Warburg_Effect Warburg Effect (Aerobic Glycolysis) PKM2_dimer->Warburg_Effect PKM2_tetramer->PKM2_dimer Inhibition (e.g., p-Tyr) Gene_Expression Glycolytic Gene Expression HIF1a->Gene_Expression Gene_Expression->Warburg_Effect

PKM2 signaling pathway and points of intervention by activators.

Experimental Protocols

Accurate assessment of PKM2 activation is crucial for compound evaluation. Two common in vitro methods are the Lactate Dehydrogenase (LDH)-coupled assay and the Kinase-Glo® luminescent assay.

Lactate Dehydrogenase (LDH)-Coupled PKM2 Activity Assay

This spectrophotometric assay continuously measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.[11]

Materials:

  • Recombinant human PKM2 enzyme

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix: Combine PEP, ADP, NADH, and LDH in the assay buffer to the desired final concentrations.

  • Compound addition: Add the test compound or DMSO (vehicle control) to the wells of the 96-well plate.

  • Initiate the reaction: Add the PKM2 enzyme to the master mix and immediately dispense the mixture into the wells containing the test compounds.

  • Kinetic measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 20-30 minutes).

  • Data analysis: Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent activation relative to the vehicle control.

LDH_Assay_Workflow Prepare_Master_Mix Prepare Master Mix (PEP, ADP, NADH, LDH) Initiate_Reaction Add PKM2 to Master Mix & Dispense to Plate Prepare_Master_Mix->Initiate_Reaction Add_Compound Add Test Compound to 96-well plate Add_Compound->Initiate_Reaction Measure_Absorbance Kinetic Measurement (Absorbance at 340nm) Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Reaction Rate & Percent Activation Measure_Absorbance->Analyze_Data

Workflow for the LDH-coupled PKM2 activity assay.

Kinase-Glo® Luminescent PKM2 Activity Assay

This assay measures the amount of ATP remaining in the reaction after the PKM2-catalyzed conversion of PEP and ADP to pyruvate and ATP. The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal proportional to the ATP concentration. A higher luminescent signal indicates lower PKM2 activity (less ATP consumed).[12][13]

Materials:

  • Recombinant human PKM2 enzyme

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer (as recommended by the kit)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • White, opaque 96-well plate

  • Luminometer

Procedure:

  • Set up the kinase reaction: In the wells of a white 96-well plate, combine the assay buffer, PKM2 enzyme, PEP, and the test compound or DMSO (vehicle control).

  • Initiate the reaction: Add ADP to all wells to start the enzymatic reaction.

  • Incubate: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the reaction to proceed.

  • Add Kinase-Glo® reagent: Add an equal volume of the reconstituted Kinase-Glo® reagent to each well.

  • Incubate: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measure luminescence: Read the luminescent signal using a luminometer.

  • Data analysis: A lower luminescent signal corresponds to higher ATP consumption and therefore higher PKM2 activity. Calculate the percent activation relative to the vehicle control.

KinaseGlo_Assay_Workflow Setup_Reaction Set up Kinase Reaction (PKM2, PEP, Compound) Initiate_Reaction Initiate with ADP Setup_Reaction->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Add_KinaseGlo Add Kinase-Glo® Reagent Incubate_Reaction->Add_KinaseGlo Incubate_Luminescence Incubate for Signal Stabilization Add_KinaseGlo->Incubate_Luminescence Measure_Luminescence Measure Luminescence Incubate_Luminescence->Measure_Luminescence Analyze_Data Calculate Percent Activation Measure_Luminescence->Analyze_Data

Workflow for the Kinase-Glo® luminescent PKM2 activity assay.

References

Comparative Efficacy of ML202 Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive analysis of the differential effects of ML202, a potent activator of pyruvate (B1213749) kinase M2 (PKM2), across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.

Abstract

Pyruvate kinase M2 (PKM2) is a critical enzyme in cancer cell metabolism, primarily existing in a low-activity dimeric form that promotes anabolic processes necessary for tumor growth. This compound is a small molecule activator that stabilizes the highly active tetrameric form of PKM2, thereby redirecting glucose metabolism towards energy production and away from biosynthesis. This guide presents a comparative analysis of the effects of this compound on cell viability, metabolic function, and underlying signaling pathways in different cancer cell lines, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a potent and specific allosteric activator of the M2 isoform of human pyruvate kinase (PKM2). It has been identified as a valuable tool for studying the role of PKM2 in cancer metabolism. The activation of PKM2 by this compound is expected to shift the metabolic phenotype of cancer cells from anabolic metabolism, characterized by the Warburg effect, towards a more catabolic state, potentially inhibiting cell proliferation and tumor growth.

Comparative Analysis of this compound's Effects

The efficacy of this compound and other PKM2 activators can vary significantly between different cancer cell lines. This variability is influenced by the specific metabolic wiring and genetic background of each cell line.

Quantitative Data on PKM2 Activator Efficacy

The following table summarizes the activation constant (AC50) of a potent quinolone sulfonamide PKM2 activator (a close analog of this compound) in the A549 lung carcinoma cell line.

Cell LineCompoundAssayAC50 (nM)Reference
A549Quinolone Sulfonamide PKM2 ActivatorPKM2 activity in cell lysate45[1]
Effects on Cellular Metabolism

Activation of PKM2 by small molecules like this compound has been shown to have profound effects on cancer cell metabolism.

Cell LinePKM2 ActivatorEffect on Glucose ConsumptionEffect on Lactate (B86563) ProductionReference
H1299TEPP-46IncreasedIncreased[2]
H1299DASA-58No significant changeDecreased[3][4]

Note: Different PKM2 activators can have varying effects on metabolic flux, highlighting the importance of empirical testing in specific cell models.

Signaling Pathways and Experimental Workflows

PKM2 Signaling Pathway

The activation of PKM2 by this compound influences several key signaling pathways involved in cancer metabolism and cell proliferation. The diagram below illustrates the central role of PKM2 in glycolysis and its regulation, which in turn affects anabolic biosynthesis and lactate production.

PKM2_Signaling cluster_glycolysis Glycolysis cluster_pkm2_regulation PKM2 Regulation cluster_downstream Downstream Effects Glucose Glucose G6P G6P Glucose->G6P FBP FBP G6P->FBP PEP PEP FBP->PEP PKM2 (dimer) PKM2 (dimer) FBP->PKM2 (dimer) Allosteric Activation Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate Catalyzed by PKM2 (tetramer) Lactate Production Lactate Production Pyruvate->Lactate Production TCA Cycle TCA Cycle Pyruvate->TCA Cycle PKM2 (tetramer) PKM2 (tetramer) PKM2 (dimer)->PKM2 (tetramer) Activation Anabolic Metabolism Anabolic Metabolism PKM2 (dimer)->Anabolic Metabolism Promotes This compound This compound This compound->PKM2 (dimer)

PKM2 signaling and the effect of this compound.
Experimental Workflow: Cell-Based PKM2 Activation Assay

The following diagram outlines a general workflow for assessing the activation of PKM2 in a cell-based assay.

Experimental_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat cells with varying concentrations of this compound Incubate_24h->Treat_this compound Incubate_Treatment Incubate for the desired duration Treat_this compound->Incubate_Treatment Lyse_Cells Wash and lyse cells Incubate_Treatment->Lyse_Cells PK_Assay Perform Pyruvate Kinase Activity Assay on lysate Lyse_Cells->PK_Assay Measure_Signal Measure absorbance or fluorescence PK_Assay->Measure_Signal Analyze_Data Analyze data and determine AC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Workflow for PKM2 activation assay.

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Pyruvate Kinase (PK) Activity Assay (Coupled Enzyme Assay)

This assay measures the production of pyruvate, which is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm.

  • Lysate Preparation: Prepare cell lysates from cells treated with this compound or vehicle control.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, phosphoenolpyruvate (B93156) (PEP), ADP, NADH, and lactate dehydrogenase (LDH).

  • Assay Initiation: Add the cell lysate to the reaction mixture to start the reaction.

  • Absorbance Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of NADH oxidation, which is proportional to the PK activity. One unit of PK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute.

Lactate Production Assay
  • Cell Culture and Treatment: Culture cells in the presence of this compound or vehicle control for a specified period.

  • Media Collection: Collect the cell culture medium.

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Data Normalization: Normalize the lactate concentration to the cell number or total protein content.

Conclusion

This compound and other PKM2 activators represent a promising therapeutic strategy for cancers that are dependent on the metabolic flexibility conferred by the dimeric form of PKM2. However, the efficacy of these compounds is highly context-dependent, varying with the specific cancer cell line and its metabolic phenotype. The data and protocols presented in this guide provide a framework for the comparative evaluation of this compound's effects and can aid researchers in designing experiments to explore the potential of PKM2 activation in their specific models of interest. Further studies are warranted to elucidate the precise mechanisms underlying the differential responses to PKM2 activators and to identify predictive biomarkers for their efficacy.

References

A Comparative Analysis of ML202 and Other Glycolysis Modulators for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, performance, and experimental evaluation of key molecules targeting cellular metabolism.

In the landscape of metabolic research and therapeutic development, the modulation of glycolysis has emerged as a critical strategy for targeting a range of diseases, most notably cancer. The heightened glycolytic rate in tumor cells, known as the Warburg effect, presents a key vulnerability. A variety of small molecules have been developed to exploit this dependency by targeting key enzymes in the glycolytic pathway. This guide provides a comparative overview of ML202, a PFKFB3 inhibitor, and other prominent glycolysis modulators, including 2-Deoxy-D-glucose (2-DG), Lonidamine, and Dichloroacetate (B87207) (DCA), alongside other PFKFB3 inhibitors. We present a summary of their performance based on experimental data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Performance Comparison of Glycolysis Modulators

The efficacy of glycolysis modulators can be quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the reported IC50 values for this compound and a selection of other glycolysis modulators against their respective targets.

ModulatorPrimary TargetIC50 Value
PFKFB3 Inhibitors
This compoundPFKFB37.8 µM
AZ67PFKFB311 nM[1]
PFK15PFKFB3207 nM
PFK158PFKFB3137 nM
3POPFKFB3 (disputed)~25 µM (initial report)
Hexokinase Inhibitors
2-Deoxy-D-glucose (2-DG)Hexokinase>500 µM in P388 cells, 392.6 µM in P388/IDA cells[2]
LonidamineMitochondrial Hexokinase850 µM
PDK Inhibitor
Dichloroacetate (DCA)PDK2183 µM[1][3]
PDK480 µM[1][3]

Signaling Pathways and Experimental Workflow

To visualize the points of intervention of these modulators and a typical experimental approach for their evaluation, the following diagrams are provided.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P ATP HK Hexokinase (HK) F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP ATP F26BP Fructose-2,6-Bisphosphate F6P->F26BP PFK1 PFK-1 PFKFB3_node PFKFB3 Glycolytic_Intermediates ... F16BP->Glycolytic_Intermediates Pyruvate Pyruvate Glycolytic_Intermediates->Pyruvate Lactate (B86563) Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA LDH LDH PDH PDH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle F26BP->PFK1 activates PDK PDK PDK->PDH inhibits DG 2-DG DG->HK Lonidamine_node Lonidamine Lonidamine_node->HK ML202_node This compound & other PFKFB3 inhibitors ML202_node->PFKFB3_node DCA_node DCA DCA_node->PDK

Glycolysis pathway showing inhibitor targets.

Experimental_Workflow cluster_assays Functional Assays start Start: Cell Culture treatment Treatment with Glycolysis Modulator start->treatment glucose_uptake Glucose Uptake Assay (e.g., 2-NBDG) treatment->glucose_uptake lactate_production Lactate Production Assay (Colorimetric) treatment->lactate_production ecar_assay ECAR Assay (Seahorse XF) treatment->ecar_assay data_analysis Data Analysis: Determine IC50, etc. glucose_uptake->data_analysis lactate_production->data_analysis ecar_assay->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Workflow for evaluating glycolysis modulators.

Detailed Experimental Protocols

For researchers aiming to evaluate and compare glycolysis modulators, the following are detailed protocols for key in vitro assays.

Glucose Uptake Assay using 2-NBDG and Flow Cytometry

This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG, into cultured cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • Glucose-free culture medium

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) stock solution (e.g., 10 mM in DMSO)

  • Glycolysis modulator stock solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows them to be sub-confluent at the time of the assay. Incubate overnight under standard culture conditions (37°C, 5% CO2).

  • Glucose Starvation: Gently aspirate the culture medium and wash the cells once with warm, glucose-free medium. Add 500 µL of glucose-free medium to each well and incubate for 1-2 hours at 37°C.

  • Inhibitor Treatment: Prepare dilutions of the glycolysis modulator in glucose-free medium. Aspirate the starvation medium and add the medium containing the desired concentrations of the modulator. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment time (e.g., 1-4 hours).

  • 2-NBDG Labeling: Prepare a working solution of 2-NBDG in glucose-free medium (final concentration typically 50-100 µM). Add the 2-NBDG solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Harvesting:

    • Adherent cells: Aspirate the 2-NBDG solution, wash the cells twice with ice-cold PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

    • Suspension cells: Transfer the cell suspension to microcentrifuge tubes.

  • Cell Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold FACS buffer.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Analyze the cells on a flow cytometer, exciting at 488 nm and collecting emission in the green channel (e.g., FITC channel). Record the mean fluorescence intensity (MFI) for each sample.[1][3][4][5][6]

Lactate Production Assay (Colorimetric)

This assay quantifies the amount of lactate secreted by cells into the culture medium, a direct product of glycolysis.

Materials:

  • Cells of interest and culture medium

  • Glycolysis modulator stock solution

  • 96-well plate

  • Lactate Assay Kit (containing lactate standard, lactate dehydrogenase, and a colorimetric probe)

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 450 nm or 565 nm).

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of the glycolysis modulator and a vehicle control. Incubate for the desired treatment period (e.g., 24-48 hours).

  • Sample Collection: After incubation, carefully collect 10-50 µL of the culture supernatant from each well without disturbing the cell layer.

  • Lactate Standard Curve Preparation: Prepare a series of lactate standards by diluting the provided stock solution in fresh culture medium, following the kit manufacturer's instructions.

  • Assay Reaction:

    • Add the collected supernatant and the lactate standards to a new 96-well plate.

    • Prepare the reaction mix according to the kit protocol, which typically includes an enzyme mix and a probe solution.

    • Add the reaction mix to each well containing the samples and standards.

  • Incubation and Measurement: Incubate the plate at room temperature or 37°C (as per the kit instructions) for 30-60 minutes, protected from light. Measure the absorbance at the specified wavelength using a microplate reader.[7][8][9][10]

  • Data Analysis: Subtract the background reading (from a well with no lactate) from all readings. Plot the standard curve and determine the lactate concentration in each sample by interpolating from the standard curve.

Extracellular Acidification Rate (ECAR) Assay using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the rate of decrease in pH in the medium immediately surrounding the cells, which is a key indicator of lactate production and thus, the rate of glycolysis.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)

  • Cells of interest

  • Seahorse XF Base Medium (e.g., DMEM) supplemented with glutamine

  • Glucose, Oligomycin, and 2-Deoxy-D-glucose (typically provided in a Glycolysis Stress Test Kit)

  • Glycolysis modulator stock solution

Procedure:

  • Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture plate at a pre-determined optimal density. Allow cells to adhere and form a monolayer overnight.

  • Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium. For a glycolysis stress test, this is typically a base medium supplemented with glutamine. Warm the medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: Remove the culture medium from the cells and wash with the prepared Seahorse assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.

  • Compound Loading: Prepare stock solutions of the glycolysis modulator, glucose, oligomycin, and 2-DG at the desired concentrations in the assay medium. Load these solutions into the appropriate injection ports of the hydrated sensor cartridge.

  • Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the utility plate with the cell culture plate. The instrument will measure the basal ECAR before sequentially injecting the compounds and measuring the ECAR response after each injection.

    • Baseline: Measures the basal ECAR.

    • Injection 1 (Glucose): Measures the glycolytic rate.

    • Injection 2 (Oligomycin): Blocks mitochondrial ATP production, forcing cells to rely on glycolysis, thus measuring the maximum glycolytic capacity.

    • Injection 3 (2-DG): Inhibits glycolysis, confirming that the measured ECAR is due to glycolysis.[11][12][13]

  • Data Analysis: The Seahorse software calculates the ECAR values over time. Key parameters such as glycolysis, glycolytic capacity, and glycolytic reserve can be determined. The effect of the glycolysis modulator can be assessed by comparing these parameters between treated and untreated cells.

References

ML202: A Highly Specific Activator of Pyruvate Kinase M2 Over M1

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison confirming the selective activation of the tumor-associated enzyme PKM2 by the small molecule ML202, with supporting data and experimental protocols for researchers, scientists, and drug development professionals.

The small molecule this compound has been identified as a potent and highly specific allosteric activator of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme that plays a critical role in the altered metabolic state of cancer cells.[1][2][3] This guide provides a comprehensive comparison of this compound's activity on PKM2 versus its closely related isoform, PKM1, which is typically expressed in normal, differentiated tissues. The data presented here confirms the remarkable specificity of this compound, making it a valuable tool for studying the metabolic vulnerabilities of cancer.

Quantitative Comparison of this compound Activity on PKM2 vs. PKM1

The selectivity of this compound for PKM2 over PKM1 has been quantitatively assessed using biochemical assays. The following table summarizes the activation concentration (AC50) of this compound for both isoforms, demonstrating its potent and specific activation of PKM2.

IsoformThis compound AC50 (nM)
PKM2 73
PKM1 > 25,000

AC50 (Activation Concentration 50): The concentration of a compound at which the enzyme shows 50% of its maximal activation.

The data clearly indicates that this compound is a potent activator of PKM2, with an AC50 value in the nanomolar range. In stark contrast, this compound shows negligible activity towards PKM1 at concentrations up to 25 µM, highlighting its exceptional specificity.

Mechanism of Selective Activation

This compound acts as an allosteric activator, binding to a site on the PKM2 enzyme that is distinct from the active site.[4][5] This binding event promotes the formation of the active, tetrameric form of PKM2.[4][5] The specificity of this compound for PKM2 over PKM1 is attributed to differences in the amino acid sequences at the subunit interaction interface where the activator binds.[4]

Mechanism of this compound-Mediated PKM2 Activation cluster_inactive Inactive State cluster_active Active State Inactive_PKM2_Dimer Inactive PKM2 Dimer Active_PKM2_Tetramer Active PKM2 Tetramer Inactive_PKM2_Dimer->Active_PKM2_Tetramer Allosteric Activation Glycolysis Enhanced Glycolysis Active_PKM2_Tetramer->Glycolysis Catalyzes PEP to Pyruvate This compound This compound This compound->Inactive_PKM2_Dimer Binds to subunit interface

Caption: Allosteric activation of PKM2 by this compound.

Experimental Protocols

The determination of this compound's specificity for PKM2 over PKM1 was achieved through a robust biochemical assay. The following is a detailed description of the methodology employed.

Pyruvate Kinase Activity Assay (Lactate Dehydrogenase-Coupled)

This assay measures the production of pyruvate by pyruvate kinase, which is then coupled to the lactate (B86563) dehydrogenase (LDH) reaction. The activity of LDH is monitored by the decrease in NADH absorbance at 340 nm.[3][6]

Materials:

  • Recombinant human PKM1 and PKM2 enzymes

  • This compound compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Lactate dehydrogenase (LDH)

  • 384-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.

  • Enzyme Preparation: Recombinant PKM1 and PKM2 are diluted to their final concentrations in the assay buffer.

  • Assay Reaction:

    • To each well of a 384-well plate, add the assay buffer containing PEP, ADP, NADH, and LDH.

    • Add the diluted this compound compound or vehicle control (DMSO) to the respective wells.

    • Initiate the reaction by adding the diluted PKM1 or PKM2 enzyme to the wells.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer.

  • Data Analysis: The rate of NADH consumption (decrease in absorbance over time) is proportional to the pyruvate kinase activity. The AC50 values are determined by plotting the enzyme activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Determining this compound Specificity Start Start Prepare_Reagents Prepare Assay Reagents (Buffer, PEP, ADP, NADH, LDH) Start->Prepare_Reagents Dispense_Reagents Dispense Reagents and this compound into 384-well Plate Prepare_Reagents->Dispense_Reagents Prepare_Compound Prepare Serial Dilution of this compound Prepare_Compound->Dispense_Reagents Prepare_Enzymes Prepare PKM1 and PKM2 Enzymes Initiate_Reaction Initiate Reaction with Enzymes Prepare_Enzymes->Initiate_Reaction Dispense_Reagents->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Data_Analysis Analyze Data and Calculate AC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound specificity.

Conclusion

The experimental data unequivocally demonstrates that this compound is a highly potent and specific activator of the PKM2 isoform, with negligible activity against PKM1. This high degree of selectivity makes this compound an invaluable chemical probe for elucidating the role of PKM2 in cancer metabolism and for the development of novel therapeutic strategies that target the unique metabolic state of tumor cells.

References

Harnessing the Therapeutic Potential of ML202 and its Analogs: A Preclinical Comparative Guide for Pyruvate Kinase M2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical therapeutic potential of ML202, a potent activator of Pyruvate (B1213749) Kinase M2 (PKM2), with its close analog, ML265 (also known as TEPP-46). The activation of PKM2 is a promising strategy in cancer therapy, aiming to reprogram cancer cell metabolism and suppress tumor growth. This document summarizes key preclinical data, offering insights into the efficacy, pharmacokinetics, and mechanism of action of these compounds.

Executive Summary

This compound is a highly specific allosteric activator of the M2 isoform of human pyruvate kinase (hPK-M2). Preclinical investigations have demonstrated its potential in modulating cancer cell metabolism. However, comparative studies with its analog, ML265, revealed a superior pharmacokinetic profile for the latter, leading to its advancement into in vivo efficacy models. While direct in vivo efficacy data for this compound is limited, the extensive studies on ML265 provide a strong validation for the therapeutic concept of PKM2 activation. This guide presents a detailed comparison of these two molecules to inform future research and development in this area.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo preclinical data for this compound and its comparator, ML265/TEPP-46.

Table 1: In Vitro Potency and Selectivity of PKM2 Activators

CompoundTargetAC50 (nM)Selectivity vs. PKM1, PKL, PKR
This compound PKM273High
ML265 (TEPP-46) PKM292High

AC50: Half-maximal activation concentration.

Table 2: Comparative In Vitro ADME Profile of this compound and ML265 [1][2]

ParameterThis compoundML265
Aqueous Kinetic Solubility (µg/mL)ComparableComparable
Liver Microsomal Stability (% Remaining after 30 min)
MouseComparableComparable
RatComparableComparable
HumanComparableComparable
Plasma Protein Binding (Mean % bound) Not specified15.4% (mouse)
Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) Not specifiedNot specified

Table 3: Comparative In Vivo Pharmacokinetics in Male Balb/c Mice [1][3]

ParameterThis compoundML265
Route of Administration IV, IP, OralIV, IP, Oral
Plasma Concentration over 24h Lower and less persistentSuperior and more persistent
Oral Bioavailability Not specifiedGood
Clearance Not specifiedLow
Half-life Not specifiedLong
Volume of Distribution Not specifiedGood

IV: Intravenous, IP: Intraperitoneal.

Table 4: In Vivo Efficacy of ML265 in H1299 Xenograft Model [1][4]

Treatment GroupTumor Size ReductionTumor Weight ReductionReduction in Tumor OccurrenceApparent Toxicity (7-week study)
ML265 SignificantSignificantSignificantNone observed

Experimental Protocols

PKM2 Activity Assay (In Vitro)

This assay measures the ability of a compound to activate the enzymatic activity of PKM2.

  • Principle: The activity of pyruvate kinase is determined using a lactate (B86563) dehydrogenase (LDH)-coupled enzymatic assay. The pyruvate produced by PKM2 is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.

  • Materials:

    • Recombinant human PKM2 protein

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (B83284) (ADP)

    • NADH

    • Lactate dehydrogenase (LDH)

    • Assay buffer (e.g., Tris-HCl with KCl and MgCl2)

    • Test compounds (this compound, ML265)

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ADP, PEP, NADH, and LDH.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding recombinant PKM2.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculate the rate of reaction and determine the AC50 value for each compound.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of PKM2 activation on the proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Materials:

    • Cancer cell line (e.g., H1299, A549)

    • Cell culture medium and supplements

    • MTT solution

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

    • Test compounds (this compound, ML265)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

Human Tumor Xenograft Model (In Vivo)[1][4]

This model evaluates the in vivo anti-tumor efficacy of PKM2 activators.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cell line (e.g., H1299)

    • Matrigel (optional, to support tumor engraftment)

    • Test compound (ML265) formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., H1299) into the flank of each mouse.

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., ML265 at a specified dose and schedule, such as 50 mg/kg BID orally) or vehicle control.

    • Measure tumor volume using calipers at regular intervals throughout the study.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Visualizations

PKM2 Signaling Pathway and the Effect of this compound

PKM2_Signaling cluster_Glycolysis Glycolysis cluster_PKM2_Regulation PKM2 Regulation cluster_Cellular_Processes Cellular Processes Glucose Glucose FBP Fructose-1,6-bisphosphate (FBP) Glucose->FBP PEP Phosphoenolpyruvate (PEP) FBP->PEP PKM2_tetramer PKM2 (active tetramer) FBP->PKM2_tetramer Allosteric Activation Pyruvate Pyruvate PEP->Pyruvate PKM2 Anabolic_Metabolism Anabolic Metabolism (e.g., biosynthesis) PEP->Anabolic_Metabolism Lactate Lactate Pyruvate->Lactate LDH ATP_Production ATP Production Pyruvate->ATP_Production PKM2_dimer PKM2 (inactive dimer) PKM2_dimer->PKM2_tetramer Activation PKM2_tetramer->Pyruvate PKM2_tetramer->PKM2_dimer Inhibition This compound This compound This compound->PKM2_tetramer Allosteric Activation Growth_Factors Growth Factors Tyrosine_Kinases Tyrosine Kinases Growth_Factors->Tyrosine_Kinases Tyrosine_Kinases->PKM2_dimer Phosphorylation (Inhibition)

Caption: Allosteric activation of PKM2 by this compound promotes its active tetrameric form.

Experimental Workflow for Preclinical Evaluation of this compound

Preclinical_Workflow start Compound Synthesis (this compound) in_vitro_potency In Vitro Potency (PKM2 Activity Assay) start->in_vitro_potency in_vitro_selectivity In Vitro Selectivity (vs. PKM1, PKL, PKR) in_vitro_potency->in_vitro_selectivity cell_based_assays Cell-Based Assays (e.g., MTT Proliferation Assay) in_vitro_selectivity->cell_based_assays in_vitro_adme In Vitro ADME (Solubility, Stability) cell_based_assays->in_vitro_adme in_vivo_pk In Vivo Pharmacokinetics (Mouse) in_vitro_adme->in_vivo_pk in_vivo_efficacy In Vivo Efficacy (Xenograft Model) in_vivo_pk->in_vivo_efficacy decision Go/No-Go Decision for Clinical Development in_vivo_efficacy->decision

Caption: A typical preclinical workflow for evaluating a PKM2 activator like this compound.

Comparative Logic for this compound vs. ML265 Advancement

Comparative_Logic cluster_this compound This compound cluster_ML265 ML265 (TEPP-46) ML202_potency High In Vitro Potency (AC50 = 73 nM) ML202_pk Suboptimal In Vivo PK (Lower plasma exposure) ML202_potency->ML202_pk ML202_decision Deprioritized for In Vivo Efficacy Studies ML202_pk->ML202_decision ML265_potency High In Vitro Potency (AC50 = 92 nM) ML265_pk Superior In Vivo PK (Higher, persistent exposure) ML265_potency->ML265_pk ML265_decision Advanced to In Vivo Efficacy Studies ML265_pk->ML265_decision

Caption: Rationale for advancing ML265 over this compound based on pharmacokinetic profiles.

References

The Reproducibility Crisis in Machine Learning: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the challenges and solutions for ensuring reliable and reproducible research in machine learning, aimed at researchers, scientists, and drug development professionals.

The rapid advancements in machine learning (ML) have unlocked new frontiers in scientific discovery and drug development. However, this progress is shadowed by a growing "reproducibility crisis," where research findings are often difficult or impossible to independently verify.[1][2] This guide provides a comprehensive comparison of reproducible and irreproducible research practices, offering actionable protocols and insights to enhance the reliability and impact of your work.

The Challenge of Reproducibility in Machine Learning

Reproducibility, the ability to obtain the same results as an original study using the same data and analysis, is a cornerstone of scientific progress.[3] However, the complexity of ML models, coupled with a lack of standardized reporting and sharing practices, presents significant barriers. Research has shown that a large percentage of researchers have failed to reproduce another scientist's experiments, and in the field of ML, this rate may be even higher.[2]

The consequences of irreproducible research are severe, leading to wasted resources, eroded trust in scientific findings, and the potential for flawed decision-making in critical applications like drug development.

Comparing Reproducible vs. Irreproducible Research: A Data-Driven Look

The adoption of reproducible practices has a quantifiable impact on the reliability of research findings. The following tables summarize key statistics on the state of reproducibility in machine learning.

Factor Without Code Sharing With Code Sharing Source
Reproducibility Rate 37%81%[4]
Increase in Reproducibility Probability -40%[4]
A case study on the impact of sharing analytical code alongside research papers demonstrates a significant increase in the ability of other researchers to reproduce the published results.[4]
Conference 2016 2021 Source
NeurIPS (Machine Learning) ~20%~60%[5]
ICRA (Robotics) ~15%~40%[5]
CDC (Control) ~5%~10%[5]
The trend of including open-source code with publications has been steadily increasing across major machine learning and related conferences, indicating a growing awareness and commitment to reproducibility.[5][6]
Conference Average Mistakes per Paper (Earlier Year) Average Mistakes per Paper (Later Year) Source
NeurIPS 3.8 (2021)5.9 (2025)[7]
ICLR 4.1 (2018)5.2 (2025)[7]
TMLR 5.0 (2022/23)5.5 (2025)[7]
A systematic analysis of published AI papers reveals a concerning trend of an increasing number of objective mistakes over time, which can hinder reproducibility.[7]

Key Factors Hindering Reproducibility

Several factors contribute to the lack of reproducibility in machine learning research. Understanding these is the first step toward mitigating them.

  • Lack of Code and Data Sharing : Without access to the original code and data, it is nearly impossible to verify the results of a study.[1]

  • Incomplete Methodological Descriptions : Vague or incomplete descriptions of the experimental setup, including hyperparameter settings and data preprocessing steps, make it difficult for others to replicate the work.

  • Environmental and Hardware Differences : The performance of ML models can be sensitive to the underlying hardware (e.g., GPUs vs. CPUs) and software environments (e.g., library versions).[1]

  • Stochasticity in Models : Many ML algorithms have inherent randomness. Without proper handling of random seeds, results can vary between runs.[1][3]

  • Data Leakage : The unintentional use of information from the test set during the training process can lead to overly optimistic and irreproducible results.[8]

cluster_0 Typical (Irreproducible) ML Workflow Data Collection Data Collection Data Preprocessing Data Preprocessing Data Collection->Data Preprocessing Opaque Steps Model Training Model Training Data Preprocessing->Model Training Unspecified Hyperparameters Evaluation Evaluation Model Training->Evaluation Single Run, No Seed Results Results Evaluation->Results Cherry-picked Metrics

A typical, often irreproducible, machine learning workflow.

Experimental Protocols for Ensuring Reproducibility

Adopting a systematic and transparent approach to research is crucial for producing reproducible results. The following protocols outline key steps to enhance the reliability of your machine learning experiments.

Comprehensive Data Management
  • Data Versioning : Utilize tools like DVC (Data Version Control) to track changes to your datasets.

  • Clear Data Splits : Document and script the exact procedure for splitting data into training, validation, and test sets to prevent data leakage.

  • Data Availability : Whenever possible, share the data used in the study. For sensitive data, consider providing a detailed description of the data and its characteristics, or using synthetic data that mimics the properties of the original dataset.

Rigorous Code and Environment Management
  • Version Control : Use Git for all code and track every change.

  • Dependency Management : Create a requirements.txt or an environment file (e.g., using conda) to list all software dependencies with their exact versions.

  • Containerization : Use tools like Docker to package your code and its entire software environment into a container that can be run on any machine, ensuring that the computational environment is identical.[9]

Transparent Model Training and Evaluation
  • Configuration Management : Store all hyperparameters and model configurations in a separate, version-controlled file.

  • Managing Randomness : Explicitly set and record all random seeds used in your experiments to ensure that stochastic processes are repeatable.[1]

  • Multiple Runs : For stochastic models, perform multiple runs with different seeds and report the mean and variance of the performance metrics.

  • Comprehensive Logging : Log all relevant information during training, including hyperparameter settings, performance metrics at each epoch, and any other relevant experimental details.

Open and Thorough Reporting
  • Code Sharing : Publish your code in a public repository like GitHub. Studies show this dramatically increases reproducibility.[5][6]

  • Detailed Documentation : Provide a README file with clear instructions on how to set up the environment and run the code to reproduce the results.

  • Reproducibility Checklists : Complete and include a reproducibility checklist, as now encouraged by many top ML conferences, to ensure all necessary components for reproduction are addressed.[10][11]

cluster_1 Reproducible ML Workflow Versioned Data Versioned Data Scripted Preprocessing Scripted Preprocessing Versioned Data->Scripted Preprocessing Transparent & Repeatable Containerized Training Containerized Training Scripted Preprocessing->Containerized Training Controlled Environment Systematic Evaluation Systematic Evaluation Containerized Training->Systematic Evaluation Multiple Seeds, Full Logs Published Code & Results Published Code & Results Systematic Evaluation->Published Code & Results Open & Verifiable

A proposed workflow for conducting reproducible machine learning research.

The Path Forward: A Culture of Reproducibility

Achieving reproducibility in machine learning is not merely a technical challenge but also a cultural one. It requires a collective effort from researchers, reviewers, and institutions to prioritize and reward transparent and rigorous scientific practices. By adopting the protocols and best practices outlined in this guide, you can contribute to a more reliable and trustworthy scientific ecosystem, accelerating progress in your field and ensuring that your research stands the test of time.

cluster_factors Contributing Factors center Lack of Reproducibility No Code/Data No Code/Data Sharing No Code/Data->center Vague Methods Vague Methodologies Vague Methods->center Hardware/Software Differences Environment Variance Hardware/Software Differences->center Stochasticity Uncontrolled Randomness Stochasticity->center Data Leakage Data Leakage Data Leakage->center

Key factors that contribute to a lack of reproducibility in ML research.

References

A Head-to-Head Comparison: Small Molecule Activator ML202 Versus Genetic Activation of PKM2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of activating Pyruvate (B1213749) Kinase M2 (PKM2) is critical for advancing cancer metabolism research and developing novel therapeutics. This guide provides an objective comparison of two primary methods for PKM2 activation: the use of the small molecule activator ML202 and genetic approaches, primarily the expression of the constitutively active PKM1 isoform.

Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that exists in two main conformational states: a highly active tetramer and a less active dimer.[1][2] While the tetrameric form efficiently catalyzes the final step of glycolysis, the dimeric form can translocate to the nucleus and act as a transcriptional co-activator for oncogenes, thereby promoting tumor growth.[1][3][4] Both this compound and genetic activation aim to shift the equilibrium towards the active tetrameric state, but they do so through distinct mechanisms with different implications for cellular physiology.

Mechanism of Action

This compound , a potent and specific allosteric activator of PKM2, binds to the enzyme and stabilizes its tetrameric conformation.[5][6] This enhances the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP), effectively locking PKM2 in its metabolically active state.[5] This action is designed to mimic the constitutively active nature of the PKM1 isoform.[4]

Genetic activation is most commonly achieved by replacing the PKM2 gene with the gene for PKM1.[1][6] PKM1 naturally exists as a stable and highly active tetramer, thus its expression bypasses the regulatory mechanisms that control PKM2's oligomeric state.[7] Another genetic approach involves site-directed mutagenesis of PKM2 to favor the tetrameric state or abolish its non-metabolic functions.

Comparative Data

The following tables summarize the key quantitative and qualitative differences between this compound-mediated and genetic activation of PKM2 based on available experimental data.

FeatureThis compound (Small Molecule Activation)Genetic Activation (PKM1 Expression)
Target Allosteric activation of existing PKM2 proteinReplacement of PKM2 with PKM1 protein
Reversibility Reversible upon compound withdrawalGenerally irreversible (stable expression)
Temporal Control Acute and tunable by concentrationConstitutive expression
Specificity High for PKM2 over other PK isoforms[8]Isoform-specific expression
Metabolic ReadoutThis compound (or similar activators)Genetic Activation (PKM1 Expression)
Pyruvate Kinase Activity IncreasedConstitutively high
Lactate Production Variable; can be increased[9][10] or decreased[10][11] depending on the cellular context and specific activator.Generally decreased in cancer cells, but can be increased in stromal cells.[5]
Glucose Consumption Variable; can be increased[9] or show no significant change.Can lead to reduced glucose uptake in some cancer cells.
Oxygen Consumption Can be enhanced.Generally enhanced.
Serine Biosynthesis Can induce serine auxotrophy by shunting glycolytic intermediates away from this pathway.[12]Similar effects on serine metabolism have been observed.[4]
Cellular & In Vivo EffectsThis compound (or similar activators)Genetic Activation (PKM1 Expression)
Tumor Growth Can suppress tumorigenesis in xenograft models.[10][13]Can impair tumor formation in xenograft models.[4][7]
Cell Proliferation Can be cytostatic, potentially favoring the survival of non-proliferating tumor cells.[7]Can induce a proliferation arrest in some cancer cells.
Nuclear Translocation of PKM2 Expected to decrease by stabilizing the cytosolic tetramer.[12]N/A (PKM1 is primarily cytosolic)
Non-Metabolic Functions Inhibits the pro-tumorigenic, non-metabolic functions of dimeric PKM2.Abrogates the non-metabolic functions of PKM2 by its absence.

Signaling Pathways and Experimental Workflows

The activation of PKM2 has significant downstream effects on cellular signaling, primarily by modulating the availability of metabolic intermediates and preventing the nuclear functions of dimeric PKM2.

PKM2_Activation_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_genetic Genetic Activation cluster_chemical Chemical Activation PKM2_dimer PKM2 (Dimer) Low Activity PKM2_tetramer PKM2 (Tetramer) High Activity PKM2_dimer->PKM2_tetramer Tetramerization PKM2_nuc Nuclear PKM2 PKM2_dimer->PKM2_nuc Translocation PKM2_tetramer->PKM2_dimer Dimerization Glycolysis Glycolysis PKM2_tetramer->Glycolysis Promotes This compound This compound This compound->PKM2_tetramer Stabilizes PKM1 PKM1 (Tetramer) High Activity PKM1->Glycolysis Promotes HIF1a HIF-1α PKM2_nuc->HIF1a Co-activates Gene_Expression Oncogenic Gene Expression HIF1a->Gene_Expression Induces Genetic_Mod Genetic Modification (PKM1 expression) Genetic_Mod->PKM1 Chemical_Mod Small Molecule (this compound) Chemical_Mod->this compound Experimental_Workflow cluster_methods Methods of PKM2 Activation cluster_assays Comparative Analysis ML202_treatment This compound Treatment PK_activity Pyruvate Kinase Activity Assay ML202_treatment->PK_activity Metabolomics Metabolic Flux Analysis ML202_treatment->Metabolomics Cell_phenotype Cell Proliferation & Tumor Growth Assays ML202_treatment->Cell_phenotype Signaling_analysis Analysis of Nuclear PKM2 & Downstream Signaling ML202_treatment->Signaling_analysis Genetic_mod Genetic Modification (PKM1 Expression) Genetic_mod->PK_activity Genetic_mod->Metabolomics Genetic_mod->Cell_phenotype Genetic_mod->Signaling_analysis

References

Safety Operating Guide

Personal protective equipment for handling ML202

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for ML202, a potent activator of pyruvate (B1213749) kinase M2 (PKM2). Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.

Chemical and Safety Data

A comprehensive summary of the key quantitative and safety data for this compound is provided in the table below for easy reference.

PropertyValueReference
Chemical Name 4,6-Dihydro-6-[(3-methoxyphenyl)methyl]-4-methyl-2-(methylsulfinyl)-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
CAS Number 1221186-52-2[1]
Molecular Formula C18H17N3O3S2
Molecular Weight 387.48 g/mol
Purity ≥98% (HPLC)
Appearance Crystalline solid
Storage Temperature +4°C
Stock Solution Storage -20°C for 1 month; -80°C for 6 months[2]
Biological Activity Potent activator of pyruvate kinase M2 (PKM2) with an IC50 of 73 nM. Exhibits little to no activity against PKM1, PKL, and PKR isoforms.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

  • Eye Protection : Wear chemical safety goggles or glasses.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required.

  • Skin and Body Protection : A laboratory coat is essential. Ensure it is clean and fully buttoned.

  • Respiratory Protection : Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary.

Operational Plan: Handling and Experimental Protocol

Strict adherence to the following protocol is crucial for the safe handling and use of this compound in a laboratory setting.

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is donned correctly.
  • Conduct all weighing and initial dilutions of solid this compound in a chemical fume hood to prevent inhalation of any airborne particles.
  • Use a dedicated and calibrated analytical balance.
  • Clean the balance and surrounding area thoroughly after use.

2. Solution Preparation:

  • Prepare stock solutions of this compound in a fume hood.
  • Consult relevant literature for appropriate solvents.
  • Cap vials tightly and label them clearly with the compound name, concentration, date, and your initials.
  • Store stock solutions as recommended: -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months) to maintain stability.[2]

3. Experimental Use:

  • When adding this compound to cell cultures or biochemical assays, work in a biological safety cabinet to maintain sterility and prevent contamination.
  • Avoid direct contact with the compound and solutions containing it.
  • After use, decontaminate all work surfaces with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect any unused solid this compound in a clearly labeled, sealed container designated for chemical waste.

    • Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes should also be disposed of in this container.

  • Liquid Waste :

    • Dispose of unused solutions containing this compound in a designated hazardous chemical waste container.

    • Do not pour solutions containing this compound down the drain.

  • General Disposal Guidelines :

    • All waste must be disposed of in accordance with local, state, and federal regulations.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as an allosteric activator of pyruvate kinase M2 (PKM2) in the glycolysis pathway.

ML202_Activation_of_PKM2 Mechanism of this compound Action on PKM2 cluster_glycolysis Glycolysis PEP Phosphoenolpyruvate (PEP) PKM2_inactive Inactive PKM2 (Dimer) PEP->PKM2_inactive Substrate ADP ADP ADP->PKM2_inactive Substrate PKM2_active Active PKM2 (Tetramer) PKM2_inactive->PKM2_active Tetramerization This compound This compound This compound->PKM2_inactive Allosteric Activator Pyruvate Pyruvate PKM2_active->Pyruvate Catalyzes ATP ATP PKM2_active->ATP Produces Lactate Lactate Pyruvate->Lactate Fermentation

Caption: this compound promotes the tetramerization of inactive PKM2 dimers into their active form.

References

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